Cicloprolol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDJPKHYZWRRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63686-79-3 (hydrochloride) | |
| Record name | Cicloprolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70867026 | |
| Record name | Cicloprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94651-09-9, 63659-12-1, 91094-14-3 | |
| Record name | Cicloprolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94651-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cicloprolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SL 75177-10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091094143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cicloprolol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094651099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cicloprolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70867026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CICLOPROLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K2ACH4U3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Discovery and Synthesis of Cicloprolol
Abstract
This compound is a selective β1-adrenoceptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[1][2] Developed by Sanofi in the late 20th century, it was engineered to offer a nuanced approach to cardiovascular therapy, particularly for hypertension and heart failure.[3][4] Unlike traditional beta-blockers, its dual-action mechanism was designed to protect the heart from excessive adrenergic stimulation while providing a baseline level of sympathetic support.[3][5] Although this compound advanced to Phase 3 clinical trials, its development was ultimately discontinued, and it was never commercially marketed.[3] This guide provides a comprehensive technical overview of the scientific rationale behind this compound's discovery, a detailed, step-by-step methodology for its chemical synthesis, and an exploration of its unique mechanism of action. It is intended for researchers, medicinal chemists, and professionals in drug development.
Discovery and Developmental Rationale
The development of this compound is rooted in the broader history of adrenergic receptor pharmacology. Following the foundational classification of adrenoceptors into α and β types by Raymond Ahlquist in 1948, the stage was set for targeted drug design.[6] The pioneering work of Sir James Black in the 1960s led to the first clinically successful β-blockers, such as propranolol, revolutionizing the treatment of angina and hypertension by reducing myocardial oxygen demand.[6]
However, these first-generation, non-selective β-blockers also antagonized β2-receptors, leading to side effects like bronchoconstriction. This spurred the development of second-generation, "cardioselective" agents that preferentially target the β1-receptors predominant in heart tissue.
The therapeutic rationale for this compound represented a further refinement: the integration of partial agonism (ISA). In conditions like chronic heart failure, a complete blockade of β1-receptors can be detrimental by excessively depressing cardiac function. The hypothesis behind this compound was that a partial agonist would:
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Act as an antagonist during periods of high sympathetic tone (e.g., exercise, stress), shielding the heart from the damaging effects of excessive catecholamines.[5]
-
Act as a weak agonist at rest or in states of low sympathetic tone, providing a minimal level of cardiac stimulation to maintain cardiac output and prevent severe bradycardia.[3][5]
This "β-modulator" profile was seen as a potentially safer and more effective approach for patients with compromised left ventricular function.[7] this compound's design, featuring a specific aryloxypropanolamine backbone, was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing β1-selectivity and calibrating the precise level of intrinsic sympathomimetic activity.[8][9]
Chemical Synthesis of this compound
The synthesis of this compound, with the IUPAC name 1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol, is a multi-step process characteristic of the aryloxypropanolamine class of β-blockers.[1][10] The pathway involves the sequential construction of the ether linkages on a phenolic core, followed by the introduction of the aminopropanol side chain via an epoxide intermediate.
The general synthetic approach begins with a suitably protected hydroquinone derivative, which is elaborated to install the two distinct ether groups before revealing the phenolic hydroxyl for the final side-chain addition.
Overall Synthesis Workflow
The following diagram outlines the logical flow from the starting material, 4-benzyloxyphenol, to the final this compound molecule.
Caption: Logical workflow for the synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(4-(Benzyloxy)phenoxy)ethan-1-ol (Intermediate 1)
-
Rationale: This step utilizes a Williamson ether synthesis to attach the two-carbon ethanol linker to the starting phenol. Sodium hydride (NaH) is a strong base used to deprotonate the phenol, forming a highly nucleophilic phenoxide ion. 2-Bromoethanol is the electrophile.
-
Protocol:
-
To a stirred solution of 4-benzyloxyphenol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂).
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add 2-bromoethanol (1.2 eq) dropwise, maintaining the temperature below 25 °C.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and quench carefully by adding ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate 1.
-
Step 2: Synthesis of 1-(Benzyloxy)-4-(2-(cyclopropylmethoxy)ethoxy)benzene (Intermediate 2)
-
Rationale: A second Williamson ether synthesis is performed on the free hydroxyl group of Intermediate 1. Cyclopropylmethyl bromide is used to install the characteristic terminal ether group of this compound.
-
Protocol:
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add cyclopropylmethyl bromide (1.2 eq) dropwise.
-
Heat the reaction to reflux and maintain for 5-7 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature and quench with water.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain crude Intermediate 2.
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Step 3: Synthesis of 4-(2-(Cyclopropylmethoxy)ethoxy)phenol (Key Phenolic Intermediate)
-
Rationale: The benzyl protecting group is removed via catalytic hydrogenation. Palladium on carbon (Pd/C) is the standard catalyst for this transformation, which proceeds cleanly under a hydrogen atmosphere to yield the free phenol necessary for the next step.
-
Protocol:
-
Dissolve Intermediate 2 (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Add Pd/C (10% w/w, ~0.05 eq) to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).
-
Stir the mixture vigorously at room temperature for 12-18 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the key phenolic intermediate, which is often used in the next step without further purification.
-
Step 4: Synthesis of 2-((4-(2-(Cyclopropylmethoxy)ethoxy)phenoxy)methyl)oxirane (Epoxide Intermediate)
-
Rationale: This step forms the reactive three-membered epoxide ring. The phenoxide, generated in situ with a base like NaOH, attacks epichlorohydrin, which serves as a glycidyl group donor. The subsequent intramolecular cyclization expels the chloride to form the epoxide.
-
Protocol:
-
To a solution of the key phenolic intermediate (1.0 eq) in epichlorohydrin (used as both reagent and solvent, ~5-10 eq), add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
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Add powdered sodium hydroxide (1.5 eq) portion-wise while stirring vigorously at 40-50 °C.
-
Maintain stirring for 3-4 hours.
-
After the reaction is complete, cool the mixture, add water, and extract with an organic solvent such as toluene.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to remove excess epichlorohydrin and solvent. The crude epoxide is used directly in the final step.
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Step 5: Synthesis of this compound
-
Rationale: This is the final step where the amine side chain is installed. Isopropylamine acts as a nucleophile, attacking one of the carbon atoms of the strained epoxide ring. This ring-opening reaction is regioselective, with the amine preferentially attacking the less sterically hindered terminal carbon, yielding the desired propan-2-ol structure.[11]
-
Protocol:
-
Dissolve the crude epoxide intermediate (1.0 eq) in a solvent such as isopropanol.
-
Add an excess of isopropylamine (3-5 eq) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC until the epoxide is consumed.
-
Cool the reaction mixture and evaporate the solvent and excess isopropylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with dilute aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield crude this compound.
-
The final product can be purified by crystallization from a suitable solvent system (e.g., ether/petroleum ether) or by conversion to its hydrochloride salt.[12]
-
Quantitative Data (Illustrative)
The following table presents illustrative data for a synthesis campaign. Actual yields may vary based on reaction scale and optimization.
| Step | Product | Starting Material | Molar Mass ( g/mol ) | Illustrative Yield (%) |
| 1 | Intermediate 1 | 4-Benzyloxyphenol | 244.29 | 85% |
| 2 | Intermediate 2 | Intermediate 1 | 298.39 | 90% |
| 3 | Phenolic Intermediate | Intermediate 2 | 208.26 | 95% |
| 4 | Epoxide Intermediate | Phenolic Intermediate | 264.32 | 92% |
| 5 | This compound | Epoxide Intermediate | 323.43 | 88% |
Mechanism of Action: The β1-Adrenoceptor Pathway
This compound exerts its effects by modulating the β1-adrenergic signaling cascade in cardiomyocytes.
-
Standard Activation: Under normal physiological conditions, catecholamines (norepinephrine, epinephrine) bind to the β1-adrenoceptor, a G-protein coupled receptor (GPCR). This activates the associated stimulatory G-protein (Gs). The Gsα subunit exchanges GDP for GTP, dissociates, and activates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). As a second messenger, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).
-
This compound's Modulatory Role:
-
As a Partial Agonist: this compound binds to the same receptor but elicits a submaximal response compared to full agonists like norepinephrine. At baseline (low catecholamine levels), this weak stimulation helps maintain cardiac function.
-
As an Antagonist: Because it occupies the receptor, this compound competitively inhibits the binding of the more potent endogenous catecholamines. During high sympathetic activity (when norepinephrine levels are high), this competitive blockade predominates, and the net effect is a reduction in heart rate and contractility, thus protecting the heart.
-
The diagram below illustrates this pathway and this compound's point of intervention.
Caption: this compound's modulation of the β1-adrenergic signaling pathway.
Summary and Conclusion
This compound stands as a noteworthy example of rational drug design in cardiovascular medicine. Its development was driven by a sophisticated therapeutic goal: to create a β1-selective agent with fine-tuned partial agonism to offer a safer profile in patients with heart failure. While it did not achieve market approval, the principles behind its design have informed the development of other cardiovascular drugs. The synthesis of this compound is a classic application of fundamental organic chemistry reactions, including Williamson ether synthesis and nucleophilic epoxide opening, providing a robust and scalable route to this and similar aryloxypropanolamine compounds. The study of this compound continues to provide valuable insights for medicinal chemists and pharmacologists working on the next generation of receptor modulators.
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The Pharmacological Profile of Cicloprolol: A Technical Guide
Introduction: A Modulator of the Sympathetic Tone
Cicloprolol is a selective beta-1 adrenoceptor partial agonist, a molecule born from a nuanced therapeutic hypothesis: to provide baseline cardiac support while simultaneously shielding the heart from the detrimental effects of excessive sympathetic stimulation. Developed by Sanofi in the late 20th century, this compound was investigated for the management of cardiovascular diseases, including hypertension, myocardial ischemia, and notably, chronic heart failure.[1] Its unique mechanism, characterized by intrinsic sympathomimetic activity (ISA), positions it as a "beta-modulator" rather than a conventional beta-blocker.[1] This profile means it acts as a weak agonist in states of low adrenergic tone (e.g., at rest) and as a competitive antagonist during high sympathetic drive (e.g., during exercise or stress).[1]
Despite progressing to late-stage clinical trials, the development of this compound was ultimately discontinued, and it was never commercially marketed. This guide provides an in-depth technical analysis of its pharmacological profile, synthesizing data from preclinical and clinical studies to offer researchers and drug development professionals a comprehensive understanding of its mechanism, effects, and the scientific rationale behind its investigation.
Molecular Mechanism of Action: Partial Agonism at the β1-Adrenoceptor
The defining characteristic of this compound is its partial agonism at the β1-adrenergic receptor, the predominant beta-receptor subtype in cardiac tissue.[2] Unlike full agonists (e.g., norepinephrine), which elicit a maximal receptor response, or pure antagonists (e.g., metoprolol), which block the receptor entirely, a partial agonist produces a submaximal response even at saturating concentrations.[3] This dual functionality is the cornerstone of its pharmacological profile.
Causality of Experimental Design: To quantify this partial agonism, in vivo studies in catecholamine-depleted rats were employed. This experimental model is crucial as it removes the confounding influence of endogenous catecholamines, allowing for the direct measurement of the drug's stimulatory capacity. In these studies, this compound demonstrated an intrinsic activity (IA) of 0.7 relative to the full agonist isoproterenol, signifying a substantial, but not maximal, ability to stimulate the receptor.[4]
The β1-Adrenergic Signaling Cascade: this compound's Point of Intervention
β1-adrenoceptors are G-protein coupled receptors (GPCRs) linked to the stimulatory G-protein, Gs. Activation of this pathway leads to a cascade of events culminating in increased cardiac contractility (inotropy), heart rate (chronotropy), and conduction velocity (dromotropy). This compound interacts with this pathway by binding to the same orthosteric site as endogenous catecholamines but induces a conformational change in the receptor that is less efficient at activating Gs protein and subsequent adenylyl cyclase stimulation.
Pharmacokinetic Profile
The disposition of a drug—its absorption, distribution, metabolism, and excretion (ADME)—is critical to determining its dosing regimen and potential for drug-drug interactions. While comprehensive pharmacokinetic data for this compound in healthy volunteers is limited due to its discontinued development, studies in specific populations and data from similar beta-blockers provide valuable insights.
Absorption & Bioavailability: Orally administered. Studies on the related beta-blocker Celiprolol showed a non-linear increase in the area under the curve (AUC) with increasing doses, suggesting saturable absorption or first-pass metabolism. [5] Distribution: As with most beta-blockers, this compound would be expected to distribute to various tissues. The volume of distribution for other beta-blockers varies widely depending on their lipophilicity.
Metabolism & Excretion: The precise metabolic pathways for this compound are not well-documented. Beta-blockers are typically metabolized by the liver (e.g., propranolol, metoprolol) or excreted unchanged by the kidneys (e.g., atenolol), with some having balanced clearance (e.g., bisoprolol). [1]A study in uremic patients would be necessary to determine if dose adjustments are needed in renal impairment.
Drug-Drug Interactions: A key study in healthy subjects demonstrated no significant pharmacokinetic interaction between this compound and Digoxin. This is an important finding, as Digoxin is frequently co-prescribed in heart failure, and a lack of interaction simplifies therapeutic management.
Clinical Development and Rationale
The Therapeutic Hypothesis in Heart Failure
The rationale for using a beta-blocker with ISA in chronic heart failure (CHF) was built on a compelling, albeit ultimately debated, concept. In CHF, chronic elevation of sympathetic tone, while initially compensatory, becomes maladaptive, leading to cardiac remodeling, increased arrhythmias, and disease progression.
Pure beta-blockers, while proven to be beneficial in the long term, can acutely worsen symptoms in decompensated patients by significantly reducing heart rate and contractility. The hypothesis for this compound was that its mild agonist activity (ISA) would provide a "sympathetic safety net," maintaining cardiac output at rest, while its antagonist activity would protect the heart from the damaging surges of catecholamines during physical or emotional stress. This was intended to make beta-blocker therapy safer and more tolerable, especially during initiation.
Clinical Trial Evidence and Discontinuation
This compound's safety was demonstrated in short-term trials. In a study of patients with moderate heart failure, it was well-tolerated, did not induce bradycardia or arrhythmias, and had a side-effect profile comparable to placebo. [1]It even improved the quality of life and work capacity in a subset of patients with ischemic cardiomyopathy. [1] Despite these promising early results and advancement to Phase III trials for hypertension and myocardial ischemia, its development was halted. The specific reasons for this decision have not been publicly detailed by Sanofi. However, the discontinuation can be contextualized within the evolving landscape of cardiovascular medicine:
-
Efficacy of Pure Antagonists: Large-scale mortality trials (e.g., CIBIS-II, MERIT-HF) firmly established the life-saving benefits of pure beta-blockers like bisoprolol and metoprolol in heart failure. It is possible this compound failed to show non-inferiority or superiority to these established agents.
-
Shifting Paradigm on ISA: The therapeutic view on ISA has evolved. For some conditions, particularly secondary prevention after myocardial infarction and in tachyarrhythmias, the partial agonist activity is now considered potentially detrimental as it may not provide sufficient cardiac protection. [6]3. Commercial Viability: The cardiovascular drug market is highly competitive. A new agent must demonstrate a clear and substantial advantage in efficacy, safety, or cost-effectiveness to displace existing standards of care.
Conclusion
This compound represents a sophisticated pharmacological concept—a state-dependent modulator of the β1-adrenoceptor. Its profile as a partial agonist with significant intrinsic sympathomimetic activity and β1-selectivity was designed to offer a safer alternative to conventional beta-blockade, particularly in the fragile heart failure population. Preclinical and early clinical data supported its unique hemodynamic profile of blunting exercise-induced tachycardia without compromising resting cardiac function.
However, the ultimate discontinuation of its development underscores the immense challenges in translating a novel pharmacological mechanism into a clinically superior therapeutic. It serves as an important case study for drug developers, illustrating that a compelling hypothesis and favorable short-term safety data do not always culminate in a successful new medicine, especially in a field with effective and well-established standards of care. The story of this compound remains a valuable chapter in the ongoing scientific narrative of beta-adrenoceptor modulation.
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Hicks, P. E., Cavero, I., Manoury, P., Lefevre-Borg, F., & Langer, S. Z. (1987). Comparative analysis of beta-1 adrenoceptor agonist and antagonist potency and selectivity of this compound, xamoterol and pindolol. The Journal of Pharmacology and Experimental Therapeutics, 242(3), 1025-1034. Available at: [Link]
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Frishman, W. H. (2007). A Historical Perspective on the Development of β-Adrenergic Blockers. The Journal of Clinical Hypertension, 4(5), 345-351. Available at: [Link]
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Ishikura, F., et al. (2012). Acute Effects of Beta-Blocker With Intrinsic Sympathomimetic Activity on Stress-Induced Cardiac Dysfunction in Rats. Journal of Cardiology Cases, 6(4), e111-e114. Available at: [Link]
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In Vitro Characterization of Cicloprolol Binding Affinity: A Technical Guide for Drug Development Professionals
This guide provides an in-depth exploration of the in vitro methodologies used to characterize the binding affinity of Cicloprolol, a selective β1-adrenergic receptor antagonist with partial agonist properties. Designed for researchers, scientists, and drug development professionals, this document offers not only procedural details but also the scientific rationale underpinning the experimental design, ensuring a robust and reproducible approach to data generation.
Introduction: The Pharmacological Profile of this compound
This compound is a β-adrenergic receptor antagonist characterized by its selectivity for the β1 subtype and a notable intrinsic sympathomimetic activity (ISA), or partial agonism.[1][2] This dual-action profile—acting as an antagonist in the presence of high catecholamine levels and as a partial agonist at basal sympathetic tone—made it a compound of interest for cardiovascular conditions such as hypertension and heart failure, although it was never brought to market.[3][4]
Understanding the binding affinity of a drug candidate like this compound to its target receptor is a cornerstone of preclinical drug development. Binding affinity, typically quantified by the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki), dictates the concentration range at which the drug will exert its therapeutic effects and is a key determinant of its potency and potential for off-target effects. This guide will detail the essential in vitro assays for accurately determining these critical parameters for this compound.
Foundational Principles of In Vitro Binding Assays
The core principle of an in vitro binding assay is to measure the direct interaction between a ligand (this compound) and its receptor (β1-adrenergic receptor) in a controlled environment. This is typically achieved using preparations of cell membranes that contain the receptor of interest. The choice of assay technology depends on several factors, including the availability of specific reagents, desired throughput, and the type of data required (e.g., endpoint affinity vs. real-time kinetics).
The Importance of Receptor Source and Preparation
The quality and consistency of the receptor source are paramount for reliable binding data. Recombinant cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, stably expressing the human β1-adrenergic receptor are the preferred systems.[5] This approach ensures a high and reproducible receptor density, minimizing variability between experiments.
Rationale: Using a recombinant cell line overexpressing a specific receptor subtype (e.g., β1) allows for the precise characterization of the drug's interaction with that single target, avoiding the confounding presence of other receptor subtypes found in native tissues.
A detailed protocol for preparing cell membranes is provided in the "Experimental Protocols" section. The fundamental steps involve cell lysis, homogenization, and differential centrifugation to isolate the membrane fraction containing the transmembrane receptors.
Key Methodologies for this compound Binding Affinity Determination
Two primary methodologies are exceptionally well-suited for characterizing the binding affinity of small molecules like this compound to G-protein coupled receptors (GPCRs) such as the β1-adrenergic receptor: Radioligand Binding Assays and Fluorescence Polarization Assays.
Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are a highly sensitive and robust method for quantifying receptor-ligand interactions.[6] They are considered the gold standard for determining binding affinity.[6] These assays can be conducted in two main formats:
-
Saturation Assays: Used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand.
-
Competition Assays: Used to determine the inhibitory constant (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a known radioligand from the receptor.
Causality in Experimental Choices:
-
Choice of Radioligand: For the β-adrenergic system, common radioligands include [3H]-Dihydroalprenolol ([3H]-DHA) or [125I]-Iodocyanopindolol.[5] For β1-selective studies, [3H]-CGP 12177 is a hydrophilic antagonist that is particularly useful.[7][8] Its hydrophilicity reduces non-specific binding to lipids and plasticware, leading to a better signal-to-noise ratio.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. This is followed by washing with ice-cold buffer to remove unbound radioligand.[9]
The workflow for a typical competition radioligand binding assay is illustrated below.
Fluorescence Polarization (FP) Assays: A Non-Radioactive Alternative
Fluorescence Polarization (FP) is a homogeneous assay format that measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger molecule, such as a receptor.[10][11]
-
Principle: A small, fluorescently labeled tracer molecule tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When bound to a large receptor protein, its rotation is slowed, and the emitted light remains highly polarized.[12]
Causality in Experimental Choices:
-
Assay Format: FP assays are typically run in a competitive format where unlabeled this compound competes with a fluorescently labeled ligand for binding to the β1-adrenergic receptor.[10]
-
Advantages: The primary advantage of FP is its non-radioactive nature and "mix-and-read" format, which eliminates the need for separation steps and is amenable to high-throughput screening.[10]
-
Limitations: The development of a suitable fluorescent ligand with appropriate binding affinity and spectral properties is crucial. Also, interference from colored or fluorescent compounds in a screening library can be a challenge.[13]
Below is a diagram illustrating the principle of a competitive FP assay.
Data Analysis and Interpretation
Accurate data analysis is critical for deriving meaningful affinity constants.
-
IC50 Determination: For competition assays, the primary result is the IC50 value, which is the concentration of the unlabeled ligand (this compound) that inhibits 50% of the specific binding of the labeled ligand. This is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Ki Calculation: The IC50 value is dependent on the concentration of the labeled ligand used in the assay. Therefore, it is converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the free radioligand.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
The Cheng-Prusoff equation provides a more absolute measure of affinity that is independent of assay conditions.
-
-
pA2 Value: For antagonists, the pA2 value is another measure of potency, defined as the negative logarithm of the molar concentration of an antagonist that would produce a two-fold shift in the concentration-response curve of an agonist.[14][15] It is a functional measure of affinity.
Quantitative Data for this compound Binding Affinity
While extensive peer-reviewed data on the direct binding affinity (Ki or Kd) of this compound is limited, functional antagonism studies provide valuable insights into its potency. The following table includes a literature-derived pA2 value and illustrative Ki values for comparison.
| Parameter | Receptor Subtype | Value | Method | Source |
| pA2 | β1 (Guinea Pig Atria) | ~7.8 | Functional Antagonism | [1] (inferred) |
| Ki (Illustrative) | β1 (Human, Recombinant) | 15 nM | Radioligand Competition Assay | Illustrative |
| Ki (Illustrative) | β2 (Human, Recombinant) | 450 nM | Radioligand Competition Assay | Illustrative |
| Selectivity Ratio (β2/β1) | - | 30 | - | Illustrative |
Note: The Ki values and selectivity ratio are provided for illustrative purposes to demonstrate how data would be presented. The pA2 value is inferred from a study describing this compound as equipotent to Xamoterol, which had a reported pA2 of 7.8 in the same preparation.[1]
Experimental Protocols
Protocol 1: Membrane Preparation from CHO-β1 Cells
Objective: To prepare a crude membrane fraction enriched with β1-adrenergic receptors from cultured CHO cells.
-
Cell Culture and Harvest: Culture CHO cells stably expressing the human β1-adrenergic receptor to ~90% confluency. Harvest the cells by scraping into ice-cold phosphate-buffered saline (PBS).
-
Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer with 15-20 strokes on ice.
-
Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Final Preparation: Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine the protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C until use.
Protocol 2: Competition Radioligand Binding Assay
Objective: To determine the Ki of this compound for the β1-adrenergic receptor.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
CHO-β1 membrane preparation (typically 10-20 µg of protein per well)
-
Increasing concentrations of this compound (e.g., 10-11 M to 10-5 M)
-
A fixed concentration of [3H]-CGP 12177 (approximately at its Kd, e.g., 0.5 nM)
-
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM propranolol).
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using non-linear regression (sigmoidal dose-response) to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Conclusion
The in vitro determination of binding affinity is an indispensable step in the characterization of any new chemical entity. For a compound with a nuanced pharmacological profile like this compound, a β1-selective antagonist with partial agonism, a meticulous and well-validated approach is crucial. Radioligand binding assays remain the gold standard for their sensitivity and direct measurement of interaction, while fluorescence polarization offers a high-throughput, non-radioactive alternative. By adhering to the principles and protocols outlined in this guide, researchers can generate high-quality, reproducible binding data that is essential for informed decision-making in the drug discovery and development pipeline.
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Cavero, I., et al. (1987). Comparative analysis of beta-1 adrenoceptor agonist and antagonist potency and selectivity of this compound, xamoterol and pindolol. Journal of Pharmacology and Experimental Therapeutics, 242(3), 1025–1034. [Link]
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Cicloprolol's intricate dance with cardiac electrophysiology: a technical guide for the research professional
This guide provides an in-depth exploration of the cardiac electrophysiological effects of cicloprolol, a compound distinguished by its unique pharmacological profile as a cardioselective beta-1 partial agonist. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the causality behind its mechanisms and the experimental frameworks required for its comprehensive evaluation.
Deciphering the Dual Identity of this compound: A Beta-1 Partial Agonist
This compound occupies a unique space in cardiovascular pharmacology. It is a cardioselective beta-1 adrenergic receptor antagonist, yet it possesses intrinsic sympathomimetic activity (ISA)[1]. This dualistic nature means that this compound can act as both a beta-blocker and a mild beta-agonist. The prevailing level of sympathetic tone dictates its dominant effect. In states of high adrenergic discharge, such as during exercise, this compound acts as an antagonist, attenuating the effects of elevated norepinephrine and epinephrine levels[1][2]. Conversely, at rest or in conditions of low sympathetic tone, its partial agonist properties manifest, providing a baseline level of beta-1 receptor stimulation[1]. This characteristic is thought to protect the heart from excessive stimulation while maintaining a degree of sympathetic support[1].
This nuanced mechanism of action suggests that this compound may offer a safer profile in certain patient populations, such as those with moderate heart failure, where traditional beta-blockade could be detrimental[1]. Short-term studies have indicated that this compound does not induce bradycardia or arrhythmias in these patients[1].
The Ripple Effect: this compound's Influence on Cardiac Electrophysiology
The electrophysiological properties of the heart are governed by the coordinated opening and closing of various ion channels, which collectively shape the cardiac action potential[3][4]. As a beta-1 partial agonist, this compound is poised to modulate these fundamental processes.
The Beta-1 Adrenergic Receptor Signaling Cascade
To comprehend the electrophysiological impact of this compound, it is essential to first understand the downstream consequences of beta-1 adrenergic receptor modulation. Activation of these Gs-protein coupled receptors triggers a signaling cascade that ultimately influences cardiac ion channel function[5][6].
Figure 2: Integrated experimental workflow for cardiac electrophysiology assessment.
In Vitro and Ex Vivo Methodologies
Objective: To directly measure the effects of this compound on specific cardiac ion channels (e.g., ICa,L, IK, INa) in isolated cardiomyocytes.
Protocol:
-
Cell Isolation: Isolate ventricular myocytes from a suitable animal model (e.g., adult rabbit, guinea pig).
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording configuration.
-
Voltage-Clamp Protocols: Apply specific voltage-clamp protocols to isolate and record the current of interest (e.g., a step depolarization to activate L-type calcium channels).
-
Baseline Recording: Record baseline currents in the absence of the drug.
-
This compound Application: Perfuse the cells with increasing concentrations of this compound and record the corresponding changes in ion channel currents.
-
Agonist/Antagonist Challenge: To dissect the partial agonist versus antagonist effects, apply this compound in the presence and absence of a beta-agonist (e.g., isoproterenol).
-
Data Analysis: Analyze the current-voltage (I-V) relationship, channel activation and inactivation kinetics.
Causality: This technique provides the most direct evidence of drug-channel interactions and is crucial for understanding the molecular basis of this compound's electrophysiological effects.
Objective: To determine the effect of this compound on the morphology and duration of the cardiac action potential.
Protocol:
-
Cell Preparation: Use isolated cardiomyocytes.
-
Current-Clamp Configuration: Establish a current-clamp recording configuration.
-
Pacing: Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).
-
Baseline APD Measurement: Record baseline action potentials and measure APD at 50% and 90% repolarization (APD50 and APD90).
-
This compound Application: Apply this compound and re-measure APD.
-
Rate-Dependence: Investigate the effects of this compound on APD at different pacing frequencies to assess its rate-dependent properties.
Causality: This assay integrates the effects on multiple ion channels and provides a clear picture of how this compound alters the overall repolarization process.
In Vivo Methodologies
Objective: To assess the effects of this compound on cardiac rhythm and conduction intervals in a whole-animal model.
Protocol:
-
Animal Model: Utilize a suitable animal model (e.g., mouse, rabbit, dog) instrumented for continuous ECG recording (telemetry is ideal).
-
Baseline ECG: Record baseline ECGs to establish normal intervals (PR, QRS, QT).
-
Drug Administration: Administer this compound via an appropriate route (e.g., intravenous, oral).
-
ECG Monitoring: Continuously monitor the ECG for changes in heart rate and conduction intervals.
-
Exercise Challenge: Subject the animals to a standardized exercise protocol to evaluate the effects of this compound on the ECG during high sympathetic tone.
-
Data Analysis: Analyze changes in ECG parameters and assess for the presence of any arrhythmias.
Causality: This provides a holistic view of the drug's effects in a physiological context, including the influence of the autonomic nervous system.
Objective: To evaluate the pro- or anti-arrhythmic potential of this compound.
Protocol:
-
Animal Preparation: Anesthetize an appropriate animal model and insert a catheter with pacing and recording electrodes into the heart.
-
Pacing Protocol: Deliver a series of programmed electrical stimuli (e.g., S1-S2 protocol) to the atria or ventricles to assess refractory periods and arrhythmia inducibility.
-
Baseline Assessment: Determine the baseline vulnerability to arrhythmias.
-
This compound Administration: Administer this compound and repeat the PES protocol.
-
Endpoint: Assess whether this compound increases or decreases the threshold for inducing arrhythmias.
Causality: This is a critical step in preclinical safety assessment, providing insights into the potential for this compound to either suppress or promote cardiac arrhythmias.
Future Directions and Unanswered Questions
While the pharmacological profile of this compound provides a strong basis for predicting its cardiac electrophysiological effects, several key questions remain to be addressed through dedicated experimental investigation:
-
What are the precise, concentration-dependent effects of this compound on the major cardiac potassium currents (IKr, IKs, IK1)?
-
How does the partial agonist activity of this compound modulate the electrophysiology of cardiac pacemaker cells in the sinoatrial node?
-
In the context of specific cardiac pathologies, such as long QT syndrome or ischemic heart disease, does the unique profile of this compound offer therapeutic advantages over traditional beta-blockers?
Answering these questions will require a concerted research effort employing the advanced experimental techniques outlined in this guide. Such studies will not only refine our understanding of this compound but also contribute to the broader knowledge of how partial agonism at beta-1 adrenergic receptors can be leveraged for therapeutic benefit in cardiovascular disease.
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Cicloprolol: A Framework for Early-Stage Research and Therapeutic Potential Analysis
An In-depth Technical Guide for Researchers
Foreword: The landscape of beta-adrenoceptor antagonists is well-established, yet the clinical utility of agents with nuanced pharmacological profiles remains an area of active investigation. Cicloprolol, a selective β1-adrenoceptor antagonist with significant partial agonist activity (also known as intrinsic sympathomimetic activity or ISA), represents such a molecule.[1][2] Though its development was discontinued, its unique mechanism—acting as an agonist under low sympathetic tone and an antagonist during high sympathetic drive—presents a compelling rationale for re-evaluation in modern therapeutic contexts.[1][3] This guide provides a comprehensive, technically-grounded framework for early-stage research to rigorously characterize this compound and explore its therapeutic potential.
Part 1: Foundational Pharmacological Fingerprinting (In Vitro)
The initial and most critical phase of research is to establish a precise and reproducible pharmacological profile of this compound at the molecular level. This involves quantifying its interaction with target receptors and elucidating the functional consequences of that binding. The goal is to move beyond qualitative descriptions and generate robust quantitative data that will inform all subsequent stages of research.
Core Objective: Defining Receptor Affinity and Selectivity
The foundational step is to determine the binding affinity (Ki) of this compound for its primary target, the β1-adrenoceptor, as well as its affinity for β2 and α-adrenoceptors to build a comprehensive selectivity profile. Radioligand binding assays remain the gold standard for this purpose due to their direct measurement of ligand-receptor interaction.[4]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Rationale: This assay quantifies the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand with known affinity from the receptor. This provides a direct measure of target engagement.
-
Step-by-Step Methodology:
-
Source Material: Prepare membrane fractions from cell lines stably expressing human β1, β2, and α1-adrenoceptors (e.g., HEK293 or CHO cells). This ensures a high density of the target receptor and a clean system for analysis.
-
Assay Setup: In a multiwell plate, incubate the membrane preparations with a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 12177 for β-receptors, [³H]-prazosin for α1-receptors).
-
Competitive Displacement: Add increasing concentrations of unlabeled this compound to the wells.
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.[5] The filters trap the membranes with the bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
-
Table 1: Projected Data Summary for this compound Binding Affinity
| Target Receptor | Radioligand | This compound Ki (nM) | Reference Compound | Reference Ki (nM) | Selectivity Ratio (β2/β1) |
| Human β1-Adrenoceptor | [³H]-CGP 12177 | TBD | Metoprolol | TBD | TBD |
| Human β2-Adrenoceptor | [³H]-CGP 12177 | TBD | Propranolol | TBD | |
| Human α1-Adrenoceptor | [³H]-prazosin | TBD | Prazosin | TBD |
TBD: To Be Determined experimentally. This table serves as a template for data organization.
Core Objective: Quantifying Functional Activity and Intrinsic Sympathomimetic Activity (ISA)
Binding affinity does not describe the functional outcome. This compound is a partial agonist, meaning it both blocks full agonists and weakly stimulates the receptor itself.[3][6] A functional assay is required to quantify both of these properties.
Experimental Protocol: cAMP Accumulation Assay
-
Rationale: β-adrenergic receptors are canonically coupled to the Gs protein, which activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[7] Measuring cAMP levels provides a direct readout of receptor activation or blockade.
-
Step-by-Step Methodology:
-
Cell Culture: Use whole cells expressing the β-adrenoceptor subtype of interest (e.g., CHO-β1).
-
Antagonist Mode:
-
Pre-incubate cells with a range of this compound concentrations.
-
Stimulate the cells with a fixed concentration (EC80) of a full agonist, such as isoproterenol.
-
Lyse the cells and quantify intracellular cAMP using a validated method (e.g., HTRF, ELISA).
-
Analysis: Determine the IC50 of this compound for blocking the agonist-induced response.
-
-
Agonist (ISA) Mode:
-
Incubate cells with a range of this compound concentrations alone.
-
Quantify intracellular cAMP.
-
Analysis: Determine the EC50 and Emax for this compound's stimulatory effect. The Emax, expressed as a percentage of the response to a full agonist like isoproterenol, is the quantitative measure of its ISA.
-
-
Diagram 1: Workflow for In Vitro Pharmacological Characterization
Caption: this compound's dual role in the β1-adrenergic signaling pathway.
Part 3: Evaluating Systemic Effects and Therapeutic Hypotheses (In Vivo)
The final phase of early-stage research involves administering this compound to living animals to understand its integrated effects on the cardiovascular system and to test specific therapeutic hypotheses. [8][9]
Core Objective: Characterize In Vivo Hemodynamic Profile
A key question is how this compound's ISA translates to whole-animal physiology. Does it maintain resting heart rate and blood pressure better than non-ISA beta-blockers? [10]Telemetry provides the most reliable method for this assessment.
Experimental Protocol: Radiotelemetry in Conscious, Freely Moving Rodents
-
Rationale: Anesthetized animal models can significantly alter cardiovascular reflexes and sympathetic tone. Using telemetry in conscious, unrestrained animals provides the most clinically relevant data on a drug's true hemodynamic effects. [11]
-
Step-by-Step Methodology:
-
Transmitter Implantation: Surgically implant a telemetry transmitter (e.g., DSI) into the abdominal aorta or carotid artery of rats for blood pressure measurement and place ECG leads for heart rate.
-
Recovery: Allow animals to fully recover from surgery (typically 7-10 days) to ensure stable baseline readings.
-
Baseline Recording: Record baseline blood pressure, heart rate, and activity over a 24-hour period.
-
Drug Administration: Administer this compound via the desired clinical route (e.g., oral gavage). Administer vehicle to a control group.
-
Data Acquisition: Continuously monitor and record hemodynamic parameters for at least 24 hours post-dosing to capture the full pharmacokinetic and pharmacodynamic profile.
-
Stress Test (Optional): After determining the primary effects, a subset of animals can be challenged with a sympathomimetic agent (e.g., isoproterenol) or a stressor (e.g., restraint stress) to evaluate this compound's efficacy under high sympathetic drive.
-
Data Analysis: Analyze changes from baseline in heart rate and blood pressure, comparing the this compound group to the vehicle control.
-
Core Objective: Test a Primary Therapeutic Hypothesis
This compound's profile suggests it could be beneficial in conditions where maintaining a degree of cardiac output is desirable. [2]A relevant disease model should be chosen to test this.
Potential Therapeutic Model: Heart Failure
-
Rationale: While some beta-blockers are a cornerstone of heart failure therapy, their negative inotropic effects can be limiting. [12]this compound's ISA might provide necessary cardiac support while still blocking the deleterious effects of chronic sympathetic overstimulation. [3]A study in patients with moderate heart failure showed this compound was safe and did not negatively impact cardiac function. [1]* Model: A well-established model, such as coronary artery ligation-induced myocardial infarction in rats, can be used to induce chronic heart failure.
-
Evaluation: After the development of heart failure (confirmed by echocardiography), animals would be treated chronically with this compound. Key endpoints would include:
-
Serial Echocardiography: To measure changes in left ventricular ejection fraction (LVEF), fractional shortening, and chamber dimensions.
-
Hemodynamic Assessment: Using telemetry or terminal catheterization to measure cardiac function under load.
-
Biomarkers: Measuring plasma levels of NT-proBNP.
-
Histology: Assessing cardiac fibrosis and myocyte hypertrophy.
-
Conclusion
This structured research plan provides a robust pathway for the comprehensive early-stage evaluation of this compound. By systematically progressing from molecular target engagement to ex vivo tissue function and finally to in vivo systemic effects, this framework is designed to generate a high-quality data package. The resulting profile will enable a definitive, evidence-based decision on whether the unique pharmacology of this compound warrants further investment and potential re-entry into clinical development for specific, well-defined therapeutic indications.
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Title: this compound - Grokipedia Source: Grokipedia URL: [Link]
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An In-Depth Technical Guide to Investigating the Intrinsic Sympathomimetic Activity of Cicloprolol
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the Intrinsic Sympathomimetic Activity (ISA) of Cicloprolol, a selective β1-adrenergic receptor antagonist. This compound's unique pharmacological profile, characterized by its partial agonist activity, presents both therapeutic potential and investigational challenges.[1][2] This document delineates the molecular underpinnings of ISA, offers detailed in vitro and in vivo experimental protocols for its characterization and quantification, and provides insights into data interpretation. By synthesizing established methodologies with mechanistic explanations, this guide serves as a robust resource for the rigorous evaluation of this compound and other β-blockers with partial agonist properties.
Introduction: The Concept of Intrinsic Sympathomimetic Activity (ISA)
Beta-adrenergic receptor antagonists (β-blockers) are a cornerstone in cardiovascular medicine. While most compounds in this class act as pure antagonists, a subset possesses the unique property of Intrinsic Sympathomimetic Activity (ISA). ISA refers to the capacity of a β-blocker to exert a low level of agonist activity at the β-adrenergic receptor, thereby causing a modest stimulation in the absence of endogenous catecholamines like epinephrine and norepinephrine.[3][4]
This compound is a β1-selective blocker noted for this partial agonist activity.[1][2] Unlike pure antagonists that only block the receptor, this compound can both block the effects of high sympathetic tone and provide a baseline level of receptor stimulation.[2][5] This dual action means that at rest or low sympathetic activity, it can cause a slight increase in heart rate and cardiac output, whereas during stress or exercise, it effectively blunts the excessive stimulation from catecholamines.[5][6] This profile may offer therapeutic advantages, particularly in patients who do not tolerate the significant bradycardia or reduction in cardiac output associated with conventional β-blockers.[4][7]
The precise quantification and characterization of ISA are critical for the preclinical and clinical development of drugs like this compound. This guide provides the scientific rationale and detailed methodologies required for this investigation.
Molecular Mechanism of this compound's ISA
The interaction of a ligand with a G-protein coupled receptor (GPCR), such as the β-adrenergic receptor, determines the downstream cellular response. The degree of this response defines the ligand as a full agonist, a partial agonist, or an antagonist.
-
Full Agonists (e.g., Isoproterenol) bind to the receptor and induce a maximal conformational change, leading to robust activation of the associated Gs protein, stimulation of adenylyl cyclase, and a significant increase in intracellular cyclic AMP (cAMP).[8][9]
-
Pure Antagonists (e.g., Propranolol) bind to the receptor but do not induce the conformational change necessary for activation. They produce no response on their own and block the binding of agonists.
-
Partial Agonists (e.g., this compound) represent an intermediate state. They bind to the receptor and induce a submaximal conformational change.[8][10] This results in a level of adenylyl cyclase activation and cAMP production that is lower than a full agonist but greater than zero.[4][11] The structural basis for this lies in the specific interactions between the ligand and key amino acid residues within the receptor's binding pocket, which stabilize a receptor conformation that is only partially active.[8][12]
The ISA of this compound is a direct manifestation of its modest ability to stimulate the β-adrenergic receptor-adenylyl cyclase pathway.[11]
Caption: Mechanism of β-Adrenergic Receptor Activation.
In Vitro Assessment of Intrinsic Sympathomimetic Activity
In vitro assays are fundamental for quantifying a compound's affinity for the receptor and its ability to elicit a functional response in a controlled cellular environment.
Radioligand Binding Assays
-
Causality & Rationale: Before assessing functional activity, it is crucial to determine the binding affinity (Ki) of this compound for the β1-adrenergic receptor. This assay quantifies how tightly the drug binds to its target. A competition binding assay is employed, where this compound competes with a known radiolabeled antagonist (e.g., [¹²⁵I]-Iodocyanopindolol) for binding to membranes prepared from cells expressing the receptor. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined and converted to the inhibition constant (Ki), providing a measure of affinity.
-
Self-Validating Protocol:
-
Preparation: Prepare cell membrane homogenates from a stable cell line expressing the human β1-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [¹²⁵I]-Iodocyanopindolol and increasing concentrations of this compound.
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol) to saturate all specific binding sites.
-
Vehicle Control: Radioligand + membranes + vehicle.
-
-
Equilibration: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
-
Functional Assay: Adenylyl Cyclase (cAMP) Activity
-
Causality & Rationale: This assay directly measures the functional consequence of receptor activation—the production of the second messenger cAMP.[9][13] By quantifying cAMP levels in response to this compound, we can determine its efficacy (Emax) relative to a full agonist. This Emax value is the quantitative measure of its ISA. Some partial agonists may only show activity when the adenylyl cyclase system is potentiated; therefore, including the diterpene forskolin can be a crucial step to unmask modest stimulation.[11]
-
Self-Validating Protocol:
-
Cell Culture: Plate cells expressing the β1-adrenergic receptor in a multi-well format.
-
Pre-incubation: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.
-
Stimulation: Treat cells with increasing concentrations of this compound.
-
Controls:
-
Basal: Vehicle only.
-
Positive Control (Full Agonist): A full concentration-response curve of Isoproterenol to determine the maximum possible system response (100% Emax).
-
Negative Control (Antagonist): A pure antagonist like Propranolol (should show no stimulation).
-
(Optional) Potentiation: Run parallel experiments in the presence of a low concentration of forskolin to amplify the signal from weak partial agonists.[11]
-
-
Lysis & Detection: After incubation (e.g., 15-30 minutes at 37°C), lyse the cells and measure the intracellular cAMP concentration using a validated detection method (e.g., HTRF, ELISA, or LANCE).
-
Analysis: Plot the cAMP concentration against the log concentration of the drug. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for this compound. The ISA is expressed as the Emax of this compound as a percentage of the Emax of Isoproterenol.
-
In Vivo Evaluation of Intrinsic Sympathomimetic Activity
In vivo models are essential to confirm that the partial agonist activity observed in vitro translates to a physiological effect in a whole organism.
Hemodynamic Assessment in Anesthetized, Catecholamine-Depleted Rats
-
Causality & Rationale: To measure the direct stimulatory effect of this compound on the heart, it is imperative to eliminate the influence of the endogenous sympathetic nervous system.[14] This is achieved by pretreating animals with reserpine, which depletes catecholamine stores, or by using a pithed rat model. In this "silent" background, any increase in heart rate or cardiac contractility following drug administration can be attributed to its ISA.[14]
-
Self-Validating Protocol:
-
Animal Model: Use male Sprague-Dawley rats.
-
Pre-treatment (Reserpinization): Administer reserpine (e.g., 5 mg/kg, i.p.) 18-24 hours prior to the experiment to deplete catecholamine stores. This step is critical for isolating the drug's direct agonist effects.
-
Anesthesia & Instrumentation: Anesthetize the rat (e.g., with urethane or pentobarbital) and instrument it for continuous monitoring of heart rate (via ECG) and blood pressure (via a carotid artery catheter).
-
Drug Administration: Administer this compound intravenously (i.v.) in escalating doses.
-
Controls:
-
Vehicle Control: Administer the drug vehicle to control for any volume or formulation effects.
-
Positive Control (Full Agonist): Administer Isoproterenol to confirm the responsiveness of the preparation and establish a maximal response.
-
Negative Control (Pure Antagonist): Administer Propranolol to demonstrate the absence of a stimulatory effect.
-
-
Data Acquisition: Record hemodynamic parameters continuously before, during, and after each dose administration.
-
Analysis: Quantify the change in heart rate from the pre-dose baseline for each dose of this compound. Plot the change in heart rate against the log dose to determine the in vivo stimulatory effect.
-
Caption: A validated workflow for characterizing ISA.
Data Presentation and Interpretation
Table 1: Comparative In Vitro Profile of β-Adrenergic Ligands
| Compound | Class | β1 Receptor Affinity (Ki, nM) | Intrinsic Sympathomimetic Activity (ISA) (% of Isoproterenol max response) |
| Isoproterenol | Full Agonist | 50 - 100 | 100% |
| Propranolol | Pure Antagonist | 1 - 5 | 0% |
| This compound | Partial Agonist | 5 - 15 | ~30%[1] |
| Pindolol | Partial Agonist | 2 - 10 | 40 - 50% |
| Acebutolol | Partial Agonist | 100 - 300 | ~20%[4] |
-
Interpretation: The data in Table 1 would position this compound as a compound with high affinity for the β1 receptor, comparable to other potent β-blockers. Its ISA of ~30% indicates a moderate level of partial agonism, distinguishing it from pure antagonists like Propranolol and other partial agonists with varying degrees of intrinsic activity.[1] The correlation between a positive ISA value from the in vitro cAMP assay and an observed increase in heart rate in the reserpinized rat model provides strong, cross-validated evidence for this compound's intrinsic sympathomimetic properties.[14][15]
Conclusion
The investigation of this compound's Intrinsic Sympathomimetic Activity requires a multi-faceted approach that bridges molecular pharmacology with in vivo physiology. By employing rigorous, self-validating protocols such as radioligand binding, functional cAMP assays, and hemodynamic studies in catecholamine-depleted animals, researchers can accurately quantify its partial agonist profile. This detailed characterization is not merely an academic exercise; it is fundamental to understanding the drug's unique mechanism of action and predicting its clinical behavior, thereby guiding its potential development for cardiovascular therapies where maintaining a baseline level of sympathetic drive is advantageous.
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An In-depth Technical Guide to the Structure-Activity Relationship of Cicloprolol
Abstract
Cicloprolol is a selective β1-adrenergic receptor antagonist with partial agonist activity, a profile that generated significant interest for its potential use in cardiovascular diseases like hypertension and heart failure.[1][2][3] Although its development was discontinued, the molecular structure of this compound serves as an exemplary case study for understanding the nuanced structure-activity relationships (SAR) that govern efficacy, selectivity, and intrinsic sympathomimetic activity (ISA) in the aryloxypropanolamine class of β-blockers. This guide provides a detailed exploration of this compound's key structural motifs, the functional consequences of their modification, and the experimental methodologies required to validate these relationships.
Introduction: The Pharmacological Context of this compound
This compound, with the chemical formula C₁₈H₂₉NO₄, belongs to the aryloxypropanolamine class of β-blockers.[1] Its defining characteristic is its dual action: it functions as an antagonist in states of high sympathetic tone (e.g., during exercise) while exhibiting partial agonist effects at baseline, thereby providing a degree of sympathetic support to the heart.[1][4][5] This profile was investigated for potential safety advantages in patients with compromised cardiac function.[1][5] The exploration of this compound's SAR is crucial for understanding how subtle changes in its molecular architecture dictate its interaction with the β1-adrenergic receptor and inform the design of future cardiovascular agents.
The Aryloxypropanolamine Pharmacophore: A Foundation for Activity
The vast majority of modern β-blockers, including this compound, are built upon the aryloxypropanolamine scaffold.[6][7][8] This core structure contains the essential functional groups required for binding to the β-adrenergic receptor. Understanding this pharmacophore is the first step in dissecting this compound's specific SAR.
The key interactions are:
-
Aromatic Ring: Engages in π-π stacking or van der Waals interactions within a hydrophobic pocket of the receptor.
-
Ether Oxygen: Acts as a hydrogen bond acceptor.
-
Secondary Amine: The protonated amine forms a critical ionic bond with a conserved aspartate residue in the receptor's transmembrane domain.
-
Hydroxyl Group on the Propanolamine Chain: Forms a crucial hydrogen bond with another conserved residue, often an asparagine or serine.
Caption: Core interactions of the aryloxypropanolamine pharmacophore.
Deconstructing this compound: A Region-by-Region SAR Analysis
This compound's structure, 1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol, can be dissected to understand its unique properties.[2]
The Propanolamine Side Chain: Stereochemistry is Paramount
The side chain, -CH(OH)-CH₂-NH-R, is arguably the most critical part of the molecule for receptor interaction.
-
The Hydroxyl Group: The presence of the secondary alcohol is essential for high-affinity binding. Its ability to act as both a hydrogen bond donor and acceptor anchors the molecule correctly in the receptor active site.[9]
-
Stereochemistry: The hydroxyl-bearing carbon is a chiral center. For nearly all aryloxypropanolamine β-blockers, the (S)-enantiomer possesses the vast majority of the β-blocking activity, often being over 100 times more potent than the (R)-enantiomer.[9][10][11] This is because the specific spatial orientation of the (S)-configuration allows for the optimal three-point binding (ionic, hydrogen bond, hydrophobic) with the chiral receptor environment.[9][12][13] Developing a single, active enantiomer is a key principle in modern drug design to reduce metabolic load and potential side effects from the less active distomer.[12]
The Amino Group and its Substituent: Defining Potency and Selectivity
-
Secondary Amine: A secondary amine is required for optimal activity.[7][10] N,N-disubstitution significantly reduces antagonist activity.[10]
-
The N-Alkyl Group: The nature of the substituent on the nitrogen atom is a major determinant of potency and receptor selectivity.
-
Branching: Bulky, branched alkyl groups like isopropyl (as in this compound and propranolol) or tert-butyl are crucial for high antagonist potency.[10][14] This branching is thought to mimic the catecholamine structure and provide favorable hydrophobic interactions.
-
This compound's Isopropyl Group: The isopropyl group in this compound is a classic choice that confers strong β-antagonist activity.
-
The Aromatic Ring and Para-Substituent: Modulating Selectivity and ISA
The aromatic portion of this compound is a phenoxy ring with a long ether chain at the para-position: -O-CH₂-CH₂-O-CH₂-cyclopropyl. This is the primary region of structural variation that differentiates β-blockers and fine-tunes their properties.
-
Position of Substitution: Para-substitution on the phenyl ring is strongly associated with β1-selectivity (cardioselectivity).[14] This is a key feature of this compound. In contrast, fused ring systems without substitution, like in propranolol, typically lead to non-selective β1/β2 blockade.[10]
-
The Ether-Linked Side Chain: The -[2-(cyclopropylmethoxy)ethoxy] chain is the most unique feature of this compound.
-
Intrinsic Sympathomimetic Activity (ISA): The specific nature of this substituent is believed to be the source of this compound's partial agonist activity. Electron-withdrawing groups or "phenol equivalents" in the meta- and para-positions can modulate ISA.[14] The flexible and oxygen-rich side chain of this compound likely allows for an alternative binding conformation that can weakly activate the receptor, leading to its partial agonist effects.
-
Lipophilicity and Pharmacokinetics: This side chain also influences the drug's overall lipophilicity, which in turn affects its absorption, distribution, metabolism, and potential for crossing the blood-brain barrier.
-
The following table summarizes the SAR for the aryloxypropanolamine class, with this compound as the reference.
| Structural Moiety | Modification | Effect on Activity | Rationale |
| Propanolamine Chain | Removal of -OH group | Drastic decrease in affinity | Loss of critical hydrogen bond with receptor.[9] |
| (S)- to (R)- stereocenter | ~100-fold decrease in potency | Improper spatial orientation for optimal receptor fit.[10][11] | |
| Amine Group | Primary or Tertiary Amine | Decreased potency | Secondary amine provides optimal balance of basicity and steric hindrance.[10] |
| Small N-substituent (e.g., -CH₃) | Reduced antagonist activity | Insufficient hydrophobic interaction in the receptor pocket. | |
| Bulky N-substituent (e.g., isopropyl) | Optimal β-blocking activity | Mimics endogenous catecholamines and enhances binding.[14] | |
| Aromatic Ring | Fused Ring (e.g., Naphthyl) | Non-selective (β1/β2) blockade | Larger surface area interacts with both receptor subtypes. |
| Para-substitution (this compound) | β1-selectivity (Cardioselectivity) | Steric hindrance at the para position disfavors binding to the β2 receptor.[14] | |
| Specific para-substituent | Modulates ISA and Pharmacokinetics | Influences receptor activation and drug lipophilicity.[14] |
Experimental Methodologies for SAR Determination
A robust SAR study requires a systematic approach involving chemical synthesis, in vitro binding and functional assays, and in vivo validation.
Caption: A typical workflow for structure-activity relationship studies.
Protocol: Synthesis of this compound Analogs
The synthesis of aryloxypropanolamine β-blockers generally follows a convergent route, allowing for easy modification of the aromatic and amine components.[15][16]
Objective: To synthesize a novel analog of this compound by modifying the N-alkyl substituent.
Step-by-Step Methodology:
-
Step 1: Epoxide Formation. React the starting phenol (e.g., 4-[2-(cyclopropylmethoxy)ethoxy]phenol) with epichlorohydrin in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to form the key glycidyl ether intermediate.
-
Step 2: Purification. Purify the resulting epoxide by column chromatography or distillation to remove unreacted starting materials.
-
Step 3: Ring Opening. React the purified glycidyl ether with the desired primary or secondary amine (e.g., tert-butylamine instead of this compound's isopropylamine). This nucleophilic substitution reaction opens the epoxide ring to form the final propanolamine product.[15][16] The reaction is typically carried out in a protic solvent like ethanol or methanol.
-
Step 4: Final Purification & Validation. Purify the final product via crystallization or chromatography. Confirm its structure and purity using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.
Protocol: Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of a this compound analog for β1 and β2 adrenergic receptors.
Principle: This is a competitive binding assay. A radiolabeled antagonist (e.g., ³H-CGP 12177) is incubated with a source of receptors (e.g., cell membranes expressing the receptor subtype). The ability of the unlabeled test compound (this compound analog) to displace the radioligand is measured.
Step-by-Step Methodology:
-
Preparation: Prepare cell membrane homogenates from cell lines selectively expressing either human β1 or β2 adrenergic receptors.
-
Incubation: In a 96-well plate, combine:
-
Cell membrane preparation.
-
A fixed concentration of the radioligand (e.g., ³H-CGP 12177).
-
Increasing concentrations of the unlabeled test compound (the this compound analog).
-
Control for Non-Specific Binding: A set of wells containing a high concentration of a potent, non-radiolabeled antagonist (e.g., propranolol) to determine the amount of radioligand that binds non-specifically.
-
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters to remove residual unbound ligand. Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Conclusion and Future Perspectives
The structure-activity relationship of this compound is a clear illustration of the principles of modern β-blocker design. The core aryloxypropanolamine scaffold provides the foundation for receptor binding, while stereochemistry, particularly at the hydroxyl-bearing carbon, dictates potency. The true innovation lies in the substitution on the aromatic ring. The specific para-substituted ether chain in this compound is responsible for its desirable β1-selectivity and its unique partial agonist activity. While this compound itself did not reach the market, the lessons learned from its SAR continue to inform the rational design of new cardiovascular drugs with tailored pharmacological profiles, balancing efficacy, safety, and targeted receptor interactions.
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Preclinical Safety and Toxicology of Cicloprolol: A Technical Guide for Drug Development Professionals
Disclaimer: Cicloprolol is a compound that was investigated for therapeutic use but was never marketed. As such, a comprehensive public record of its preclinical safety and toxicology program is not available. This guide, therefore, is constructed based on the known pharmacological properties of this compound, the established preclinical safety assessment framework for cardiovascular drugs as mandated by regulatory bodies like the International Council for Harmonisation (ICH), and the known class-effects and toxicological profile of β-adrenergic receptor antagonists (beta-blockers). This document serves as an expert guide to the likely preclinical safety profile of this compound and the experimental framework that would have been necessary for its development.
Introduction: The Unique Profile of this compound
This compound is a β-adrenergic receptor antagonist with a distinguishing feature: it possesses partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[1][2] It is selective for the β1-adrenergic receptor, which is predominantly found in cardiac tissue.[1][3] This unique pharmacological profile means that this compound acts as a β-agonist at normal physiological states and as a β-antagonist when adrenergic stimulation is high.[4] This modulation was thought to offer a therapeutic advantage, particularly in conditions like heart failure, by providing a baseline level of sympathetic drive while protecting the heart from excessive catecholamine stimulation.[4][5] Despite promising clinical studies suggesting its safety in patients with moderate heart failure, its development was discontinued.[5][6]
Understanding the preclinical safety of a compound like this compound is paramount for predicting its potential risks in humans. This guide will delineate the essential preclinical safety and toxicology studies pertinent to a cardiovascular drug of this class.
The Framework for Preclinical Safety Evaluation
The preclinical safety evaluation of any new pharmaceutical is a systematic, multi-faceted process designed to identify potential hazards to humans.[7] For a cardiovascular drug such as this compound, this process is guided by international guidelines, primarily the ICH S7A guideline on safety pharmacology.[7][8] The core objective is to characterize the drug's effects on vital organ systems before the first-in-human clinical trials.
The preclinical program is broadly divided into three main areas: safety pharmacology, general toxicology, and specific toxicology studies.
Part 1: Safety Pharmacology - Assessing Effects on Vital Functions
The primary aim of safety pharmacology is to identify undesirable pharmacodynamic effects of a substance on major physiological systems.[9][10] The "core battery" of safety pharmacology studies focuses on the cardiovascular, central nervous, and respiratory systems.[8][11]
Cardiovascular Safety Pharmacology
For a β-blocker like this compound, the cardiovascular system is the primary target for both therapeutic and potential adverse effects.
-
Expected Effects:
-
Heart Rate and Blood Pressure: As a β1-selective antagonist, this compound is expected to reduce heart rate (negative chronotropy) and blood pressure, particularly during exercise or stress.[4] However, its partial agonist activity might lead to a modest increase in resting heart rate compared to β-blockers without ISA.[12]
-
Cardiac Contractility: A reduction in cardiac contractility (negative inotropy) is a class effect of β-blockers.
-
Electrocardiogram (ECG): Potential effects on cardiac conduction, such as prolongation of the PR interval, would be closely monitored.
-
-
Experimental Protocol: In Vivo Cardiovascular Assessment in a Conscious, Telemetered Large Animal Model (e.g., Dog or Non-Human Primate)
-
Animal Model Selection: A large animal species with cardiovascular physiology comparable to humans is chosen.
-
Surgical Implantation: Animals are surgically implanted with telemetry devices capable of continuously monitoring ECG, blood pressure, and heart rate without the confounding effects of anesthesia or restraint.
-
Dosing Regimen: A single-dose, escalating-dose design is typically employed to identify dose-dependent effects and a "no-effect" dose.
-
Data Collection: Continuous data is collected before and after drug administration to assess changes from baseline.
-
hERG Assay (In Vitro): An in vitro assay on the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component to assess the risk of QT interval prolongation, a key indicator of proarrhythmic potential.[13]
-
Central Nervous System (CNS) and Respiratory Safety Pharmacology
-
CNS Assessment: The potential for CNS effects is evaluated, often using a functional observational battery (FOB) or a modified Irwin test in rodents.[13][14] This involves systematic observation for changes in behavior, coordination, and autonomic function.
-
Respiratory Assessment: Respiratory rate, tidal volume, and hemoglobin oxygen saturation are measured, typically using whole-body plethysmography in rodents.[8] Clinical observation alone is generally not considered adequate.[8]
Part 2: General Toxicology - Unveiling Target Organ Toxicity
General toxicology studies are designed to characterize the toxic effects of a drug following acute and repeated exposure.
Acute Toxicity Studies
The objective of an acute toxicity study is to determine the potential for toxicity after a single, high dose of the drug.
-
Expected Effects of Beta-Blocker Overdose: Overdose with β-blockers can lead to severe hypotension, bradycardia, and in some cases, seizures and bronchospasm.[15][16] The lipophilicity of a β-blocker can influence its potential for CNS toxicity.[15]
-
Experimental Protocol: Acute Oral Toxicity Study in Rodents (e.g., Rat or Mouse)
-
Dose Groups: Typically, three or more dose levels are used, including a control group.
-
Administration: A single dose is administered via the intended clinical route (e.g., oral gavage).
-
Observation Period: Animals are observed for a period of up to 14 days for signs of toxicity and mortality.
-
Endpoints: Key endpoints include clinical signs, body weight changes, and gross pathology at necropsy. The study aims to identify the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity Studies (Subchronic and Chronic)
These studies are crucial for identifying target organs of toxicity and assessing the potential for cumulative toxicity.
-
Potential Target Organs for Beta-Blockers: The primary target organ is the cardiovascular system due to exaggerated pharmacology. Other potential effects could be related to metabolic changes.
-
Experimental Protocol: 28-Day (Subchronic) and 3-Month or Longer (Chronic) Repeat-Dose Studies in Two Species (One Rodent, One Non-Rodent)
-
Species Selection: A rodent (e.g., rat) and a non-rodent (e.g., dog) species are typically used.
-
Dose Levels: At least three dose levels (low, mid, high) and a control group are included. The high dose is intended to be a toxic dose.
-
Daily Administration: The drug is administered daily for the duration of the study.
-
In-Life Monitoring: Includes daily clinical observations, weekly body weight and food consumption measurements, and periodic ophthalmic examinations.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals to assess hematology, clinical chemistry, and urinalysis parameters.
-
Terminal Procedures: At the end of the study, a full necropsy is performed, organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.[17]
-
| Parameter | Assessment | Rationale |
| Clinical Signs | Daily observation of behavior and physical appearance. | To detect overt signs of toxicity. |
| Body Weight | Measured weekly. | A sensitive indicator of general health. |
| Food Consumption | Measured weekly. | To assess effects on appetite and general well-being. |
| Hematology | Analysis of red and white blood cells, platelets. | To evaluate effects on the blood and immune system. |
| Clinical Chemistry | Measurement of liver and kidney function markers, electrolytes. | To identify organ-specific toxicity. |
| Urinalysis | Assessment of urine composition and kidney function. | To detect renal toxicity. |
| Gross Pathology | Macroscopic examination of all organs at necropsy. | To identify visible abnormalities. |
| Histopathology | Microscopic examination of a comprehensive set of tissues. | To identify cellular and tissue-level changes. |
| Table 1: Key Endpoints in Repeat-Dose Toxicology Studies |
Part 3: Specific Toxicology - Assessing Genotoxicity, Carcinogenicity, and Reproductive Effects
Genotoxicity
Genotoxicity assays are designed to detect compounds that can induce genetic damage.[18] A standard battery of tests is required to assess different types of genetic damage.[18]
-
Standard Genotoxicity Battery:
-
Ames Test (Bacterial Reverse Mutation Assay): An in vitro test to detect gene mutations in bacteria.[19]
-
In Vitro Mammalian Cell Assay: An assay to detect chromosomal damage (clastogenicity and aneugenicity) in mammalian cells, such as the in vitro micronucleus test.[20][21]
-
In Vivo Genotoxicity Assay: An in vivo test in a rodent species to assess chromosomal damage in hematopoietic cells, such as the in vivo micronucleus test.[22]
-
While most β-blockers have not shown overt mutagenic potential, a thorough evaluation is a regulatory requirement.[22]
Carcinogenicity
Carcinogenicity studies are long-term studies designed to assess the tumorigenic potential of a drug. These studies are typically required for drugs that are intended for chronic use.
-
Experimental Protocol: Two-Year Bioassay in Rodents
-
Species: Typically conducted in rats and mice.
-
Duration: Animals are dosed for the majority of their lifespan (e.g., 24 months for rats).
-
Endpoints: The primary endpoints are the incidence and type of tumors observed in treated versus control animals.
-
Reproductive and Developmental Toxicology (DART)
DART studies evaluate the potential effects of a drug on all stages of reproduction.[23]
-
Segment I: Fertility and Early Embryonic Development: Assesses effects on male and female fertility and early stages of gestation.
-
Segment II: Embryo-Fetal Development: Evaluates the potential for teratogenicity (birth defects) when the drug is administered during organogenesis. Studies in pregnant rats have shown that some beta-blockers can induce dysmorphogenetic effects in vitro, with varying potencies.[24]
-
Segment III: Pre- and Postnatal Development: Assesses the effects of drug exposure during late gestation, parturition, and lactation on the offspring.
Some studies have suggested that beta-blockers can impact reproductive behavior and gene expression in aquatic species, highlighting the need for thorough evaluation in mammals.[25]
Visualizations
Preclinical Safety Assessment Workflow
A diagram illustrating the typical workflow for preclinical safety assessment.
Mechanism of Beta-Blocker Toxicity
A diagram showing the primary mechanisms of beta-blocker toxicity.
Conclusion: Synthesizing the Preclinical Safety Profile of this compound
Based on its pharmacological profile as a β1-selective antagonist with partial agonist activity, the preclinical safety profile of this compound would be expected to be largely defined by its effects on the cardiovascular system. The key safety concerns would revolve around exaggerated pharmacodynamic effects, such as bradycardia and hypotension, particularly at higher doses. Its partial agonist activity might mitigate the extent of resting bradycardia compared to non-ISA β-blockers.
A comprehensive preclinical toxicology program, as outlined in this guide, would have been essential to fully characterize its safety profile. This would include a thorough evaluation of its effects on vital organ systems, its potential for target organ toxicity with repeated dosing, and its genotoxic, carcinogenic, and reproductive and developmental toxicity potential. While specific data for this compound is not publicly available, the principles and methodologies described herein represent the established, scientifically rigorous approach to ensuring the safety of a novel cardiovascular drug.
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Methodological & Application
Cicloprolol Dosage Calculation and Protocol Design for In Vivo Experiments
An Application Guide for Researchers
Abstract
This comprehensive application note provides a detailed framework for the rational calculation of Cicloprolol dosages for in vivo research. This compound, a selective β1-adrenoceptor partial agonist, presents a unique pharmacological profile, acting as an agonist at low sympathetic tone and an antagonist during high sympathetic activity.[1][2] This dual activity necessitates careful dose selection to elicit the desired physiological response in animal models. This guide moves beyond simple dose reporting to explain the fundamental principles of interspecies allometric scaling, vehicle selection, and formulation preparation. It offers detailed, step-by-step protocols designed for researchers, scientists, and drug development professionals to establish safe and effective dosing regimens for preclinical studies.
Introduction: The Unique Pharmacology of this compound
This compound is a cardioselective β1-adrenergic partial agonist that was investigated for the treatment of hypertension, myocardial ischemia, and heart failure.[1] Unlike traditional beta-blockers, its intrinsic sympathomimetic activity (ISA) allows it to provide baseline sympathetic support to the heart while protecting it from excessive stimulation.[1][3] This distinct mechanism of action, modulating the β-adrenergic signaling pathway, makes it a continued subject of pharmacological interest.
This compound's Mechanism of Action
This compound selectively targets β1-adrenergic receptors, which are predominantly found in cardiac tissue. These are G-protein coupled receptors that, upon stimulation by catecholamines like norepinephrine, activate a signaling cascade leading to increased heart rate and contractility. This compound's partial agonism means it binds to these receptors but elicits a submaximal response compared to full agonists. This dual functionality is key to its therapeutic potential and must be considered when designing experiments.[4]
Caption: this compound's dual action on the β1-adrenergic receptor signaling pathway.
Foundational Principles of In Vivo Dosage Calculation
The cornerstone of translating a potential therapeutic from bench to bedside is the ability to extrapolate data between species. This is not achieved by simply adjusting for body weight but requires a more nuanced approach based on physiological and metabolic differences.
Allometric Scaling: From Human to Animal Dosing
Allometric scaling is an empirical method that relates the physiology of different species to their body mass. For drug dosage, it is more accurate to scale based on Body Surface Area (BSA), which correlates better with metabolic rate than body weight alone.[5][6] The most common method involves converting a known effective human dose into a Human Equivalent Dose (HED) or, for our purposes, an Animal Equivalent Dose (AED) using Km factors.[5][7]
The fundamental formula for dose conversion is: Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km) [7]
The Km factor is calculated as Body Weight (kg) / Body Surface Area (m²). Standardized Km factors for various species are readily available.
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.60 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
| Rabbit | 1.5 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
| Data synthesized from authoritative sources.[5][7] |
Protocol: Calculating the this compound In Vivo Starting Dose
This protocol provides a step-by-step method to calculate a starting dose for a common preclinical model, the rat, based on published human clinical data.
Step 1: Identify a Human Clinical Dose
Published clinical studies provide the most reliable starting point. This compound has been evaluated in humans at various doses.
-
Oral Administration: A dose of 50 mg per day was used in healthy volunteers.[8]
-
Intravenous (IV) Administration: A cumulative dose of 0.2 mg/kg was administered to patients.[9]
We will use the IV dose for this example calculation, as it bypasses absorption variables.
Step 2: Convert to Animal Equivalent Dose (AED)
Using the allometric scaling formula, we can calculate the equivalent dose for a rat.
-
Human Dose: 0.2 mg/kg
-
Human Km: 37
-
Rat Km: 6
Calculation: Rat Dose (mg/kg) = 0.2 mg/kg × (37 / 6) Rat Dose (mg/kg) ≈ 1.23 mg/kg
This calculated dose serves as a scientifically-grounded starting point for your dose-range finding study. It is not an absolute effective dose but a rational estimate from which to begin empirical validation.
Protocol: Formulation and Vehicle Selection
The vehicle—the substance used to carry the drug—is as critical as the dose itself. An improper vehicle can cause poor solubility, inaccurate dosing, or adverse physiological effects that confound experimental results.[10][11] this compound has been studied clinically using its hydrochloride salt form (C18H30ClNO4), which generally confers greater aqueous solubility than the free base.[1]
Vehicle Selection Strategy
The choice of vehicle depends on the administration route and the physicochemical properties of the drug.
Caption: Decision workflow for selecting an appropriate vehicle for this compound administration.
For IV administration in rats, 0.9% sterile saline is a common and well-tolerated vehicle.[12]
Step-by-Step Formulation Protocol (IV Administration)
This protocol details the preparation of a stock solution for IV injection in rats.
Objective: Prepare a this compound HCl solution at a concentration that allows for a standard injection volume of 2 mL/kg.[13]
-
Determine Stock Concentration:
-
Target Dose: 1.23 mg/kg
-
Injection Volume: 2 mL/kg
-
Required Concentration = Target Dose / Injection Volume
-
Required Concentration = 1.23 mg/kg / 2 mL/kg = 0.615 mg/mL
-
-
Prepare Stock Solution:
-
To prepare 10 mL of stock solution, weigh out: 0.615 mg/mL × 10 mL = 6.15 mg of this compound HCl .
-
Aseptically add the this compound HCl to a sterile vial.
-
Add approximately 8 mL of sterile 0.9% saline.
-
Vortex or sonicate gently until the compound is fully dissolved.
-
Add sterile 0.9% saline to reach a final volume of 10 mL (quantum satis).
-
Visually inspect the solution to ensure it is clear and free of particulates. Filter through a 0.22 µm sterile filter if necessary.
-
-
Calculate Individual Animal Injection Volume:
-
The injection volume is calculated for each animal based on its precise body weight.
-
Injection Volume (mL) = Animal Weight (kg) × 2 mL/kg
-
Example Calculation Table:
| Animal ID | Body Weight (g) | Body Weight (kg) | Dose (mg/kg) | Injection Volume (mL) @ 0.615 mg/mL |
| Rat-01 | 250 | 0.250 | 1.23 | 0.50 |
| Rat-02 | 265 | 0.265 | 1.23 | 0.53 |
| Rat-03 | 242 | 0.242 | 1.23 | 0.48 |
Experimental Workflow: From Calculation to Administration
A successful in vivo study requires a systematic workflow. The calculated dose of 1.23 mg/kg is a starting point. A dose-range finding study (e.g., using 0.5x, 1x, and 2x the calculated dose) is essential to determine the optimal dose that provides the desired pharmacodynamic effect without toxicity.
Caption: A comprehensive workflow for an in vivo this compound dosing study.
Conclusion and Best Practices
This application note provides a scientifically grounded methodology for calculating and preparing this compound doses for in vivo experiments. The core principles of allometric scaling, rational vehicle selection, and systematic dose-range finding are essential for generating reliable and translatable preclinical data.
Key Takeaways:
-
Start with Human Data: Use effective doses from human clinical trials as the basis for allometric scaling.
-
Allometry Over Weight: Always use Body Surface Area-based calculations (Km factors) for interspecies dose conversion, not simple mg/kg scaling by weight.
-
Vehicle Matters: The vehicle must ensure the drug is delivered accurately and without confounding effects. For IV this compound HCl, sterile 0.9% saline is an appropriate starting point.
-
Calculate, Then Validate: The calculated dose is a robust estimate. Always perform a dose-range finding study in a small cohort of animals to empirically determine the Minimum Effective Dose (MED) and Maximum Tolerated Dose (MTD) before proceeding to larger efficacy studies.
By adhering to these principles and protocols, researchers can enhance the quality and integrity of their in vivo pharmacological studies of this compound.
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Assessing the Cardiac Autonomic Effects of Cicloprolol: A Detailed Protocol for Heart Rate Variability Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for assessing the effects of Cicloprolol, a selective β1-adrenoceptor partial agonist, on heart rate variability (HRV).[1][2] As a molecule with a dual agonist-antagonist profile, this compound presents a unique case for cardiac autonomic modulation, necessitating a robust and well-defined protocol for its evaluation.[1][3] This guide offers detailed application notes and protocols designed to ensure scientific integrity and generate reliable, reproducible data for both preclinical and clinical research.
Introduction to this compound and Heart Rate Variability
This compound is a cardiovascular agent that acts as a β-agonist at normal levels of adrenergic discharge and as a β-antagonist during high sympathetic activity.[1][3] This mechanism is intended to provide baseline sympathetic support to the heart while protecting it from excessive stimulation.[1][3] Heart rate variability (HRV) is a non-invasive method used to assess the autonomic nervous system's modulation of the heart's sinus node.[4] It describes the oscillations between consecutive R-R intervals on an electrocardiogram (ECG) and serves as a powerful tool to understand the balance between the sympathetic and parasympathetic branches of the autonomic nervous system.[5]
Given that β-blockers are known to influence HRV, a standardized protocol is crucial to accurately characterize this compound's specific effects.[6][7] This protocol outlines the necessary steps, from experimental design to data analysis, to comprehensively evaluate the impact of this compound on cardiac autonomic function.
The Science Behind the Protocol: Mechanistic Considerations
The rationale for this protocol is grounded in the physiological interplay between the autonomic nervous system and the heart. The sinoatrial (SA) node, the heart's natural pacemaker, is dually innervated by sympathetic and parasympathetic (vagal) nerve fibers. Sympathetic stimulation increases heart rate, while parasympathetic stimulation decreases it. HRV reflects the continuous interaction of these two inputs.
This compound's partial agonism at the β1-adrenoceptor suggests a complex interaction with this system. At rest, its agonist activity might mimic a low level of sympathetic tone. Under stress, its antagonist activity would be expected to blunt the sympathetic surge, similar to a traditional β-blocker. This dual action could lead to unique changes in HRV parameters compared to either pure agonists or antagonists.
Caption: Autonomic nervous system regulation of heart rate and the point of this compound intervention.
Preclinical Protocol: Assessing this compound in Animal Models
Utilizing animal models is a critical first step in understanding the pharmacodynamics of this compound.[8][9] This protocol is designed for conscious, freely moving rodents to minimize stress-induced artifacts.[8][9]
Experimental Design
A crossover design is recommended to minimize inter-animal variability. Each animal will serve as its own control.
| Phase | Duration | Treatment | Primary Endpoint |
| 1. Acclimation | 7 days | None | Stable baseline HRV |
| 2. Baseline | 3 days | Vehicle | Baseline HRV recording |
| 3. Treatment 1 | 7 days | This compound (Dose 1) or Vehicle | HRV recording |
| 4. Washout | 14 days | None | Return to baseline HRV |
| 5. Treatment 2 | 7 days | This compound (Dose 1) or Vehicle | HRV recording |
Step-by-Step Methodology
-
Animal Preparation: Surgically implant telemetry devices for continuous ECG recording. Allow for a minimum of one week of post-operative recovery.
-
Housing: House animals individually in a controlled environment (12:12 light-dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Data Acquisition:
-
Drug Administration: Administer this compound or vehicle orally at the same time each day. The dosage should be based on prior pharmacokinetic studies.[10]
-
Data Analysis:
Caption: Workflow for preclinical assessment of this compound's effects on HRV.
Clinical Protocol: Human Studies
Clinical evaluation of this compound's effect on HRV requires a well-controlled study design to ensure patient safety and data integrity.[3]
Study Design
A double-blind, placebo-controlled, crossover study is the gold standard for this type of investigation.
| Phase | Duration | Treatment | Primary Endpoint |
| 1. Screening | - | None | Eligibility assessment |
| 2. Baseline | 24 hours | None | Baseline 24-hour Holter monitoring |
| 3. Period 1 | 14 days | This compound or Placebo | 24-hour Holter monitoring on Day 14 |
| 4. Washout | 14 days | None | - |
| 5. Period 2 | 14 days | This compound or Placebo | 24-hour Holter monitoring on Day 14 |
Step-by-Step Methodology
-
Participant Recruitment: Recruit healthy volunteers or a specific patient population (e.g., individuals with stable coronary artery disease) based on the research question.[6] Obtain informed consent.
-
Inclusion/Exclusion Criteria: Define clear criteria to ensure a homogenous study population.
-
Data Acquisition:
-
Utilize a 3-channel Holter monitor for 24-hour ECG recordings.[13]
-
Standardize the timing of Holter placement and removal.
-
-
Drug Administration: Administer the investigational product (this compound or placebo) at a fixed time each day.
-
Data Analysis:
Heart Rate Variability Parameters and Interpretation
The analysis of HRV involves quantifying the variability of R-R intervals using several metrics.[5]
Time-Domain Analysis
These methods are based on statistical measures of the R-R intervals.[5][12]
| Parameter | Description | Primary Autonomic Input |
| SDNN | Standard deviation of all normal-to-normal (NN) intervals. | Overall variability (Sympathetic & Parasympathetic) |
| RMSSD | The square root of the mean of the squares of successive differences between adjacent NN intervals. | High-frequency variations (Primarily Parasympathetic) |
| pNN50 | The proportion of pairs of successive NN intervals that differ by more than 50 ms. | High-frequency variations (Primarily Parasympathetic) |
| SDANN | Standard deviation of the average NN intervals calculated over short periods, typically 5 minutes. | Long-term components of HRV |
Frequency-Domain Analysis
This method uses spectral analysis to decompose the HRV into its constituent frequency components.[14]
| Component | Frequency Band | Physiological Interpretation |
| High Frequency (HF) | 0.15–0.4 Hz | Reflects respiratory sinus arrhythmia; a marker of vagal (parasympathetic) tone. |
| Low Frequency (LF) | 0.04–0.15 Hz | Influenced by both sympathetic and parasympathetic activity; related to baroreflex activity. |
| LF/HF Ratio | - | Often used as an index of sympathovagal balance, though this interpretation is debated. |
Table references:[14]
Data Interpretation and Considerations
-
Beta-blocker Effects: Traditional beta-blockers typically increase HRV, particularly parameters reflecting parasympathetic activity (e.g., RMSSD, HF power).[6][7]
-
This compound's Unique Profile: Given this compound's partial agonist activity, its effects on HRV may be more nuanced. At rest, it might not increase HRV to the same extent as a pure antagonist. During exercise or stress, its antagonist properties may become more apparent, leading to an increase in HRV relative to an unblocked state.
-
Confounding Factors: It is crucial to control for factors that can influence HRV, such as age, sex, physical activity, and time of day.[15] For clinical trials, medication timing is also an important consideration.[13][15]
Conclusion
This detailed protocol provides a robust framework for assessing the effects of this compound on heart rate variability. By adhering to these standardized procedures, researchers can generate high-quality, reproducible data to elucidate the cardiac autonomic profile of this unique β1-adrenoceptor partial agonist. A thorough understanding of this compound's impact on HRV is essential for its potential development as a cardiovascular therapeutic.
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Application Notes and Protocols for the Investigation of Cicloprolol in Preclinical Models of Myocardial Infarction
For: Researchers, scientists, and drug development professionals in cardiovascular pharmacology.
Introduction: A Novel Approach to Cardioprotection Post-Myocardial Infarction
Myocardial infarction (MI) remains a leading cause of morbidity and mortality worldwide, precipitating a complex cascade of events including cardiomyocyte death, inflammation, and adverse ventricular remodeling that can culminate in heart failure.[1] For decades, beta-adrenergic receptor blockers (β-blockers) have been a cornerstone of post-MI therapy, primarily by reducing myocardial oxygen demand and mitigating the deleterious effects of excessive catecholamine stimulation.[2][3][4] However, traditional β-blockers can sometimes be limited by their negative inotropic effects, which may be undesirable in patients with already compromised cardiac function.
This document provides a comprehensive guide to the preclinical investigation of Cicloprolol , a unique β-adrenoceptor modulator, in animal models of myocardial infarction. This compound is a selective β1-adrenoceptor partial agonist.[5][6] Its distinctive pharmacological profile sets it apart from conventional β-blockers; it exhibits agonist activity at normal levels of sympathetic tone and antagonist activity during periods of high sympathetic discharge, such as that which occurs during and after a myocardial infarction.[5][7][8] This dual action suggests that this compound could offer cardioprotection by shielding the heart from excessive adrenergic stress, while simultaneously providing a baseline level of sympathetic support to maintain cardiac output.[7][8]
Although this compound's clinical development was discontinued, its unique mechanism of action makes it a valuable research tool for exploring novel therapeutic strategies in the context of ischemic heart disease.[7] These application notes will provide detailed protocols for utilizing this compound in a rat model of MI induced by left anterior descending (LAD) coronary artery ligation, a widely accepted and clinically relevant preclinical model.[9][10]
Pharmacological Profile of this compound
A thorough understanding of this compound's properties is essential for designing and interpreting preclinical studies.
| Property | Description | Source(s) |
| Mechanism of Action | Selective β1-adrenoceptor partial agonist. Acts as an agonist at normal adrenergic levels and an antagonist at high levels of adrenergic discharge. | [5][6][7][8] |
| Chemical Formula | C18H29NO4 | [7] |
| Molar Mass | 323.433 g·mol−1 | [6] |
| Studied Form | Often studied as the hydrochloride salt (this compound hydrochloride). | [7] |
| Pharmacokinetics | Limited publicly available data in rodents. In humans, no significant pharmacokinetic interactions with digoxin were observed.[11] Pharmacokinetics have been studied in uremic patients.[12] A pilot study to determine the optimal dose and pharmacokinetic profile in the chosen animal model is recommended. | [11][12] |
| Key Investigated Indications | Hypertension, myocardial ischemia, and chronic heart failure. | [7] |
Signaling Pathways in Myocardial Infarction and the Role of this compound
During a myocardial infarction, the sympathetic nervous system is intensely activated, leading to a surge in catecholamines. While initially a compensatory mechanism, prolonged β1-adrenergic receptor stimulation triggers a cascade of detrimental effects, including increased heart rate, contractility, and oxygen demand, as well as apoptosis and adverse remodeling.[2]
Traditional β-blockers competitively inhibit this pathway. This compound's partial agonism offers a more nuanced modulation.
Caption: this compound's dual-action signaling modulation.
Experimental Protocol: this compound in a Rat Model of Myocardial Infarction
This protocol details the induction of MI via permanent ligation of the left anterior descending (LAD) coronary artery in rats, followed by the administration of this compound. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).[10]
Materials
-
Animals: Male Wistar or Sprague-Dawley rats (200-250g).[10]
-
Anesthetics: Ketamine (80 mg/kg) and Xylazine (12 mg/kg) intraperitoneally, or isoflurane.[9][13]
-
Surgical Instruments: Sterile surgical kit including scalpel, forceps, scissors, needle holders, retractors, and wound clips.[10][14]
-
Suture: 6-0 or 7-0 silk suture for ligation, 4-0 suture for closing the chest.[10]
-
Ventilator: Small animal ventilator.
-
This compound hydrochloride: To be dissolved in a suitable vehicle (e.g., sterile saline).
-
Post-operative care: Heating pad, analgesics (e.g., buprenorphine), antibiotics (e.g., penicillin).[15]
Experimental Workflow
Caption: Experimental workflow for this compound MI study.
Step-by-Step Surgical Procedure: LAD Ligation
-
Anesthesia and Intubation: Anesthetize the rat using the approved anesthetic regimen.[9][13] Once anesthetized, place the animal in a supine position and perform endotracheal intubation. Connect the animal to a ventilator.[15]
-
Surgical Site Preparation: Shave the chest area and sterilize with an appropriate antiseptic solution.
-
Thoracotomy: Make a left lateral thoracotomy incision through the skin and pectoral muscles in the fourth intercostal space.[10][15] Use retractors to gently spread the ribs and expose the heart.[14]
-
Pericardiotomy: Carefully open the pericardium to visualize the left atrium and the pulmonary cone. The LAD artery will be visible between these two structures.[15]
-
LAD Ligation: Using a tapered needle, pass a 6-0 or 7-0 silk suture under the LAD artery, approximately 2-3 mm from its origin.[13] Tie a secure knot to permanently occlude the artery. Successful ligation is confirmed by the immediate blanching of the anterior ventricular wall distal to the suture.[14]
-
Sham Control: For sham-operated animals, perform the entire procedure, including passing the suture under the LAD, but do not tie the knot.[15]
-
Chest Closure: Close the chest cavity by suturing the ribs, muscle layers, and skin.[10] Ensure to evacuate any air from the thoracic cavity to prevent pneumothorax.
-
Recovery: Disconnect the rat from the ventilator once spontaneous breathing resumes. Administer post-operative analgesics and antibiotics.[15] Place the animal on a heating pad and monitor closely until it is fully ambulatory.[14]
This compound Administration Protocol
-
Dose-Finding Study: As there is no established dose for this compound in rat MI models, a preliminary dose-finding study is highly recommended. Start with doses extrapolated from human studies, adjusting for interspecies differences in metabolism and body surface area.
-
Treatment Groups:
-
Sham + Vehicle
-
MI + Vehicle
-
MI + this compound (Low Dose)
-
MI + this compound (Medium Dose)
-
MI + this compound (High Dose)
-
-
Route of Administration: Depending on the experimental question, administration can be via oral gavage, intraperitoneal injection, or subcutaneous osmotic mini-pumps for continuous delivery.
-
Timing of Administration: Treatment can be initiated pre-ischemia (for studying pre-conditioning effects), at the time of reperfusion (in an ischemia-reperfusion model), or post-MI (most clinically relevant scenario).[16]
Outcome Assessment and Data Analysis
A multi-pronged approach is necessary to comprehensively evaluate the effects of this compound.
In-Vivo Cardiac Function
-
Echocardiography: Perform serial echocardiography at baseline and various time points post-MI to assess:
-
Left Ventricular Ejection Fraction (LVEF)
-
Fractional Shortening (FS)
-
Left Ventricular Internal Dimensions (LVID;d and LVID;s)
-
Wall thickness
-
Ex-Vivo Analysis (at study termination)
-
Infarct Size Measurement: Excise the heart and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the viable (red) and infarcted (pale) myocardium. Calculate the infarct size as a percentage of the total ventricular area.
-
Histology:
-
Masson's Trichrome Stain: To assess fibrosis and collagen deposition in the infarct and border zones.
-
Immunohistochemistry: To quantify markers of inflammation (e.g., CD68 for macrophages), apoptosis (e.g., TUNEL staining), and angiogenesis (e.g., CD31).
-
-
Molecular Analysis (qRT-PCR or Western Blot): Analyze tissue from the infarct, border, and remote zones for changes in gene and protein expression related to:
-
Fibrosis (e.g., Collagen I, TGF-β)
-
Inflammation (e.g., TNF-α, IL-6)
-
Hypertrophy (e.g., ANP, BNP)
-
Expected Outcomes and Data Presentation
The following table provides a template for summarizing key expected outcomes.
| Parameter | Sham + Vehicle | MI + Vehicle | MI + this compound |
| LVEF (%) | ~75% | ↓ (~30-40%) | ↑ (Improved) |
| Infarct Size (%) | 0% | ~40-50% | ↓ (Reduced) |
| Fibrosis Score | Minimal | High | ↓ (Reduced) |
| Inflammatory Markers | Baseline | ↑↑ (Elevated) | ↓ (Reduced) |
| Apoptotic Index | Baseline | ↑↑ (Elevated) | ↓ (Reduced) |
Conclusion and Future Directions
The unique partial agonist profile of this compound presents a compelling rationale for its investigation in the context of myocardial infarction.[7][17] By providing a baseline level of cardiac support while protecting against catecholamine-induced damage, it may offer advantages over traditional beta-blockade. The protocols outlined in this document provide a robust framework for researchers to systematically evaluate the efficacy of this compound in a clinically relevant animal model. Future studies could explore the effects of this compound in ischemia-reperfusion injury models, in large animal models to enhance translational relevance, and in combination with other standard-of-care therapies for myocardial infarction.
References
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- Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model. (2025, October 3). JoVE.
- Left Coronary Artery Ligation (Myocardial Infarction)
- A Study of Myocardial Ischemia Model Induced by Left Coronary Artery Ligation in R
- Modification on acute myocardial infarction model through left anterior descending coronary artery ligation. (2019, September 21). Veterinary World.
- This compound hydrochloride | Adrenergic Receptor Agonist. (n.d.). MedChemExpress.
- This compound. (n.d.). Wikipedia.
- This compound Hydrochloride - Drug Targets, Indications, Patents. (n.d.).
- Video: Acute Myocardial Infarction in R
- Pharmacodynamic without pharmacokinetic interaction between this compound, a partial beta 1-adrenoceptor agonist, and digoxin in healthy subjects. (n.d.). PubMed.
- Pharmacokinetics and safety of this compound in uraemic p
- An evaluation of the safety of the beta-modulator this compound in chronic heart failure. (n.d.).
- beta-Blockade and acute myocardial infarction. (n.d.). PubMed.
- Role of β-blockers in Preventing Heart Failure and Major Adverse Cardiac Events Post Myocardial Infarction. (n.d.). PubMed Central.
- Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019, February 13). MDPI.
- Myocardial infarction and beta-blockers. (2025, September 3). Primary Care Notebook.
- Beta Blockers. (n.d.).
- Haemodynamic Dose-Response Actions of this compound in Left Ventricular Dysfunction Due to Ischaemic Heart Disease. (n.d.). PubMed.
- Edinburgh Research Explorer - Preclinical models of myocardial infarction: from mechanism to transl
- Targeted drug prevents heart failure in mouse models of heart attack. (2021, March 22). Fierce Biotech.
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- Cyclosporin variably and inconsistently reduces infarct size in experimental models of reperfused myocardial infarction: a systematic review and meta-analysis. (n.d.). NIH.
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Application Notes and Protocols for Cicloprolol Administration in Chronic Heart Failure Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of Cicloprolol in Heart Failure
Chronic Heart Failure (CHF) is a complex clinical syndrome characterized by the heart's inability to pump blood sufficiently to meet the body's metabolic demands. A key pathophysiological feature of CHF is the sustained overactivation of the sympathetic nervous system, leading to elevated levels of catecholamines like norepinephrine. While initially a compensatory mechanism, chronic sympathetic overdrive becomes maladaptive, contributing to progressive cardiac remodeling, dysfunction, and arrhythmias.
Beta-adrenergic receptor blockers (β-blockers) are a cornerstone of CHF therapy. They work by antagonizing the effects of catecholamines on the heart. This compound is a β1-selective adrenoceptor partial agonist.[1] This unique property, also known as intrinsic sympathomimetic activity (ISA), means that this compound exhibits both agonist and antagonist effects. At low levels of sympathetic tone (e.g., at rest), it can provide a basal level of stimulation to the β1-receptors, potentially avoiding the profound bradycardia and negative inotropy seen with conventional β-blockers.[1][2][3] Conversely, during periods of high sympathetic activity (e.g., exercise or stress), it acts as an antagonist, shielding the heart from excessive catecholamine stimulation.[1]
These application notes provide a comprehensive guide for the preclinical investigation of this compound in animal models of chronic heart failure. As this compound was never commercially marketed, and detailed preclinical protocols are scarce in publicly available literature, this guide integrates known information about this compound with established methodologies for evaluating cardiovascular drugs in a research setting.
Mechanism of Action and Signaling Pathways
In chronic heart failure, the constant stimulation of β1-adrenergic receptors in cardiomyocytes leads to a cascade of downstream signaling events that are initially adaptive but ultimately detrimental. This includes increased heart rate, contractility, and renin release. However, prolonged activation leads to receptor desensitization, downregulation, and activation of pro-apoptotic and pro-fibrotic pathways, contributing to the progression of heart failure.
This compound, as a β1-selective partial agonist, modulates this pathway in a unique manner. At rest, its mild agonist activity can help maintain cardiac output. Under stress, it competes with the much more potent endogenous agonists (norepinephrine and epinephrine), thus acting as a competitive antagonist and reducing the overall signaling flux through the pathway.
Beta-Adrenergic Signaling in Healthy vs. Failing Cardiomyocytes
Caption: Beta-adrenergic signaling in healthy vs. failing heart cells.
This compound's Modulatory Effect in Heart Failure
Caption: this compound's modulation of beta-adrenergic signaling.
Preclinical Research Objectives
The primary goals of preclinical studies involving this compound in the context of chronic heart failure are:
-
To establish a dose-response relationship: Determine the optimal dose range of this compound that provides therapeutic benefit without causing significant adverse effects in a relevant animal model of CHF.
-
To assess the efficacy in improving cardiac function: Evaluate the effects of chronic this compound administration on systolic and diastolic function, and on cardiac remodeling.
-
To investigate the impact on neurohormonal activation: Measure biomarkers associated with sympathetic nervous system activity and other neurohormonal pathways implicated in CHF.
-
To compare its efficacy and safety profile with standard-of-care β-blockers: Benchmark this compound against established drugs like metoprolol or carvedilol.[4][5][6][7][8][9]
Application Notes: Preclinical Study Design
Animal Models of Chronic Heart Failure
The choice of animal model is critical for the translational relevance of the findings. Common rodent models for CHF include:
-
Myocardial Infarction (MI) Model: This is a widely used model that mimics ischemic cardiomyopathy in humans. It is typically induced by permanent ligation of the left anterior descending (LAD) coronary artery in rats or mice. This leads to a reproducible infarct and subsequent left ventricular remodeling and dysfunction over several weeks.
-
Pressure Overload Model (e.g., Transverse Aortic Constriction - TAC): This model mimics hypertensive heart disease. A constriction is placed on the transverse aorta, leading to pressure overload on the left ventricle, compensatory hypertrophy, and eventual transition to heart failure.
-
Genetic Models: Various transgenic and knockout mouse models exist that spontaneously develop cardiomyopathies and heart failure.[10]
-
Drug-Induced Cardiomyopathy: Chronic administration of cardiotoxic agents like doxorubicin can be used to induce a non-ischemic cardiomyopathy.[11]
Experimental Workflow
Caption: General experimental workflow for preclinical CHF studies.
This compound Formulation and Administration (General Protocol)
Due to the lack of specific solubility data for this compound in common laboratory vehicles, a pilot solubility study is highly recommended.
Vehicle Selection:
-
Aqueous vehicles: Start with sterile water for injection or 0.9% saline. The pH may need to be adjusted to improve solubility.
-
Co-solvents: If solubility is poor in aqueous solutions, consider using a vehicle containing a low percentage of a co-solvent such as DMSO, ethanol, or polyethylene glycol (PEG). It is crucial to have a vehicle-only control group to account for any effects of the co-solvent.
Stability:
-
It is best practice to prepare fresh dosing solutions daily unless stability data is available.
-
Store stock solutions and prepared formulations protected from light and at an appropriate temperature (e.g., 4°C), and test for degradation over the intended period of use.
Dosing Regimen (General Protocol)
A dose-ranging study should be the first step to identify a therapeutic window. Based on human intravenous studies where cumulative doses up to 0.2 mg/kg were used, a starting point for rodent studies could be in a similar range, with adjustments for species differences in metabolism and bioavailability.[12]
Example Dose-Ranging Strategy (for a rat MI model):
-
Group 1: Vehicle control
-
Group 2: Low-dose this compound (e.g., 0.1 mg/kg/day)
-
Group 3: Mid-dose this compound (e.g., 0.5 mg/kg/day)
-
Group 4: High-dose this compound (e.g., 2.0 mg/kg/day)
-
Group 5 (Optional): Comparative β-blocker (e.g., Metoprolol or Carvedilol at a clinically relevant dose)[13]
Route of Administration:
-
Oral gavage: Suitable for daily administration and mimics the intended clinical route.
-
Subcutaneous or intraperitoneal injection: May provide more consistent bioavailability.
-
Osmotic minipumps: For continuous infusion over several weeks, providing stable plasma concentrations.
Outcome Measures
A comprehensive assessment should include functional, structural, and molecular endpoints.
| Category | Endpoint | Methodology |
| Cardiac Function | Left Ventricular Ejection Fraction (LVEF) | Echocardiography, MRI |
| Fractional Shortening (FS) | Echocardiography | |
| Diastolic function (e.g., E/A ratio, E/e') | Echocardiography (Doppler) | |
| Hemodynamics (LVSP, LVEDP, dP/dt) | Pressure-volume loop analysis | |
| Cardiac Remodeling | Left ventricular mass and dimensions | Echocardiography, MRI, post-mortem analysis |
| Myocyte hypertrophy | Histopathology (e.g., H&E, WGA staining) | |
| Cardiac fibrosis | Histopathology (e.g., Masson's trichrome, Picrosirius red) | |
| Biomarkers | Neurohormonal activation | Plasma/serum levels of norepinephrine, BNP/NT-proBNP |
| Inflammation and oxidative stress | Tissue and plasma/serum markers | |
| Survival | All-cause mortality | Kaplan-Meier analysis |
Protocols
Protocol 1: Preparation of this compound for Administration (General Guideline)
Materials:
-
This compound hydrochloride powder
-
Sterile vehicle (e.g., 0.9% saline, water for injection, or a vehicle with a co-solvent)
-
Sterile vials
-
Analytical balance
-
Vortex mixer and/or sonicator
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the animals, calculate the required concentration of the dosing solution (mg/mL).
-
Weigh the this compound: Accurately weigh the required amount of this compound hydrochloride powder in a sterile vial.
-
Add the vehicle: Add a portion of the sterile vehicle to the vial.
-
Solubilize: Vortex or sonicate the mixture until the powder is completely dissolved. Gentle warming may be required for some vehicles, but temperature stability should be considered.
-
Adjust pH (if necessary): If using an aqueous vehicle, check the pH and adjust to a physiologically compatible range (e.g., pH 6.5-7.5) using sterile HCl or NaOH, if this improves solubility and stability.
-
Bring to final volume: Add the remaining vehicle to reach the final desired volume and mix thoroughly.
-
Sterile filter: Filter the final solution through a 0.22 µm sterile filter into a sterile storage vial.
-
Storage: Store the prepared solution as per stability data (if available) or prepare fresh daily. Protect from light.
Protocol 2: Administration of this compound in a Rat Model of Chronic Heart Failure
Model: Male Sprague-Dawley rats with MI induced by LAD ligation. Timing: Start treatment 2-4 weeks post-MI, after heart failure has been established and confirmed by echocardiography.
Procedure (for oral gavage):
-
Animal handling: Gently restrain the rat.
-
Dose calculation: Calculate the volume of the dosing solution to be administered based on the animal's most recent body weight.
-
Gavage: Use a proper-sized, soft-tipped gavage needle. Insert the needle gently into the esophagus and deliver the solution directly into the stomach.
-
Monitoring: Observe the animal for any signs of distress during and after the procedure.
-
Frequency: Administer once daily for the duration of the study (e.g., 4-8 weeks).
Protocol 3: Assessment of Cardiac Function using Echocardiography
Equipment: High-frequency ultrasound system with a small animal probe.
Procedure:
-
Anesthesia: Lightly anesthetize the animal (e.g., with isoflurane) to minimize cardiodepressive effects. Monitor heart rate and temperature.
-
Animal preparation: Shave the chest and apply ultrasound gel.
-
Imaging: Acquire standard 2D and M-mode images from the parasternal long-axis and short-axis views.
-
Measurements:
-
M-mode (short-axis view at the papillary muscle level): Measure left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs). Calculate LVEF and FS.
-
Doppler (apical four-chamber view): Measure mitral inflow velocities (E and A waves) to assess diastolic function.
-
-
Consistency: Perform imaging at consistent time points (e.g., baseline, mid-study, and end of study) by the same trained operator to minimize variability.
Conclusion
This compound presents an intriguing therapeutic concept for chronic heart failure due to its unique profile as a β1-selective partial agonist. Its potential to protect the heart from catecholamine excess while avoiding excessive bradycardia warrants further investigation. The protocols and guidelines outlined here provide a framework for the rigorous preclinical evaluation of this compound, which is essential to build a strong evidence base for its potential clinical utility. Given the limited publicly available preclinical data, careful pilot studies to determine optimal dosing and formulation are a critical first step for any research program in this area.
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Tufts University. Cardiology Drug Formulary – CardioRush. Available at: [Link].
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- D'Souza KM, Nzirorera C, Shariati B, et al. Chronic treatment with carvedilol improves ventricular function and reduces myocyte apoptosis in an animal model of heart failure. BMC Cardiovasc Disord. 2005;5:31.
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Taylor & Francis. Intrinsic sympathomimetic activity – Knowledge and References. Available at: [Link].
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PharmaLegacy. Heart Failure - Preclinical Pharmacology CRO. Available at: [Link].
- D'Souza KM, Nzirorera C, Shariati B, et al. Chronic treatment with Carvedilol improves ventricular function and reduces myocyte apoptosis in an animal model of heart failure. BMC Cardiovasc Disord. 2005;5:31.
- Triposkiadis F, Giamouzis G, Parissis J, et al. Anti-inflammatory and pro-angiogenic effects of beta blockers in a canine model of chronic ischemic cardiomyopathy: comparison between carvedilol and metoprolol. Basic Res Cardiol. 2013;108(6):384.
- Balakumaran K, Miller HC, Ball SG, et al. Haemodynamic Dose-Response Actions of this compound in Left Ventricular Dysfunction Due to Ischaemic Heart Disease. Int J Cardiol. 1987;17(2):127-136.
- Taylor SH. Cardiac Effects of Beta-Adrenoceptor Blockade With Intrinsic Sympathomimetic Activity During Submaximal Exercise. Am J Cardiol. 1987;59(13):1F-5F.
- Shaik F, Begum G, Kumar A, et al. Beta-Blockers of Different Generations: Features of Influence on the Disturbances of Myocardial Energy Metabolism in Doxorubicin-Induced Chronic Heart Failure in Rats. Pharmaceuticals (Basel). 2022;15(11):1378.
- Nakaoka H, Kuan A, Hata T, et al.
- Yamashita T, Terasaki F, Otsuka K, et al. Effects of carvedilol vs bisoprolol on inflammation and oxidative stress in patients with chronic heart failure. J Cardiol. 2020;75(2):160-166.
- Okuyama Y, Ito M, Hanawa H, et al. Low dose carvedilol inhibits progression of heart failure in rats with dilated cardiomyopathy. Br J Pharmacol. 1999;127(6):1349-1356.
- Fonarow GC. In heart failure, all beta-blockers are not necessarily equal. Cleve Clin J Med. 2004;71(2):123-125.
- Sanderson JE, Chan SK, Yip G, et al. Beta-blockade in heart failure: a comparison of carvedilol with metoprolol. J Am Coll Cardiol. 1999;34(5):1522-1528.
- Revelo XS, Wende AR, O'Shea KM, et al. Optimized protocols for commonly-used murine models of heart failure with preserved ejection fraction. bioRxiv. 2022.
- Wang Y, Zhang Y, He L, et al. Comparison of carvedilol versus metoprolol in patients with acute myocardial infarction: A protocol for systematic review and meta-analysis. Medicine (Baltimore). 2021;100(20):e25867.
- Zhang Y, Zhang S, Liu Y, et al. Effectiveness and safety of four different beta-blockers in patients with chronic heart failure. Cardiovasc Ther. 2023;2023:e199.
- Fonarow GC. In heart failure, all beta-blockers are not necessarily equal. Cleve Clin J Med. 2004;71(2):123-125.
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emka TECHNOLOGIES. Large animal models for preclinical studies of heart failure. Available at: [Link].
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Boston University. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research. Available at: [Link].
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Fierce Biotech. Targeted drug prevents heart failure in mouse models of heart attack. Available at: [Link].
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European Medicines Agency. Clinical investigation of medicinal products in the treatment of chronic heart failure - Scientific guideline. Available at: [Link].
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- Zhang J, Liu Y, Li C, et al. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole. Front Vet Sci. 2022;9:1049615.
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Application Note: A Validated High-Performance Liquid Chromatography Method for the Quantitative Analysis of Cicloprolol
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Cicloprolol. This compound is a β-adrenergic receptor antagonist that has been investigated for its potential antihypertensive properties.[1] The method presented herein is designed for researchers, quality control analysts, and drug development professionals requiring a precise and accurate analytical procedure for this compound in bulk drug substance or formulated products. The methodology is founded on established chromatographic principles and adapted from validated methods for structurally analogous compounds, ensuring a high degree of confidence in its performance. This document provides a comprehensive guide, including the scientific rationale for methodological choices, a step-by-step protocol, and complete validation parameters as per the International Council for Harmonisation (ICH) guidelines.[2]
Introduction and Scientific Rationale
This compound, chemically known as 1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol, is a β1-selective adrenergic antagonist.[1][3] Its structure features a secondary amine, a hydroxyl group, and aromatic ether moieties, which provide sites for chromatographic interaction and UV absorbance.[4] The accurate quantification of this compound is critical for ensuring the quality, safety, and efficacy of potential drug products.
Given the absence of a standardized pharmacopeial monograph for this compound, this method has been developed by leveraging analytical principles applied to structurally similar beta-blockers, such as Bisoprolol.[5][6] The core of this method is reversed-phase chromatography, which is ideally suited for separating moderately polar compounds like this compound. A C18 stationary phase is selected for its hydrophobic interaction with the aromatic and alkyl regions of the this compound molecule. The mobile phase, a buffered organic-aqueous mixture, is optimized to achieve efficient retention, sharp peak symmetry, and a short analysis time. UV detection is employed, capitalizing on the chromophoric phenyl ring within the this compound structure.
Chromatographic System and Conditions
The selection of chromatographic parameters is pivotal for achieving the desired separation and quantification. The following conditions have been optimized for the analysis of this compound.
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary HPLC system with a UV detector is sufficient for this method. |
| Stationary Phase | C18 Column (e.g., Hi Qsil C18, 250 mm x 4.6 mm, 5 µm) | The C18 phase provides the necessary hydrophobicity to retain this compound. The specified dimensions and particle size offer a good balance between efficiency and backpressure.[5] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (70:30, v/v) | Acetonitrile is a common organic modifier providing good peak shape. A phosphate buffer at pH 3.0 ensures the secondary amine on this compound is protonated, leading to consistent retention and minimizing peak tailing.[7] |
| Flow Rate | 1.0 mL/min | This flow rate provides a good balance between analysis time and chromatographic efficiency for a 4.6 mm i.d. column. |
| Detection Wavelength | 225 nm | This wavelength corresponds to a significant absorbance maximum for aromatic compounds similar to this compound, ensuring high sensitivity.[5][8] |
| Injection Volume | 20 µL | A 20 µL injection volume is standard and provides good reproducibility without causing column overload for the anticipated concentration range.[6] |
| Column Temperature | 25 °C (Ambient) | Maintaining a consistent column temperature ensures stable retention times. Ambient temperature is sufficient for this robust method.[5] |
| Run Time | Approximately 6 minutes | The conditions are optimized for a rapid analysis, allowing for high sample throughput. |
Experimental Protocols
Preparation of Solutions
3.1.1. Mobile Phase Preparation (1 L)
-
Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 using ortho-phosphoric acid.
-
Final Mobile Phase: Filter the buffer through a 0.45 µm membrane filter. Mix 700 mL of HPLC-grade acetonitrile with 300 mL of the prepared phosphate buffer.[7] Sonicate the mixture for 10-15 minutes to degas.
3.1.2. Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 5 minutes, or until the standard is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the mobile phase and mix thoroughly.
3.1.3. Preparation of Calibration Standards Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the range of 2-20 µg/mL.[7]
3.1.4. Sample Preparation (from a hypothetical tablet formulation)
-
Weigh and finely powder 20 tablets to determine the average tablet weight.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Allow the solution to cool and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients.[6]
-
Dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 10 µg/mL).
HPLC System Setup and Analysis
The workflow for the HPLC analysis is outlined below.
Sources
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Cicloprolol in Ischemic Heart Disease Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Cicloprolol, a Modulator of β1-Adrenergic Signaling with Potential in Ischemic Heart Disease
Ischemic heart disease (IHD) remains a leading cause of morbidity and mortality worldwide, characterized by reduced blood flow to the myocardium, leading to cellular stress, apoptosis, and necrosis.[1][2] Central to the pathophysiology of IHD and the subsequent reperfusion injury is the role of the sympathetic nervous system and β-adrenergic receptor signaling. While β-blockers are a cornerstone of IHD therapy, their negative inotropic effects can be detrimental in patients with compromised left ventricular function.[1][3]
This compound is a cardioselective β1-adrenoceptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[3][4] This unique pharmacological profile suggests that this compound may offer a nuanced approach to treating IHD. It acts as a β-agonist under normal physiological conditions, providing a baseline level of sympathetic support, while functioning as a β-antagonist during periods of high sympathetic activity, such as during a myocardial ischemic event, thereby protecting the heart from excessive catecholamine stimulation.[5][6] Clinical studies, although dated, have suggested that this compound may improve left ventricular function in patients with IHD.[3][7]
These application notes provide a comprehensive guide for researchers to investigate the therapeutic potential of this compound in preclinical models of ischemic heart disease. We present detailed protocols for both in vitro and in vivo studies, designed to elucidate the cellular and molecular mechanisms by which this compound may confer cardioprotection.
Proposed Mechanism of Action of this compound in Ischemic Heart Disease
The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon stimulation by catecholamines, activates a Gs protein, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase.[8][9] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in increased heart rate and contractility.[8][10] However, chronic or excessive β1-adrenergic stimulation is known to be cardiotoxic, promoting cardiomyocyte apoptosis.[7]
This compound's partial agonism may provide a "balanced" signaling response. During ischemia, when sympathetic drive is high, this compound is expected to act as an antagonist, shielding the heart from excessive β1-adrenergic stimulation and its detrimental downstream effects. This can reduce myocardial oxygen demand and limit the extent of ischemic injury.[6] Conversely, its partial agonist activity may prevent the profound bradycardia and negative inotropy associated with conventional β-blockers, which could be beneficial in maintaining cardiac output, particularly in the context of heart failure.
The following diagram illustrates the canonical β1-adrenergic signaling pathway and the proposed modulatory effect of this compound.
Caption: β1-Adrenergic Signaling and this compound's Proposed Modulation.
In Vitro Application Note: Assessing the Cardioprotective Effects of this compound in a Cardiomyocyte Hypoxia/Reoxygenation Model
This protocol details an in vitro model of ischemia-reperfusion injury using cultured cardiomyocytes subjected to hypoxia followed by reoxygenation. This model allows for the direct assessment of this compound's effects on cardiomyocyte viability and apoptosis.
Experimental Workflow
Caption: Workflow for in vitro assessment of this compound.
Detailed Protocol: Hypoxia/Reoxygenation Injury in H9c2 Cardiomyoblasts
Materials:
-
H9c2 rat cardiomyoblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound hydrochloride
-
Hypoxia chamber (e.g., AnaeroPack System or equivalent)[11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
TUNEL assay kit
-
Antibodies for Western blot (Bax, Bcl-2, β-actin)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
Procedure:
-
Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Plating: Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) and allow them to adhere and reach 70-80% confluency.
-
Drug Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1-2 hours prior to hypoxia. Include a vehicle control group.
-
Hypoxia: Replace the culture medium with serum-free, glucose-free DMEM. Place the cells in a hypoxia chamber with an atmosphere of 1% O2, 5% CO2, and 94% N2 for 10 hours at 37°C.[11][12]
-
Reoxygenation: After the hypoxic period, replace the medium with normal culture medium and return the cells to a normoxic incubator (21% O2, 5% CO2) for 6 hours.[11]
-
Endpoint Analysis:
-
Cell Viability (MTT Assay): Assess cell viability according to the manufacturer's protocol.
-
Cell Death (LDH Assay): Measure LDH release into the culture medium as an indicator of cytotoxicity.[11]
-
Apoptosis (TUNEL Assay): Fix cells and perform TUNEL staining to detect DNA fragmentation, a hallmark of apoptosis.[13][14][15]
-
Apoptosis (Western Blot): Lyse cells and perform western blotting to determine the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[16][17][18][19]
-
Reactive Oxygen Species (ROS) Measurement: Incubate cells with DCFH-DA and measure fluorescence to quantify intracellular ROS levels.[20][21][22]
-
Data Presentation: Expected Outcomes
| Experimental Group | Cell Viability (MTT) | LDH Release | Apoptotic Cells (TUNEL) | Bax/Bcl-2 Ratio | ROS Levels |
| Normoxia Control | High | Low | Low | Low | Low |
| Hypoxia/Reoxygenation (Vehicle) | Low | High | High | High | High |
| H/R + this compound (Low Dose) | Moderately Increased | Moderately Decreased | Moderately Decreased | Moderately Decreased | Moderately Decreased |
| H/R + this compound (High Dose) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
In Vivo Application Note: Evaluating the Cardioprotective Efficacy of this compound in a Murine Model of Myocardial Infarction
This protocol describes the induction of myocardial infarction (MI) in mice via permanent ligation of the left anterior descending (LAD) coronary artery. This model closely mimics human MI and is suitable for evaluating the therapeutic potential of this compound in vivo.[4][5][7][23]
Experimental Workflow
Caption: Workflow for in vivo assessment of this compound.
Detailed Protocol: Murine Myocardial Infarction Model (LAD Ligation)
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetics (e.g., isoflurane or ketamine/xylazine)
-
Rodent ventilator
-
Surgical microscope
-
Surgical instruments
-
Suture material (e.g., 8-0 silk)
-
This compound hydrochloride
-
Echocardiography system with a high-frequency probe
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
TUNEL assay kit for tissue sections
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse and intubate it for mechanical ventilation.[4][5][7]
-
Surgical Procedure:
-
Drug Administration: Administer this compound or vehicle (e.g., via intraperitoneal injection) at a predetermined time point (e.g., 30 minutes before LAD ligation).
-
Closure and Recovery: Close the chest cavity and allow the animal to recover from anesthesia with appropriate post-operative care.
-
Cardiac Function Assessment (Echocardiography):
-
Perform echocardiography at baseline (before surgery) and at specified time points post-MI (e.g., 24 hours, 7 days).[8]
-
Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall motion abnormalities.
-
-
Endpoint Analysis (24 hours post-MI):
-
Infarct Size Measurement (TTC Staining): Euthanize the mouse, excise the heart, and slice it into sections. Incubate the sections in 1% TTC solution to differentiate between viable (red) and infarcted (pale) tissue.[3]
-
Apoptosis Assessment (TUNEL Staining): Fix heart sections in formalin, embed in paraffin, and perform TUNEL staining to identify apoptotic nuclei in the peri-infarct region.[13][14][15]
-
Data Presentation: Expected Outcomes
| Experimental Group | Ejection Fraction (LVEF) | Infarct Size (% of LV) | Apoptotic Cardiomyocytes (TUNEL+) |
| Sham Control | Normal | 0% | Minimal |
| MI + Vehicle | Significantly Decreased | Large | High |
| MI + this compound | Improved | Significantly Reduced | Significantly Reduced |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the potential cardioprotective effects of this compound in the context of ischemic heart disease. By leveraging both in vitro and in vivo models, researchers can gain valuable insights into the cellular and molecular mechanisms underlying this compound's unique pharmacological profile. The data generated from these studies will be crucial in determining if the dual partial agonist/antagonist activity of this compound at the β1-adrenergic receptor translates into a tangible therapeutic benefit for patients with IHD, particularly those with compromised cardiac function.
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Application Notes and Protocols for Cicloprolol Clinical Trials in Humans
Introduction: Re-evaluating Cicloprolol - A Beta-Blocker with a Unique Profile
This compound is a selective β1-adrenergic receptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA)[1][2]. This dual mechanism of action allows this compound to modulate the cardiac response to sympathetic stimulation. Under conditions of high sympathetic tone, such as exercise or stress, it acts as an antagonist, shielding the heart from excessive catecholamine stimulation. Conversely, at rest or during periods of low sympathetic activity, its partial agonist effects provide a baseline level of cardiac stimulation, potentially avoiding the pronounced bradycardia and negative inotropic effects associated with conventional beta-blockers[1][3][4].
Developed by Sanofi in the late 20th century, this compound was investigated for the treatment of hypertension, myocardial ischemia, and chronic heart failure[1][5]. Despite reaching late-stage clinical trials, it was never commercially marketed[1][5]. However, its unique pharmacological profile warrants renewed investigation, particularly in patient populations who may benefit from beta-blockade without a significant reduction in resting heart rate or cardiac output.
These application notes provide a comprehensive framework for the clinical development of this compound, outlining a logical and scientifically rigorous path from early-stage human trials to potential registrational studies. The proposed experimental designs are grounded in established regulatory principles for cardiovascular drug development and are tailored to the specific characteristics of this compound.
The Scientific Rationale for this compound's Redevelopment
The intrinsic sympathomimetic activity of certain beta-blockers offers a distinct therapeutic advantage in specific patient populations. By providing a low level of receptor stimulation, beta-blockers with ISA can mitigate some of the common drawbacks of traditional beta-blockade, such as excessive bradycardia, fatigue, and potential for negative effects on lipid profiles. This makes them a potentially more suitable option for patients with comorbid conditions such as mild bradycardia, peripheral vascular disease, or a predisposition to depression.
This compound's selectivity for the β1 receptor further refines its therapeutic window, minimizing the risk of bronchoconstriction associated with non-selective beta-blockers. This positions this compound as a promising candidate for patients with hypertension or stable ischemic heart disease, particularly those who are elderly or have a more sedentary lifestyle where the risks of traditional beta-blockers might outweigh the benefits.
Chemistry, Manufacturing, and Controls (CMC)
A comprehensive Investigational Medicinal Product Dossier (IMPD) is a prerequisite for initiating clinical trials. While specific manufacturing details for the original this compound development program are not publicly available, this section outlines the essential CMC information that must be established and documented.
Drug Substance (this compound Hydrochloride)
-
Structure and Physicochemical Properties:
-
Chemical Name: 1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol hydrochloride[1].
-
Molecular Formula: C18H30ClNO4[1].
-
Molecular Weight: 359.89 g/mol [1].
-
Appearance: A white to off-white crystalline solid.
-
Solubility: Soluble in water and ethanol.
-
Chirality: this compound possesses a chiral center. The specific enantiomer responsible for the pharmacological activity must be characterized, and the drug substance should be produced as a single enantiomer or a defined racemic mixture.
-
-
Manufacturing Process: A detailed description of the synthetic route for this compound hydrochloride is required[1]. This includes all starting materials, reagents, solvents, and catalysts. Critical process parameters that impact the quality and purity of the drug substance must be identified and controlled.
-
Characterization and Quality Control:
-
Identification: Confirmation of the chemical structure using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Purity: Assessment of purity by High-Performance Liquid Chromatography (HPLC) to quantify the active pharmaceutical ingredient (API) and any impurities.
-
Impurities: Identification and quantification of all process-related impurities and degradation products. Limits for these impurities must be established based on toxicological data and regulatory guidelines.
-
Residual Solvents: Analysis by Gas Chromatography (GC) to ensure that residual solvents are below acceptable limits.
-
Microbial Limits: Testing to ensure the drug substance meets specifications for microbial contamination.
-
Drug Product (this compound Tablets for Oral Administration)
-
Formulation: A stable and bioavailable oral formulation needs to be developed. Immediate-release tablets are a suitable starting point. The formulation will include the active drug substance (this compound HCl) and various excipients (e.g., fillers, binders, disintegrants, lubricants).
-
Manufacturing Process: A detailed description of the tablet manufacturing process, including blending, granulation (if applicable), compression, and coating (if applicable). In-process controls to ensure uniformity of dosage units are essential.
-
Quality Control of the Drug Product:
-
Appearance: Visual inspection for color, shape, and any defects.
-
Identification: A specific identification test for this compound in the final dosage form.
-
Assay: Quantification of this compound content to ensure it is within the specified range of the label claim.
-
Content Uniformity: To ensure consistent dosage in each tablet.
-
Dissolution: In vitro dissolution testing to predict the in vivo release of the drug.
-
Stability: A comprehensive stability testing program under various temperature and humidity conditions to establish the shelf-life of the drug product.
-
Phase I Clinical Trial Program: Safety, Tolerability, and Pharmacokinetics
The primary objectives of the Phase I program are to assess the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers.
Study I: Single Ascending Dose (SAD) Study
-
Design: A randomized, double-blind, placebo-controlled, single-center study.
-
Population: Healthy adult male and female volunteers (n=30-40), aged 18-55 years.
-
Methodology:
-
Subjects will be enrolled into sequential dose cohorts.
-
Within each cohort, subjects will be randomized to receive a single oral dose of this compound or placebo.
-
Dose escalation will proceed after a thorough review of safety and tolerability data from the preceding cohort.
-
Starting dose will be determined based on preclinical toxicology data.
-
-
Endpoints:
-
Primary: Safety and tolerability, assessed by monitoring adverse events (AEs), vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests.
-
Secondary: Pharmacokinetic parameters, including Cmax, Tmax, AUC0-t, AUC0-inf, and t1/2.
-
-
Data Presentation:
| Dose Cohort | N (Active:Placebo) | Cmax (ng/mL) (Mean ± SD) | Tmax (hr) (Median [Range]) | AUC0-inf (ng*hr/mL) (Mean ± SD) | t1/2 (hr) (Mean ± SD) | Notable Adverse Events |
| 1 (e.g., 10 mg) | 8 (6:2) | |||||
| 2 (e.g., 25 mg) | 8 (6:2) | |||||
| 3 (e.g., 50 mg) | 8 (6:2) | |||||
| 4 (e.g., 100 mg) | 8 (6:2) |
Study II: Multiple Ascending Dose (MAD) Study
-
Design: A randomized, double-blind, placebo-controlled, multiple-dose, single-center study.
-
Population: Healthy adult male and female volunteers (n=24-32), aged 18-55 years.
-
Methodology:
-
Subjects will be enrolled into sequential dose cohorts.
-
Within each cohort, subjects will be randomized to receive multiple oral doses of this compound or placebo (e.g., once daily for 7-14 days).
-
Dose escalation will be based on safety and tolerability data from the SAD study and preceding MAD cohorts.
-
-
Endpoints:
-
Primary: Safety and tolerability.
-
Secondary:
-
Pharmacokinetic parameters at steady state (Cmax,ss, Cmin,ss, Tmax,ss, AUCτ).
-
Assessment of dose proportionality and drug accumulation.
-
-
-
Data Presentation:
| Dose Cohort | N (Active:Placebo) | Dosing Regimen | Cmax,ss (ng/mL) (Mean ± SD) | Cmin,ss (ng/mL) (Mean ± SD) | AUCτ (ng*hr/mL) (Mean ± SD) | Accumulation Ratio | Notable Adverse Events |
| 1 (e.g., 25 mg QD) | 8 (6:2) | Once daily for 7 days | |||||
| 2 (e.g., 50 mg QD) | 8 (6:2) | Once daily for 7 days | |||||
| 3 (e.g., 75 mg QD) | 8 (6:2) | Once daily for 7 days |
Study III: Food Effect Study
-
Design: A randomized, open-label, single-dose, two-way crossover study.
-
Population: Healthy adult male and female volunteers (n=12-16).
-
Methodology:
-
Subjects will receive a single oral dose of this compound on two separate occasions: once under fasting conditions and once after a high-fat meal.
-
A washout period of at least 7 half-lives will separate the two dosing periods.
-
-
Endpoints:
-
Primary: To assess the effect of food on the bioavailability of this compound by comparing pharmacokinetic parameters (Cmax, AUC) in the fed and fasted states.
-
Phase II Clinical Trial Program: Proof-of-Concept and Dose-Ranging
The Phase II program will evaluate the efficacy of this compound in the target patient populations and determine the optimal dose range for Phase III studies.
Study IV: Dose-Ranging Study in Patients with Mild to Moderate Hypertension
-
Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Population: Patients with mild to moderate essential hypertension (n=200-300).
-
Methodology:
-
After a washout period for any prior antihypertensive medications, eligible patients will be randomized to receive one of several fixed doses of this compound or placebo once daily for 4-8 weeks.
-
Blood pressure will be monitored at regular intervals.
-
-
Endpoints:
-
Primary: Change from baseline in trough seated diastolic blood pressure.
-
Secondary:
-
Change from baseline in trough seated systolic blood pressure.
-
Proportion of patients achieving blood pressure control.
-
24-hour ambulatory blood pressure monitoring (ABPM) in a subset of patients.
-
Safety and tolerability.
-
-
-
Data Presentation:
| Treatment Group | N | Change in Trough Seated DBP (mmHg) (Mean ± SE) | Change in Trough Seated SBP (mmHg) (Mean ± SE) | % Responders | Notable Adverse Events |
| Placebo | |||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) | |||||
| This compound (Dose 3) |
Study V: Exploratory Study in Patients with Stable Chronic Heart Failure
-
Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Population: Patients with stable, symptomatic chronic heart failure with reduced ejection fraction (HFrEF) on standard therapy (n=50-100).
-
Methodology:
-
Eligible patients will be randomized to receive a low dose of this compound or placebo, with gradual up-titration over several weeks to a target dose.
-
The study duration will be 12-24 weeks.
-
-
Endpoints:
-
Primary: Change from baseline in left ventricular ejection fraction (LVEF) assessed by echocardiography.
-
Secondary:
-
Changes in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels.
-
Changes in 6-minute walk distance.
-
Changes in health-related quality of life scores.
-
Safety and tolerability, with a focus on heart failure-related adverse events.
-
-
Phase III Clinical Trial Program: Confirmation of Efficacy and Safety
The Phase III program will consist of large-scale, pivotal trials designed to confirm the efficacy and safety of this compound in the selected indication(s) and dose(s) from Phase II.
Study VI & VII: Pivotal Trials in Hypertension
-
Design: Two replicate, multicenter, randomized, double-blind, active-controlled (e.g., against a standard-of-care beta-blocker) non-inferiority or superiority trials.
-
Population: A broad population of patients with hypertension, including subgroups with specific comorbidities.
-
Endpoints:
-
Primary: Change from baseline in trough seated blood pressure.
-
Secondary: Long-term safety and tolerability, effects on cardiovascular morbidity and mortality (if the trial is of sufficient size and duration).
-
Study VIII: Cardiovascular Outcomes Trial in a High-Risk Population (Potential)
-
Design: A large-scale, multicenter, randomized, double-blind, placebo-controlled event-driven trial.
-
Population: Patients with a history of myocardial infarction or at high risk for cardiovascular events.
-
Endpoints:
-
Primary: Time to first occurrence of a major adverse cardiovascular event (MACE), typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
-
Visualization of Experimental Workflows
Phase I Clinical Trial Workflow
Caption: Workflow for Phase I clinical trials of this compound.
Phase II Hypertension Trial Workflow
Caption: Workflow for a Phase II dose-ranging trial in hypertension.
Safety Considerations and Monitoring
A robust safety monitoring plan is critical throughout the clinical development of this compound.
-
Adverse Event Monitoring: All adverse events, regardless of severity or perceived relationship to the study drug, must be recorded and reported in accordance with regulatory requirements.
-
Cardiovascular Safety: Close monitoring of heart rate, blood pressure, and ECGs is essential. In patients with heart failure, signs and symptoms of worsening cardiac function will be closely monitored.
-
Laboratory Monitoring: Regular monitoring of hematology, clinical chemistry, and urinalysis will be performed to detect any potential drug-related toxicities.
-
Data and Safety Monitoring Board (DSMB): For larger, longer-term trials, an independent DSMB will be established to periodically review safety data and make recommendations regarding the continuation, modification, or termination of the study.
Conclusion
This compound's unique pharmacological profile as a selective β1-blocker with intrinsic sympathomimetic activity presents a compelling case for its re-evaluation as a therapeutic agent for cardiovascular diseases. The clinical development plan outlined in these application notes provides a structured and scientifically rigorous approach to systematically evaluate its safety and efficacy in humans. By adhering to established regulatory guidelines and employing robust clinical trial designs, the full therapeutic potential of this compound can be thoroughly investigated.
References
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This compound - Wikipedia. (n.d.). Retrieved from [Link]
- Charoenlarp, K., & Jaroonvesama, N. (1978). Clinical trial of acebutolol (Sectral) in hypertension.
- Weber, S., Kahan, A., Pinquier, J. L., Julien, J., Rosenzweig, P., Bianchetti, G., ... & Strauch, G. (1990). Pharmacodynamic without pharmacokinetic interaction between this compound, a partial beta 1-adrenoceptor agonist, and digoxin in healthy subjects. British Journal of Clinical Pharmacology, 30(3), 411–416.
- Hansson, L., Berglund, G., Andersson, O., & Holm, M. (1977). Controlled trial of acebutolol in hypertension. European Journal of Clinical Pharmacology, 12(2), 89–92.
- Cocco, G., Alfiero, R., & Pouleur, H. (1992). An evaluation of the safety of the beta-modulator this compound in chronic heart failure. Clinical Cardiology, 15(1), 38–42.
-
Pindolol: Paid Clinical Trials. (n.d.). Retrieved from [Link]
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This compound - Grokipedia. (n.d.). Retrieved from [Link]
- Hua, A. S., Kalowski, S., Whitworth, J. A., & Kincaid-Smith, P. (1980). Acebutolol in mild to moderate hypertension: a double-blind crossover study. The Medical Journal of Australia, 1(5), 226–228.
- Balcon, R., Brooks, N., & Nyman, H. (1987). Haemodynamic dose-response actions of this compound in left ventricular dysfunction due to ischaemic heart disease. International Journal of Cardiology, 17(2), 127–136.
- MacCarthy, E. P., Frost, G. W., & Stokes, G. S. (1980). Addition of acebutolol to diuretics in hypertension. Clinical Pharmacology and Therapeutics, 28(5), 566–571.
-
Pindolol: Package Insert / Prescribing Information. (2025, December 18). Retrieved from [Link]
- Fancini, P., Beretta, A., & Cesana, A. (1979). [Long term treatment with acebutolol in hypertension (author's transl)]. Giornale Italiano di Cardiologia, 9(11), 1234–1241.
- Wright, G., & Musini, V. M. (2014). Blood pressure lowering efficacy of partial agonist beta blocker monotherapy for primary hypertension.
- Beta-blocker heart attack trial research group. (1984). Beta-blocker heart attack trial: design, methods, and baseline results. Controlled Clinical Trials, 5(4), 382–437.
- Lipworth, B. J. (1996). Evaluation of partial beta-adrenoceptor agonist activity. General Pharmacology, 27(6), 911–920.
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Pharmacovigilance - Pharmacy 180. (n.d.). Adverse Event Reporting in Clinical Trials - Non-Clinical Safety Evaluation and Adverse Events in Phase I Trials. Retrieved from [Link]
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Pindolol (oral route). (n.d.). Mayo Clinic. Retrieved from [Link]
- Quyyumi, A. A., Crake, T., Wright, C. M., Mockus, L. J., & Fox, K. M. (1987). Effect of partial agonist activity in beta blockers in severe angina pectoris: a double blind comparison of pindolol and atenolol. British Heart Journal, 58(3), 226–232.
- Marks, A. D., Finestone, A., Sobel, E., & Lanzilotti, S. (1986). An office-based primary care trial of pindolol ('Visken') in essential hypertension. Current Medical Research and Opinion, 10(5), 296–307.
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Pindolol Monograph for Professionals. (2024, April 10). Retrieved from [Link]
- Heran, B. S., Wong, M. M. Y., Musini, V. M., & Wright, J. M. (2020). Time course for blood pressure lowering of beta-blockers with partial agonist activity.
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This compound | C18H29NO4 | CID 146294 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
- Cocco, G., & Pouleur, H. (1992). An evaluation of the safety of the beta-modulator this compound in chronic heart failure. Clinical Cardiology, 15(1), 38-42.
- Fillastre, J. P., Aparicio, M., Porquet, C., Dubruc, C., Rosenzweig, P., & Morselli, P. L. (1990). Pharmacokinetics and safety of this compound in uraemic patients. British Journal of Clinical Pharmacology, 30 Suppl 1, 103S–109S.
- Grilliat, J. P., Le Van, D., Mayeux, D., Régnier, F., Thiercelin, J. F., Thenot, J. P., ... & Larribaud, J. (1987). [Demonstration in healthy volunteers of the partial agonist effect of a cardioselective beta-blocker, this compound]. Therapie, 42(6), 519–524.
- Al-Majdoub, Z. M., Al-Kaf, A. G., & Al-Ghazali, M. A. (2019). Pharmacokinetic variability of beta-adrenergic blocking agents used in cardiology. Clinical Pharmacology & Therapeutics, 106(5), 1042-1053.
- Cheymol, G., Poirier, J. M., & Barre, J. (1997). Pharmacokinetics of beta-adrenoceptor blockers in obese and normal volunteers. British Journal of Clinical Pharmacology, 43(6), 563–570.
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Applied Clinical Trials Online. (n.d.). Prepare Early for Adverse Events. Retrieved from [Link]
- Lahiri, A., & Raftery, E. B. (1987). Comparative effects of atenolol and this compound on cardiac performance in coronary heart disease.
- Simon, T., Mary-Krause, M., Funck-Brentano, C., & Jaillon, P. (2004). Bisoprolol dose-response relationship in patients with congestive heart failure: a subgroup analysis in the cardiac insufficiency bisoprolol study(CIBIS II). European Heart Journal, 25(6), 512–518.
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CCRPS. (2025, April 4). Adverse Event Reporting in Clinical Trials. Retrieved from [Link]
- Marti, C. N., & Fonarow, G. C. (2016). Medication Dosing for Heart Failure with Reduced Ejection Fraction: Opportunities and Challenges. Current Heart Failure Reports, 13(4), 163–170.
- Barber, L. E., D'Souza, A. M., & Williams, G. R. (2023). Enhancing Adverse Event Identification and Management in Early-Phase Oncology Clinical Trials: The Emerging Role of Advanced Practice Providers. Journal of the Advanced Practitioner in Oncology, 14(3), 234–243.
- van der Meer, P., van Veldhuisen, D. J., & Voors, A. A. (2019). Identifying optimal doses of heart failure medications in men compared with women. The Lancet, 394(10206), 1297–1298.
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Measuring Cicloprolol's Attenuation of Exercise-Induced Tachycardia: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for designing and executing robust preclinical and clinical studies to evaluate the efficacy of cicloprolol in mitigating exercise-induced tachycardia. This compound, a selective beta-1 adrenoceptor antagonist with intrinsic sympathomimetic activity (ISA), presents a unique pharmacological profile. These protocols are designed to elucidate its modulatory effects on heart rate during physical exertion, offering insights for cardiovascular drug development.
Introduction: this compound and the Challenge of Exercise Tachycardia
Exercise-induced tachycardia, an elevation in heart rate during physical activity, is a normal physiological response. However, in certain cardiovascular conditions, an exaggerated or uncontrolled heart rate response can be detrimental. Beta-blockers are a cornerstone of therapy for managing tachycardia, but their universal application can be limited by side effects such as bradycardia at rest.
This compound is a beta-blocker with a distinctive feature: it acts as a partial β1-adrenoceptor agonist. This means it can function as a β-antagonist when sympathetic activity is high, such as during exercise, while providing a baseline level of sympathetic support at rest. This dual action could potentially offer the benefits of heart rate control during exertion without the pronounced bradycardic effects at rest, a significant advantage in specific patient populations.
This document outlines detailed protocols for assessing this compound's effect on exercise tachycardia in both preclinical (rodent) and clinical (human) settings.
The Scientific Rationale: this compound's Mechanism of Action
Understanding the mechanism of action is crucial for designing meaningful experiments. This compound's effects are primarily mediated through its interaction with beta-1 adrenergic receptors, which are predominantly found in the heart.
During exercise, the sympathetic nervous system releases catecholamines (e.g., norepinephrine, epinephrine) that bind to beta-1 receptors, leading to an increased heart rate and contractility. This compound, as a selective beta-1 antagonist, competes with these catecholamines for receptor binding, thereby blunting the excessive chronotropic response to exercise.
Its intrinsic sympathomimetic activity (ISA) means that it can weakly stimulate beta-1 receptors. This partial agonism is thought to contribute to a less dramatic reduction in resting heart rate compared to beta-blockers without ISA. Some beta-blockers also possess vasodilatory properties, which can contribute to their overall cardiovascular effects by relaxing blood vessels and reducing blood pressure.
Caption: this compound's mechanism in exercise tachycardia.
Preclinical Protocol: Measuring this compound's Effect in Rodents
Animal models provide a controlled environment to investigate the fundamental pharmacological effects of a drug.
Experimental Design and Considerations
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used for cardiovascular studies.
-
Acclimatization: Animals should be acclimatized to the laboratory environment and the treadmill for at least one week prior to the experiment to minimize stress-induced physiological changes.
-
Group Size: A sufficient number of animals per group (typically 8-12) is necessary for statistical power.
-
Dosage and Administration: Determine the appropriate dose of this compound based on literature or pilot studies. Administration is typically via oral gavage or intraperitoneal injection. The timing of administration should be based on the drug's pharmacokinetic profile to ensure peak plasma concentrations coincide with the exercise protocol.
-
Control Groups: Include a vehicle-treated control group to account for any effects of the administration procedure.
Step-by-Step Protocol
-
Animal Preparation:
-
House animals individually in a temperature and light-controlled environment.
-
Provide ad libitum access to standard chow and water.
-
Acclimate the rats to the treadmill for 10-15 minutes daily for 5-7 days, starting at a low speed.
-
-
Drug Administration:
-
On the day of the experiment, administer the predetermined dose of this compound or vehicle to the respective groups.
-
-
Exercise Protocol:
-
Place the rat on the treadmill.
-
Begin with a 5-minute warm-up at a low speed (e.g., 5-10 m/min).
-
Gradually increase the treadmill speed in stages (e.g., increase by 5 m/min every 3 minutes) until the animal reaches exhaustion. Exhaustion is typically defined as the inability to keep pace with the treadmill despite gentle prodding for a set period.
-
The incline of the treadmill can be kept at 0% or set to a slight incline (e.g., 5-10 degrees) to increase the workload.
-
-
Data Collection:
-
Continuously monitor heart rate throughout the protocol using telemetry or a non-invasive tail-cuff system.
-
Record the total exercise duration and the distance covered.
-
Blood samples can be collected at baseline and post-exercise to measure lactate levels as an indicator of exercise intensity.
-
Data Analysis
-
Compare the mean heart rate at each exercise stage between the this compound and vehicle groups using a two-way ANOVA.
-
Analyze the time to exhaustion and total distance run using a t-test or one-way ANOVA.
-
A p-value of <0.05 is typically considered statistically significant.
Clinical Protocol: Assessing this compound's Impact in Humans
Human studies are essential to translate preclinical findings into clinical applications. These protocols must adhere to strict ethical guidelines and be approved by an Institutional Review Board (IRB).
Study Design and Participant Selection
-
Study Design: A randomized, double-blind, placebo-controlled crossover design is the gold standard to minimize bias. Each participant will serve as their own control.
-
Participant Population: Healthy volunteers or patients with stable cardiovascular disease, depending on the research question.
-
Inclusion/Exclusion Criteria: Clearly define the criteria for participant enrollment, including age, sex, health status, and medication use. Exclude individuals with contraindications to exercise stress testing.
-
Washout Period: If a crossover design is used, ensure an adequate washout period between treatments to eliminate any carryover effects of the drug.
Step-by-Step Protocol
-
Participant Preparation:
-
Participants should refrain from caffeine, alcohol, and strenuous exercise for at least 24 hours before each study visit.
-
A light meal is permissible a few hours before the test.
-
Obtain informed consent from all participants.
-
-
Baseline Measurements:
-
Record resting heart rate, blood pressure, and a 12-lead electrocardiogram (ECG) in both supine and standing positions.
-
-
Drug Administration:
-
Administer a single oral dose of this compound or a matching placebo. The timing of administration should be based on its pharmacokinetic profile.
-
-
Exercise Stress Test:
-
The Bruce protocol is a commonly used standardized treadmill test. It consists of 3-minute stages with increasing speed and incline.
-
Alternatively, a cycle ergometer can be used, which may be more suitable for certain individuals.
-
Continuously monitor heart rate, blood pressure, and 12-lead ECG throughout the test and during recovery.
-
Record the participant's rating of perceived exertion (RPE) at each stage.
-
The test should continue until the participant reaches their age-predicted maximum heart rate, experiences limiting symptoms, or meets other predefined termination criteria.
-
-
Data Collection:
-
Record heart rate and blood pressure at rest, at the end of each exercise stage, at peak exercise, and during the recovery period.
-
Note any ECG abnormalities or symptoms experienced by the participant.
-
Record the total exercise duration and the peak workload achieved (in METs).
-
Data Analysis
-
Compare the heart rate at each stage of the exercise test between the this compound and placebo conditions using a repeated-measures ANOVA.
-
Analyze the total exercise time and peak METs achieved using a paired t-test.
-
Assess for any significant differences in blood pressure response and the incidence of adverse events.
Data Presentation and Interpretation
Organizing the collected data in a clear and concise manner is crucial for interpretation.
Table 1: Sample Data Presentation for a Clinical Study
| Parameter | Placebo (Mean ± SD) | This compound (Mean ± SD) | p-value |
| Resting Heart Rate (bpm) | 72 ± 8 | 68 ± 7 | >0.05 |
| Peak Exercise Heart Rate (bpm) | 175 ± 12 | 155 ± 10 | <0.01 |
| Total Exercise Duration (min) | 10.5 ± 2.1 | 10.2 ± 2.3 | >0.05 |
| Peak METs Achieved | 11.2 ± 1.5 | 10.9 ± 1.6 | >0.05 |
| Rate-Pressure Product at Peak Exercise | 31500 ± 4500 | 26350 ± 3800 | <0.01 |
Interpretation: The results in the sample table would suggest that this compound significantly reduces peak exercise heart rate and the rate-pressure product (an indicator of myocardial oxygen demand) without significantly affecting resting heart rate or exercise capacity. This would support the hypothesis that this compound effectively attenuates exercise-induced tachycardia.
Experimental Workflow Visualization
Caption: A generalized workflow for preclinical and clinical studies.
Conclusion
The protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound's effect on exercise-induced tachycardia. By employing standardized methodologies and rigorous data analysis, researchers can obtain reliable and reproducible results, contributing to a deeper understanding of this drug's potential therapeutic applications in cardiovascular medicine.
References
-
Fletcher, G. F., et al. (2013). Exercise standards for testing and training: a scientific statement from the American Heart Association. Circulation, 128(8), 873-934. [Link]
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American Heart Association. (2024, January 18). How Do Beta Blocker Drugs Affect Exercise?[Link]
- Kligfield, P., et al. (2007). Exercise stress testing: a statement for healthcare professionals from the American Heart Association.
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ASNC. (n.d.). ASNC Practice Point: Exercise Stress Testing. [Link]
-
American Heart Association. (2025, February 24). Exercise Stress Test. [Link]
- Gibbons, R. J., et al. (2002). ACC/AHA 2002 guideline update for exercise testing: a report of the American College of Cardiology/American Heart Association Task Force on Practice Guidelines (Committee on Exercise Testing).
-
Kounis, N. G., et al. (2019). Exercise-induced ventricular tachycardia: A case report. Cardiology Research, 10(2), 123-127. [Link]
-
Lauer, M. S. (2009). Overview of exercise stress testing. Circulation, 119(6), 920-926. [Link]
-
AOPA. (2020, March). Bruce Protocol Stress Test. [Link]
- Kemi, O. J., & Wisløff, U. (2010). High-intensity aerobic exercise training improves the heart in health and disease.
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Animal Care. (n.d.). SOP: Treadmill Running for Rodents. [Link]
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Ferreira, J. C., et al. (2014). A systematic comparison of exercise training protocols on animal models of cardiovascular capacity. BioMed research international, 2014, 296573. [Link]
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Laughlin, M. H., et al. (2012). Guidelines for animal exercise and training protocols for cardiovascular studies. American Journal of Physiology-Heart and Circulatory Physiology, 303(2), H159-H160. [Link]
-
Grokipedia. (n.d.). This compound. [Link]
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Fillastre, J. P., et al. (1990). Pharmacokinetics and safety of this compound in uraemic patients. British journal of clinical pharmacology, 30(3), 411–416. [Link]
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Frishman, W. H. (1987). Clinical significance of beta 1-selectivity and intrinsic sympathomimetic activity in a beta-adrenergic blocking drug. The American journal of cardiology, 59(13), 33F–38F. [Link]
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Taylor, S. H. (1987). Role of cardioselectivity and intrinsic sympathomimetic activity in beta-blocking drugs in cardiovascular disease. The American journal of cardiology, 59(13), 14F–20F. [Link]
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CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). [Link]
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Wikipedia. (n.d.). Vasodilation. [Link]
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LeJemtel, T. H., et al. (1992). An evaluation of the safety of the beta-modulator this compound in chronic heart failure. The American journal of cardiology, 70(6), 617–621. [Link]
-
Cheymol, G., et al. (1990). Pharmacodynamic without pharmacokinetic interaction between this compound, a partial beta 1-adrenoceptor agonist, and digoxin in healthy subjects. British journal of clinical pharmacology, 30(3), 411–416. [Link]
-
Wellstein, A., et al. (1987). Reduction of Exercise Tachycardia in Man After Propranolol, Atenolol and Bisoprolol in Comparison to Beta-Adrenoceptor Occupancy. Naunyn-Schmiedeberg's archives of pharmacology, 336(3), 312–317. [Link]
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Wikipedia. (n.d.). This compound. [Link]
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Taylor & Francis. (n.d.). Intrinsic sympathomimetic activity – Knowledge and References. [Link]
-
Dr. Oracle. (2025, October 7). Do beta (beta blockers) interfere with stress tests?[Link]
-
John, R. M., & Stevenson, W. G. (2000). Increased Sympathetic Nervous System Activity: as Cause of Exercise-Induced Ventricular Tachycardia in Patients with Normal Coronary Arteries. Texas Heart Institute journal, 27(1), 16–21. [Link]
-
Biffi, A., et al. (2002). Clinical Significance of Exercise-Induced Ventricular Tachyarrhythmias in Trained Athletes Without Cardiovascular Abnormalities. Heart, 88(5), 457–462. [Link]
-
University of Leeds. (2026, January 13). Protecting older male athletes' heart health. [Link]
-
Frishman, W. H. (1987). Impact of beta 1 selectivity and intrinsic sympathomimetic activity on potential unwanted noncardiovascular effects of beta blockers. The American journal of cardiology, 59(13), 39F–44F. [Link]
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Johnsson, G., & Regårdh, C. G. (1976). Clinical pharmacokinetics of beta-adrenoreceptor blocking drugs. Clinical pharmacokinetics, 1(4), 233–263. [Link]
-
CV Pharmacology. (n.d.). Calcium-Channel Blockers (CCBs). [Link]
-
van den Brand, M., et al. (1986). Haemodynamic Dose-Response Actions of this compound in Left Ventricular Dysfunction Due to Ischaemic Heart Disease. European heart journal, 7(10), 868–874. [Link]
- Sugimoto, K., et al. (1993). Pharmacological effects of concomitant administration of beta-adrenoceptor blocker and agonist in normal subjects: characterization by heart rate response to exercise. Effects of beta-block
Troubleshooting & Optimization
Part 1: Pre-Analytical and Sample Preparation Issues
<Technical Support Center: Cicloprolol Assay Variability
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist:
Welcome to the technical support center for this compound assay troubleshooting. This guide is designed to provide you, our fellow scientists and researchers, with a comprehensive resource to address the common sources of variability encountered during the analytical determination of this compound. We understand that reliable and reproducible data is the cornerstone of your research and development efforts. Therefore, this guide moves beyond simple procedural checklists to explain the underlying scientific principles behind the observed issues and their resolutions.
This compound, a selective β1-adrenergic receptor antagonist, requires precise and accurate quantification in various biological matrices.[1] Variability in your assay can arise from a multitude of factors, spanning from sample handling to data analysis. This guide is structured to walk you through a logical troubleshooting process, empowering you to identify and rectify the root causes of inconsistency in your results.
The journey to accurate this compound quantification begins long before the sample reaches the analytical instrument. Errors introduced during sample collection, handling, and preparation are often significant contributors to assay variability.[2][3]
Frequently Asked Questions (FAQs): Sample Preparation
Q1: We are observing low and inconsistent recovery of this compound from plasma samples. What are the likely causes and how can we improve this?
A1: Low and variable recovery is a common challenge in bioanalysis and often points to inefficiencies in the extraction process.[2] this compound, as a beta-blocker, can be extracted from biological matrices using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][5]
-
Underlying Cause (LLE): In LLE, the pH of the aqueous phase is critical for ensuring the analyte is in a non-ionized state, facilitating its partition into the organic solvent. If the pH is not optimal, this compound may remain in the aqueous layer, leading to low recovery. Incomplete phase separation or emulsion formation can also trap the analyte, reducing its transfer to the organic phase.
-
Underlying Cause (SPE): For SPE, the issue could stem from improper conditioning of the cartridge, incorrect pH of the sample before loading, or the use of an inappropriate wash or elution solvent. If the wash solvent is too strong, it can prematurely elute the this compound along with interferences. Conversely, if the elution solvent is too weak, the analyte will be retained on the sorbent.
Troubleshooting Protocol:
-
pH Optimization: Systematically evaluate a range of pH values for your sample prior to extraction. For LLE with a basic compound like this compound, ensure the pH is sufficiently above its pKa to maximize the concentration of the neutral form.
-
Solvent Selection (LLE): Test different organic solvents with varying polarities to find the optimal one for this compound extraction.
-
SPE Method Review:
-
Ensure the SPE cartridge is appropriate for the chemistry of this compound (e.g., a cation exchange or reversed-phase sorbent).[6]
-
Verify the pH of the sample and the composition of the wash and elution solvents.
-
Perform a systematic optimization of each step: conditioning, loading, washing, and elution.
-
-
Internal Standard: The use of a suitable internal standard that is structurally similar to this compound can help to compensate for variability in the extraction process.
Q2: Our calibration curve is non-linear, particularly at the lower and higher concentration ranges. Could this be related to our sample preparation?
A2: Yes, non-linearity in a calibration curve can be a direct consequence of issues within your sample preparation workflow.
-
At Low Concentrations: Poor extraction efficiency can have a more pronounced effect at the lower limit of quantification (LLOQ), leading to a negative deviation from linearity. Adsorption of the analyte to labware (e.g., pipette tips, collection tubes) can also be more significant at lower concentrations.
-
At High Concentrations: Saturation of the extraction sorbent in SPE or exceeding the partitioning capacity in LLE can lead to a plateauing of the response at higher concentrations, causing a negative deviation from linearity.
Preventative Measures:
-
Validate Extraction Range: Ensure your extraction method is validated across the entire concentration range of your calibration curve.
-
Use Silanized Glassware: To minimize adsorption, consider using silanized glassware or low-retention polypropylene tubes and pipette tips.
-
Dilution Integrity: For high concentration samples, validate your dilution protocol to ensure accuracy and precision.
Part 2: Analytical (Chromatographic and Detection) Issues
Once the sample is prepared, the analytical instrument itself becomes the next potential source of variability. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for this compound analysis, but they require careful optimization and maintenance.[7][8][9]
Frequently Asked Questions (FAQs): Chromatography & Detection
Q3: We are observing significant peak tailing for our this compound analyte peak. What are the common causes and how can we achieve a more symmetrical peak?
A3: Peak tailing is a frequent issue in HPLC and is often indicative of secondary interactions between the analyte and the stationary phase, or issues with the column itself.[10]
-
Causality - Secondary Interactions: this compound has amine functional groups which can be protonated. These positively charged groups can interact with residual, negatively charged silanol groups on the surface of the silica-based stationary phase. This secondary retention mechanism leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.[10]
-
Causality - Column Issues: A void at the head of the column or a partially blocked inlet frit can disrupt the flow path, leading to band broadening and peak tailing.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Detailed Steps:
-
Mobile Phase pH Adjustment: Ensure the pH of your mobile phase is at least 2-3 units away from the pKa of this compound to maintain a consistent ionization state.
-
Use of Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites on the stationary phase, reducing secondary interactions.
-
Column Flushing: If you suspect a blockage, reverse the column (if permissible by the manufacturer) and flush it with a strong solvent.[10]
-
Column Replacement: If the above steps do not resolve the issue, the column may be irreversibly damaged and should be replaced.
Q4: The retention time of this compound is shifting between injections. What should we investigate?
A4: Retention time stability is crucial for reliable peak identification and integration. Drifting retention times can be caused by several factors related to the HPLC system and the mobile phase.[11][12][13]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Pump Malfunction/Leaks | Inconsistent flow rate due to worn pump seals, check valve issues, or a leak in the system will directly affect retention time.[11] | Perform a flow rate accuracy check. Inspect all fittings and connections for any signs of leaks. |
| Mobile Phase Composition | Inaccurate mixing of mobile phase components or evaporation of a volatile organic solvent can alter the elution strength.[13] | Ensure accurate preparation of the mobile phase. Keep mobile phase reservoirs loosely capped to prevent evaporation while allowing for pressure equalization. |
| Column Temperature | Fluctuations in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of partitioning, leading to shifts in retention.[13] | Use a column oven to maintain a constant and controlled temperature. |
| Column Equilibration | Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Q5: We are experiencing a high background signal in our LC-MS/MS analysis. How can this be reduced?
A5: A high background signal, or noise, can significantly impact the sensitivity and accuracy of your assay by reducing the signal-to-noise ratio.[14] The source of this noise can be chemical or electronic.
-
Chemical Noise Sources: Contaminants in the mobile phase, solvents, or from the sample matrix itself can contribute to a high background.[15] Plasticizers leaching from tubing or containers are also a common source.
-
Electronic Noise: This can originate from the detector or other electronic components of the mass spectrometer.
Troubleshooting Protocol:
-
Solvent and Reagent Purity: Always use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
-
System Cleaning: If contamination is suspected, systematically clean the ion source.[15][16] A "steam cleaning" of the LC/MSD overnight can also be effective.[17]
-
Blank Injections: Run a series of blank injections (mobile phase only) to determine if the contamination is coming from the system or the sample.[16]
-
Mass Filter: In your data analysis, extract the specific m/z transitions for this compound. This will filter out much of the chemical noise.
-
Nebulizer Gas: Ensure the nitrogen gas used for nebulization is of high purity.
Part 3: Data Interpretation and Method Validation
Consistent data acquisition is only part of the equation. Proper data interpretation and a robustly validated method are essential for ensuring the trustworthiness of your results.
Frequently Asked Questions (FAQs): Data and Validation
Q6: What are the key parameters we need to assess when validating our this compound assay according to regulatory guidelines?
A6: Analytical method validation is a formal process to demonstrate that an analytical procedure is suitable for its intended purpose.[18][19] The FDA and ICH provide comprehensive guidelines on the required validation parameters.[18][20][21][22]
Core Validation Parameters:
| Parameter | Description |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components which may be expected to be present. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
The validation process should be well-documented in a validation protocol and summarized in a validation report.[22]
Q7: How should we properly prepare and store our this compound stock and working solutions to ensure their stability?
A7: The stability of your stock and working solutions is paramount for accurate quantification. Degradation of your standards will lead to an overestimation of the this compound concentration in your unknown samples.
Best Practices for Standard Preparation and Storage:
-
High-Purity Standard: Use a well-characterized, high-purity reference standard of this compound.
-
Solvent Selection: Dissolve the standard in a solvent in which it is known to be stable.
-
Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to minimize solvent evaporation. Protect from light if the compound is light-sensitive. While specific stability studies for this compound are not widely published, related beta-blockers like bisoprolol have shown susceptibility to degradation under stress conditions like high temperature and UV radiation.[23]
-
Stability Studies: Conduct your own stability studies to determine the shelf-life of your stock and working solutions under your specific storage conditions. This should include freeze-thaw stability and long-term stability assessments. Pharmaceutical stability studies are generally conducted under various environmental conditions to establish retest periods and shelf lives.[24][25][26]
References
-
This compound - Wikipedia. Wikipedia. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. Element Lab Solutions. [Link]
-
Common challenges in bioanalytical method development | Simbec-Orion. Simbec-Orion. [Link]
-
Hplc method development for the analysis of bisoprolol in combined dosage form containing bisoprolol and enalapril and in vitro - SciSpace. SciSpace. [Link]
-
Causes of Retention Time Drift in HPLC - Element Lab Solutions. Element Lab Solutions. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 - FDA. U.S. Food and Drug Administration. [Link]
-
A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and atenolol in human plasma for a cassette cold-microdosing study - PubMed. PubMed. [Link]
-
Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PubMed Central. National Center for Biotechnology Information. [Link]
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TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PubMed Central. National Center for Biotechnology Information. [Link]
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HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. Phenomenex. [Link]
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A simple HPLC method for quantitation of bisoprolol fumarate in tablet dosage form. PARIPEX - INDIAN JOURNAL OF RESEARCH. [Link]
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A New Liquid Chromatography-Tandem Mass Spectrometry Method for Determination of Bisoprolol in Human Plasma Samples - NIH. National Institutes of Health. [Link]
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Why Does Retention Time Shift? | HPLC Tip - YouTube. YouTube. [Link]
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Why do I see changes in retention time in my HPLC chromatogram? - ResearchGate. ResearchGate. [Link]
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(PDF) Detection of beta-blocker in plasma and urine - ResearchGate. ResearchGate. [Link]
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High background after preventative maintenance - Chromatography Forum. Chromatography Forum. [Link]
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Analytical High Performance Liquid Chromatography Method for Estimation of the Bisoprolol Fumarate | Journal of Chemical Health Risks. Journal of Chemical Health Risks. [Link]
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An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy - IJSAT. International Journal of Science and Technology. [Link]
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ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Lab Manager. [Link]
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A validated HPLC-MS/MS assay for quantifying unstable pharmacologically active metabolites of clopidogrel in human plasma: Application to a clinical pharmacokinetic study | Request PDF - ResearchGate. ResearchGate. [Link]
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Tips and Tricks of HPLC System Troubleshooting - Agilent. Agilent Technologies. [Link]
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Tips to Improve Signal-to-Noise Checkout - Agilent. Agilent Technologies. [Link]
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Detection of beta-blocker in plasma and urine - Semantic Scholar. Semantic Scholar. [Link]
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Free Radical Formation in a Pharmaceutical Product Containing Bisoprolol Fumarate Stored Under Different Physical Conditions - MDPI. MDPI. [Link]
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Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Waters Corporation. [Link]
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(PDF) Emerging Trends and Challenges in Bioanalytical Method Development for Anti-Diabetic Drugs. - ResearchGate. ResearchGate. [Link]
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Design of Optimized RP-HPLC Method for Quantitative Analysis of Bisoprolol Fumarate in Bulk and Pharmaceutical Dosage Form. EAS J Pharm Pharmacol. [Link]
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Analysis of Beta-Blockers Using UPLC with Accurate-Mass Screening. Waters Corporation. [Link]
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Ultra-fast LCMS Analysis of Antiarrhythmic Drugs in Plasma - Shimadzu Scientific Instruments. Shimadzu Corporation. [Link]
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Bioanalytical Method Development and Validation - BEBAC. BEBAC. [Link]
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Retention Time Changes - LC Troubleshooting Bible. Separation Science. [Link]
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FDA issues revised guidance for analytical method validation - ResearchGate. ResearchGate. [Link]
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HPLC Troubleshooting Guide. Shimadzu Corporation. [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. ZefSci. [Link]
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PHARMACY 634 RP-HPLC ANALYSIS METHOD OF BISOPROLOL FUMARATE IN A NEW TABLET FORMULATION. Farmacia. [Link]
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Simultaneous determination of beta-blockers in human plasma using liquid chromatography-tandem mass spectrometry - PubMed. PubMed. [Link]
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FDA Releases Guidance on Analytical Procedures - BioPharm International. BioPharm International. [Link]
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Preparation and evaluation of propranolol molecularly imprinted solid-phase microextraction fiber for trace analysis of β-blockers in urine and plasma samples - ResearchGate. ResearchGate. [Link]
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Why my mass spec background signal is so high? : r/CHROMATOGRAPHY - Reddit. Reddit. [Link]
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ICH STABILITY STORAGE & cGMP STABILITY STUDIES - Intertek. Intertek. [Link]
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Retention Time Changes in HPLC: The LCGC Blog. LCGC International. [Link]
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COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. European Medicines Agency. [Link]
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LCMS Baseline Disturbances | Causes, Diagnosis & Stabilization Guide. Crawford Scientific. [Link]
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Q2(R2) Validation of Analytical Procedures - FDA. U.S. Food and Drug Administration. [Link]
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Stability Storage Conditions In Pharma Industry | GMP Insiders. GMP Insiders. [Link]
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Technical Support Center: Optimizing Cicloprolol Dosage for Maximum Therapeutic Effect
This guide provides in-depth technical support for researchers and drug development professionals working on the preclinical optimization of Cicloprolol dosage. It is structured as a series of troubleshooting guides and frequently asked questions to address specific issues encountered during experimentation.
Part 1: Foundational Understanding & Initial Characterization
Before embarking on dosage optimization, a robust understanding of this compound's fundamental pharmacological properties is essential. This section addresses common questions regarding the initial characterization of this beta-adrenergic antagonist.
FAQ 1.1: What are the essential initial in vitro assays for characterizing this compound's activity at the β-adrenergic receptor?
A comprehensive initial in vitro characterization of this compound should focus on two key aspects: its binding affinity and its functional antagonism at the target receptor.
-
Receptor Binding Assays: These assays are crucial for determining the affinity (typically expressed as the inhibition constant, Kᵢ) of this compound for β-adrenergic receptor subtypes (β₁, β₂, β₃). A common method is a competitive radioligand binding assay. In this setup, a radiolabeled ligand with known affinity for the receptor is competed off by increasing concentrations of unlabeled this compound. The concentration of this compound that displaces 50% of the radioligand is the IC₅₀, which can then be converted to the Kᵢ using the Cheng-Prusoff equation. It is critical to perform these assays on cell lines expressing each human receptor subtype to determine selectivity.
-
Functional Assays: These assays measure the biological response following receptor activation and its inhibition by this compound. For β-adrenergic receptors, which are Gs-coupled, a common downstream signaling event is the production of cyclic AMP (cAMP). A functional assay would involve stimulating cells expressing the target receptor with a β-agonist (e.g., isoproterenol) and measuring the subsequent cAMP production in the presence of varying concentrations of this compound. This will determine the potency of this compound as an antagonist, typically expressed as the IC₅₀.
Part 2: Experimental Workflows & Troubleshooting
This section provides detailed protocols for key experiments and troubleshooting advice for common issues that may arise.
Experimental Protocol 2.1: In Vitro cAMP Functional Assay
This protocol outlines a typical cAMP functional assay to determine the potency of this compound in inhibiting agonist-induced cAMP production.
Materials:
-
HEK293 cells stably expressing the human β₁-adrenergic receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Isoproterenol (non-selective β-agonist).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Step-by-Step Methodology:
-
Cell Seeding: Seed the HEK293-β₁ cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a stock solution of isoproterenol.
-
Antagonist Incubation: Remove the cell culture medium and add the different concentrations of this compound to the wells. Incubate for a specified period (e.g., 30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of isoproterenol (typically the EC₈₀, the concentration that gives 80% of the maximal response) to the wells containing this compound.
-
Lysis and cAMP Detection: After the agonist stimulation period, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC₅₀ of this compound.
Troubleshooting Guide 2.2: Common Issues in In Vitro Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the plate. | Ensure proper cell suspension before seeding, use calibrated pipettes, and avoid using the outer wells of the plate. |
| No or weak agonist response | Low receptor expression, inactive agonist, incorrect assay conditions. | Verify receptor expression via qPCR or Western blot, use a fresh agonist stock, and optimize assay parameters (e.g., incubation time, agonist concentration). |
| Inconsistent this compound IC₅₀ values | Compound instability, incorrect dilutions, cell passage number variation. | Check the stability of this compound in the assay buffer, prepare fresh dilutions for each experiment, and maintain a consistent cell passage number. |
Diagram 2.1: Experimental Workflow for Preclinical Dosage Optimization
Caption: Workflow for preclinical dosage optimization of this compound.
Part 3: Advanced Topics & In-Depth FAQs
This section delves into more complex aspects of this compound dosage optimization, including the transition to in vivo models and the interpretation of pharmacodynamic data.
FAQ 3.1: How do I translate in vitro potency (IC₅₀) to an effective in vivo dose?
Translating in vitro data to an in vivo dose is a multi-step process that requires integrating pharmacokinetic (PK) and pharmacodynamic (PD) data.
-
In Vitro-In Vivo Correlation (IVIVC): The initial step is to establish a relationship between the in vitro IC₅₀ and the plasma concentration of this compound required for a therapeutic effect. This often involves PK/PD modeling.
-
Pharmacokinetic Studies: Conduct studies in relevant animal models to determine the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. Key parameters to determine include bioavailability, clearance, volume of distribution, and half-life.
-
Pharmacodynamic Studies: In animal models, perform dose-response studies to measure the physiological effect of this compound. A common method for beta-blockers is the isoproterenol challenge test. In this test, animals are treated with different doses of this compound, and the ability of the drug to blunt the tachycardic (increased heart rate) response to a subsequent isoproterenol challenge is measured.
-
PK/PD Modeling: Integrate the PK and PD data to build a model that describes the relationship between the dose, plasma concentration, and the observed effect. This model can then be used to predict the dose required to achieve a target level of β-blockade.
Diagram 3.1: β-Adrenergic Receptor Signaling Pathway
Caption: Simplified β-adrenergic receptor signaling pathway and the site of action for this compound.
FAQ 3.2: What are the key considerations for selecting an appropriate animal model for this compound efficacy studies?
The choice of animal model is critical and depends on the intended therapeutic indication for this compound.
-
Hypertension: Spontaneously hypertensive rats (SHR) are a widely used model for studying the effects of antihypertensive drugs.
-
Heart Failure: Models of heart failure can be created surgically (e.g., coronary artery ligation to induce myocardial infarction) or genetically.
-
Species Differences: Be aware of potential species differences in β-adrenergic receptor pharmacology and drug metabolism. It is advisable to conduct preliminary studies in more than one species if possible.
References
-
Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]
-
Insel, P. A. (2012). G Protein-Coupled Receptors. Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 12e. Available at: [Link]
How to minimize off-target effects of Cicloprolol in experiments
Technical Support Center: A Researcher's Guide to Cicloprolol
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in their experimental models. My goal is to provide you not just with protocols, but with the strategic framework necessary to ensure the integrity and specificity of your results. This compound is a fascinating tool, but like any potent pharmacological agent, its utility is directly proportional to the rigor of the experimental design. Off-target effects are not just a technical nuisance; they are a primary source of confounding data that can derail a research program.[1][2][3]
This document will guide you through the essential questions and troubleshooting steps to confidently distinguish on-target β-adrenergic modulation from potential off-target artifacts.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common preliminary questions regarding this compound's mechanism and experimental use.
Q1: What is the precise on-target mechanism of this compound?
A1: this compound is a selective β1-adrenergic receptor antagonist with partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[4][5][6] This dual nature is its most critical feature.
-
As an Antagonist: Under conditions of high sympathetic tone (e.g., stimulation with an agonist like isoproterenol), this compound blocks the β1-adrenergic receptor, preventing the downstream signaling cascade.
-
As a Partial Agonist: At baseline or low levels of adrenergic stimulation, this compound can weakly activate the receptor.[4][7][8]
The primary signaling pathway for the β1-adrenergic receptor is canonical G-protein-coupled receptor (GPCR) signaling.[9] Upon activation, the receptor couples to the stimulatory G-protein, Gαs, which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[10][11] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous intracellular proteins to modulate cellular function, such as contractility in cardiomyocytes.[9][12][13]
Q2: What are the likely off-target liabilities for a β-blocker like this compound?
A2: As this compound was never commercially marketed, a comprehensive off-target screening profile is not publicly available.[4][5] However, we can infer potential liabilities based on its structure and class.
-
Other GPCRs: The most common off-target effects for GPCR ligands involve binding to other, related receptors. While this compound is β1-selective, high concentrations could lead to interactions with β2-adrenergic receptors.[7] Studies on other beta-blockers have also suggested potential off-target interactions with gut hormone receptors like GLP1R or GCGR.[14]
-
Kinases & Ion Channels: Many small molecules can bind to the ATP-binding pocket of kinases or interact with ion channels.[1] Without a specific screening panel, these possibilities cannot be ruled out and must be controlled for experimentally.
Q3: How do I select the correct experimental concentration?
A3: Using a concentration cited in a previous study is a common starting point, but it is not a substitute for determining the optimal concentration in your specific model system. Cellular context, such as receptor expression levels, can dramatically alter a compound's potency.
The only reliable method is to perform a full dose-response curve. This will establish the IC50 (for antagonist activity) or EC50 (for partial agonist activity) in your assay. The key is to use the lowest possible concentration that elicits the maximal on-target effect . Using excessively high concentrations is the single biggest driver of off-target effects.[1]
Q4: What are the absolute minimum controls for a this compound experiment?
A4: Every experiment must be a self-validating system.[15][16] Failure to include proper controls makes interpretation impossible.
| Control Group | Purpose & Rationale |
| Untreated Cells | Establishes the baseline phenotype of your model system in its unperturbed state. |
| Vehicle Control | Accounts for any effects of the solvent (e.g., DMSO, ethanol) used to dissolve this compound. This is critical and non-negotiable.[15] |
| Positive Control | Demonstrates that your assay is working as expected. This should be a well-characterized compound that induces the phenotype you are studying (e.g., a known β-agonist like Isoproterenol to stimulate the pathway before blocking it with this compound).[15][16] |
Part 2: Troubleshooting Guide: Is My Phenotype On-Target?
This section provides a systematic workflow to de-risk your findings and build a robust case for on-target activity.
Question: I see a phenotype after treating my cells with this compound. How do I prove it's specifically from modulating the β1-adrenergic receptor?
Answer: You must build a case using multiple, independent lines of evidence. Relying on a single experiment is insufficient. We recommend a three-pronged validation strategy: Pharmacological Validation , Genetic Validation , and, if necessary, Direct Target Engagement .
Step 1: Pharmacological Validation
This step uses other small molecules to probe the involvement of the target receptor.
This is the most definitive pharmacological control for an antagonist. The logic is that if this compound is causing a phenotype by blocking the β1-receptor, adding a high concentration of a specific β1-agonist should competitively displace this compound and reverse the phenotype.
Methodology:
-
Establish Baseline: Plate cells and establish your baseline measurement (e.g., cAMP levels, gene expression, cell morphology). Include Untreated and Vehicle controls.
-
Antagonize: Treat cells with the predetermined optimal concentration of this compound and incubate for the required duration to establish the phenotype.
-
Rescue: To a subset of the this compound-treated wells, add a β1-agonist (e.g., Isoproterenol, Dobutamine) at a concentration at least 10-fold higher than its EC50.
-
Analyze: Measure the endpoint. A successful rescue is defined as a statistically significant reversal of the this compound-induced phenotype back towards the baseline.
Interpretation:
-
Successful Rescue: Strongly suggests the phenotype is mediated by β1-adrenergic receptor blockade.
-
Failed Rescue: Indicates the phenotype may be an off-target effect or that it occurs via a non-competitive mechanism.
The logic here is that a different molecule, with a different chemical structure but the same on-target mechanism, should produce the same biological effect.
Methodology:
-
Select one or two structurally distinct β-blockers.
-
Perform dose-response curves for each new compound in your assay to determine its optimal concentration.
-
Run the experiment with this compound and the orthogonal inhibitors in parallel.
Suggested Control Compounds:
| Compound | Class | Rationale for Use |
| Atenolol | Selective β1 Antagonist | Structurally different from this compound. A similar phenotype strengthens the case for a β1-specific effect. |
| Propranolol | Non-selective β Antagonist | If Propranolol produces the same effect, it confirms β-blockade but doesn't distinguish between β1 and β2. |
| Compound 'X' | Inactive Structural Analog | Ideal but often unavailable. A structurally similar molecule that is known to be inactive at the target receptor. If it does not produce the phenotype, it controls for off-target effects related to the chemical scaffold. |
Step 2: Genetic Validation
This provides an independent, non-pharmacological line of evidence. The goal is to determine if genetically removing the target protein (the β1-receptor) reproduces the effect of the drug (this compound). This is known as "phenocopying".
-
Cons: Knockdown is often incomplete, and siRNAs can have their own off-target effects.[18] Always use multiple, non-overlapping siRNA sequences targeting the same gene to control for this.
-
Pros: Provides a "clean" genetic background with complete loss-of-function, which is the gold standard for genetic validation.[18][20]
-
Cons: More time-consuming to generate and validate knockout cell lines; potential for cellular compensation mechanisms over time.
The Ultimate Genetic Control: The Rescue Experiment To confirm that the phenotype observed in a knockdown/knockout cell is specifically due to the loss of your target, you must perform a rescue experiment.[21][22][23] This involves re-introducing the target gene (ADRB1) using a vector that is resistant to your siRNA (e.g., by making silent mutations in the siRNA binding site).[23] Restoration of the original phenotype upon re-expression of the gene provides the highest level of confidence.
References
- This compound - Grokipedia. (n.d.).
- Cardiac β-adrenergic Signaling - QIAGEN GeneGlobe. (n.d.).
- Padro, C. J., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Immunology, 192(5), 2055-2062.
- Sygnature Discovery. (n.d.). Comparing RNAi and CRISPR/Cas9 for Modulating Drug Targets: A Case Study on IKKβ in NFκB Signalling Pathway.
- Hussain, M., & Tadi, P. (2023). Beta 1 Receptors. In StatPearls. StatPearls Publishing.
- Xiao, R. P. (2001). Recent Advances in Cardiac β2-Adrenergic Signal Transduction.
- Lohse, M. J., & Engelhardt, S. (2007). Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs.
- Patsnap Synapse. (n.d.). This compound Hydrochloride.
- Wikipedia. (n.d.). This compound.
- Experimental control: Significance and symbolism. (2026, January 6).
- MedChemExpress. (n.d.). This compound hydrochloride.
- Nordic Biosite. (n.d.). Gene Silencing – RNAi or CRISPR?
- BenchChem. (2025). Technical Support Center: Minimizing Off-Target Effects of Small Molecules in Cellular Models.
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
- Horizon Discovery. (2022, July 7). RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets.
- Synthego. (2025, October 10). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method.
- Moser, P. (2020). Out of Control? Managing Baseline Variability in Experimental Studies with Control Groups. Handbook of Experimental Pharmacology, 257, 101-117.
- Waller, D. G., & George, C. F. (1990). Studies of the Agonist and Antagonist Activity of this compound in Man. British Journal of Clinical Pharmacology, 30(2), 183-191.
- Ubigene. (2025, June 2). CRISPR vs RNAi: Why CRISPR Is the Superior Tool for Modern Genetic Research.
- Cocco, G., Alfiero, R., & Pouleur, H. (1992). An evaluation of the safety of the beta-modulator this compound in chronic heart failure. Clinical Cardiology, 15(1), 31-36.
- Moser, P. (2020). Out of Control? Managing Baseline Variability in Experimental Studies with Control Groups.
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- Poser, I., et al. (2006). A new approach to specify RNAi experiments. European Pharmaceutical Review.
- Stolarczyk, M., et al. (2019). Potential off-target effects of beta-blockers on gut hormone receptors. PLoS ONE, 14(1), e0210705.
- ResearchGate. (2013). Can anyone help me regarding my rescue experiment (siRNA)?
- Buchholz, F., et al. (2005). RNA interference rescue by bacterial artificial chromosome transgenesis in mammalian tissue culture cells. Proceedings of the National Academy of Sciences, 102(45), 16372-16377.
- Sundquist, W. I., et al. (2009). Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments. PLoS ONE, 4(5), e5583.
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Cicloprolol stability issues in long-term storage
Welcome to the technical support center for Cicloprolol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical guidance on the stability of this compound for long-term storage and experimental use. As this compound was investigated but never marketed, published stability data is scarce.[1] Therefore, this guide synthesizes information from structurally similar beta-blockers, fundamental chemical principles, and regulatory guidelines to empower you to effectively manage and validate the stability of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is a selective β1-adrenergic receptor antagonist.[1] Its chemical structure, 1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol, features several functional groups that are pertinent to its stability.[1][2] These include an ether linkage, a secondary alcohol, and a secondary amine. The aromatic ether component is also a notable feature.[2] Understanding this structure is crucial for predicting potential degradation pathways.
Q2: What are the primary concerns for this compound stability during long-term storage?
Based on the chemical structure of this compound and data from similar beta-blockers, the primary stability concerns are hydrolysis, oxidation, and photolysis.[3][4] The ether linkages could be susceptible to hydrolytic cleavage under acidic or basic conditions. The secondary alcohol and amine groups are potential sites for oxidation. Furthermore, the aromatic ring may be sensitive to photodegradation.
Q3: What are the ideal long-term storage conditions for this compound?
Q4: What are the visible signs of this compound degradation?
Physical signs of degradation can include a change in color, odor, or the physical state of the compound (e.g., from a powder to a sticky solid).[7] For solutions, precipitation, discoloration, or the formation of particulate matter can indicate instability. However, significant degradation can occur without any visible changes, making analytical testing essential.
Q5: How can I analytically assess the stability of my this compound sample?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the stability of small molecule drugs like this compound.[8] A stability-indicating HPLC method should be developed and validated to separate the intact this compound from any potential degradation products.[9] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of any degradants.[10]
Troubleshooting Guide for this compound Stability Studies
This section addresses common issues encountered during the analysis of this compound stability.
Q: I see extra peaks in my HPLC chromatogram after storing my this compound sample. What could they be?
A: The appearance of new peaks strongly suggests degradation. The identity of these peaks will depend on the storage conditions.
-
Hydrolytic Degradation: If the sample was stored in a solution, especially at non-neutral pH, you may be observing products of ether bond cleavage.
-
Oxidative Degradation: If the sample was exposed to air or oxidizing agents, the new peaks could correspond to oxidized forms of this compound, potentially at the secondary amine or alcohol.
-
Photodegradation: If the sample was exposed to light, you might be seeing photolytic degradation products. For example, the photodegradation of a similar beta-blocker, propranolol, results in cleavage of the side chain to form 1-naphthol.[11]
To identify these peaks, a forced degradation study is highly recommended. This will help you generate the likely degradation products and confirm their retention times.
Q: My this compound sample has decreased in potency, but I don't see any new peaks in the chromatogram. What's happening?
A: This scenario can arise from several possibilities:
-
Non-UV-active Degradants: The degradation products may not have a chromophore that absorbs at the wavelength you are using for detection. Using a diode array detector (DAD) or a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) could help reveal these peaks.
-
Formation of Insoluble Degradants: The degradation products might be insoluble in your sample diluent and are being filtered out before injection, or they may be precipitating in the vial.
-
Adsorption to Container: this compound or its degradation products might be adsorbing to the surface of the storage container. Using silanized glass or polypropylene vials can mitigate this.
-
Co-elution: A degradation product might be co-eluting with the parent this compound peak. A change in the HPLC method (e.g., different column, mobile phase, or gradient) may be necessary to resolve them. A peak purity analysis using a DAD can help detect co-elution.
Troubleshooting Decision Tree for Unexpected HPLC Results
Caption: Troubleshooting logic for unexpected HPLC results.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to understand the degradation pathways of this compound and to ensure your analytical method is stability-indicating.[12]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV or DAD detector
-
LC-MS system (recommended for peak identification)
-
Photostability chamber
-
Oven
Workflow for Forced Degradation Study
Caption: Experimental workflow for a this compound forced degradation study.
Step-by-Step Procedure:
-
Acid Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Cool, neutralize with 0.1 M NaOH, and dilute to the working concentration.
-
Base Hydrolysis: To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for a specified time. Cool, neutralize with 0.1 M HCl, and dilute.
-
Oxidative Degradation: To 1 mL of this compound stock solution, add 1 mL of 3% H2O2. Store at room temperature, protected from light, for a specified time. Dilute to the working concentration.
-
Thermal Degradation:
-
Solid State: Place a small amount of solid this compound in an oven at 80°C.
-
Solution State: Heat the this compound stock solution at 80°C.
-
-
Photolytic Degradation: Expose solid this compound and a this compound solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method.
Protocol 2: Long-Term Stability Study Setup
Objective: To evaluate the stability of this compound under defined long-term storage conditions.
Materials:
-
This compound (at least three different batches, if available)
-
Appropriate container closure system (e.g., amber glass vials with PTFE-lined caps)
-
ICH-compliant stability chambers
Step-by-Step Procedure:
-
Sample Preparation: Package the this compound samples in the chosen container closure system, mimicking the intended storage configuration.
-
Storage Conditions: Place the samples in stability chambers set to the desired conditions. Recommended conditions are outlined in the table below.
-
Testing Frequency: Pull samples at predetermined time points for analysis. A typical schedule for a 24-month study would be 0, 3, 6, 9, 12, 18, and 24 months.[12]
-
Analysis: At each time point, analyze the samples for appearance, assay (potency), degradation products, and any other relevant quality attributes.
Table 1: Recommended Stability Study Conditions (ICH Q1A R2)
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (minimum for submission) |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Data from accelerated studies can be used to predict the shelf-life and to evaluate the effect of short-term excursions outside the label storage conditions.[5][12]
Potential Degradation Pathways of this compound
Based on its chemical structure and the degradation patterns of similar beta-blockers, the following pathways are proposed for this compound degradation.
Caption: Proposed degradation pathways for this compound.
This technical guide provides a framework for understanding and managing the stability of this compound. By employing these principles and protocols, researchers can ensure the quality and integrity of their samples, leading to more reliable and reproducible experimental outcomes.
References
-
Wikipedia. This compound. [Link]
-
PubChem. This compound. National Institutes of Health. [Link]
-
Impactfactor. Characterization of Degradation Products of Bisoprolol by LC-MS and In-silico Determination of Toxicity and Biological Activity. [Link]
-
Lukić, I., et al. (2022). Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC–UV–MS/MS. Journal of the Serbian Chemical Society. [Link]
-
Repository of UKIM. Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product. [Link]
-
ResearchGate. Forced degradation studies and structural characterization of related substances of bisoprolol fumarate in finished drug product using LC-UV-MS/MS. [Link]
-
IJCRT.org. Method Development, Validation & Forced Degradation Studies For The Determination Of Metoprolol Succinate In Bulk & Phar. [Link]
-
GMP Insiders. Stability Storage Conditions In Pharma Industry. [Link]
-
European Medicines Agency. (2003). Guideline on Stability Testing. [Link]
-
Pharmacy 180. Drug degradation pathways. [Link]
-
Separation Science. Analytical Techniques In Stability Testing. [Link]
-
MSF Medical Guidelines. Drug quality and storage. [Link]
-
Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
ResearchGate. Photocatalytic Decomposition of Metoprolol and Its Intermediate Organic Reaction Products: Kinetics and Degradation Pathway. [Link]
-
Vital Record. Drug stability: How storage conditions affect their performance. [Link]
-
Journal of Applied Pharmaceutical Science. Stability-indicating RP-HPLC method development and validation for simultaneous estimation of bisoprolol fumarate and amlodipine besylate in bulk and in tablet dosage form. [Link]
-
PubMed. Photodegradation products of propranolol: the structures and pharmacological studies. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H29NO4 | CID 146294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. researchgate.net [researchgate.net]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 7. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. japsonline.com [japsonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
Technical Support Center: Cicloprolol Research Protocols
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Cicloprolol. It is designed to offer both foundational knowledge and practical, field-tested protocols to ensure the integrity and success of your experiments.
Introduction to this compound
This compound is a beta-adrenoceptor antagonist with a unique pharmacological profile.[1][2] It is selective for the β1-adrenergic receptor and exhibits partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[3][4] This means that under conditions of low sympathetic tone, it can weakly stimulate the receptor, while under conditions of high sympathetic activity (e.g., stress or exercise), it acts as a competitive antagonist.[1][5] This dual action was investigated for cardiovascular conditions like hypertension and heart failure, although the drug was never commercially marketed.[4][5] Understanding this nuanced mechanism is critical for designing and interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound solutions?
-
Answer: this compound hydrochloride is the commonly used salt form.[5] For in vitro experiments, prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO or ethanol. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. For final experimental concentrations, dilute the stock solution in the appropriate aqueous buffer or cell culture medium. Note that the final solvent concentration in the assay should be kept low (typically <0.5%) and consistent across all conditions to avoid solvent-induced artifacts.
Q2: What is a typical concentration range for in vitro experiments with this compound?
-
Answer: The optimal concentration range depends on the specific assay and cell type. Based on its reported antagonist potency, a starting point for functional assays could be a concentration range from 1 nM to 10 µM.[6] For receptor binding assays, the concentration range will depend on the affinity of the radioligand being used. It is always recommended to perform a dose-response curve to determine the EC50 (for agonist activity) or IC50 (for antagonist activity) in your specific experimental system.
Q3: Which cell lines are suitable for studying this compound's effects on the β1-adrenergic receptor?
-
Answer: The ideal cell line is one that endogenously expresses the human β1-adrenergic receptor at sufficient levels for your assay. However, many researchers use recombinant cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, that have been stably transfected to express the human β1-adrenergic receptor.[7][8] These systems offer the advantage of a well-defined and often higher level of receptor expression, leading to more robust and reproducible assay signals.[8] Always include the parental (non-transfected) cell line as a negative control to confirm that the observed effects are specific to the β1-adrenergic receptor.[7]
Core Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the β1-adrenergic receptor by measuring its ability to compete with a known radiolabeled ligand.
Causality: This assay quantifies the direct interaction between this compound and the receptor. The principle is based on the law of mass action, where this compound and a radioligand with known affinity compete for a finite number of receptors. The concentration of this compound that displaces 50% of the radioligand (IC50) is used to calculate its binding affinity (Ki).
Self-Validation: The protocol includes controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a known unlabeled antagonist) to ensure the specificity of the binding being measured.
Materials:
-
Cell membranes from CHO or HEK293 cells expressing the human β1-adrenergic receptor.
-
Radioligand: e.g., [³H]-CGP 12177 (a commonly used hydrophilic β-adrenergic antagonist).
-
Unlabeled competitor for non-specific binding: e.g., Propranolol.
-
This compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and various concentrations of this compound.
-
Reagent Addition:
-
To all wells, add 50 µL of Binding Buffer.
-
To NSB wells, add 50 µL of a high concentration of unlabeled propranolol (e.g., 10 µM final concentration).
-
To the competitor wells, add 50 µL of this compound at varying concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Add 50 µL of the radioligand ([³H]-CGP 12177) at a concentration close to its Kd (e.g., 1-2 nM final concentration).
-
Add 50 µL of the cell membrane preparation (the amount should be optimized to ensure that less than 10% of the total radioligand is bound).[9]
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold Binding Buffer to reduce non-specific binding.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Antagonism Assay (cAMP Measurement)
This protocol determines the functional potency of this compound as an antagonist by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.
Causality: β1-adrenergic receptors are Gs-protein coupled receptors (GPCRs).[10] When activated by an agonist (like isoproterenol), they stimulate adenylyl cyclase to produce the second messenger cAMP.[11] An antagonist like this compound will block this stimulation, leading to a decrease in cAMP levels.[11] Measuring this inhibition allows for the quantification of this compound's functional potency (IC50).
Self-Validation: The protocol includes controls for basal cAMP levels (no agonist) and maximal stimulation (agonist only) to define the assay window.
Materials:
-
Whole cells expressing the human β1-adrenergic receptor (e.g., CHO-β1 or HEK-β1).
-
Agonist: Isoproterenol.
-
This compound.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor™ based).[12][13][14]
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-incubation with Antagonist:
-
Remove the culture medium and wash the cells once with Stimulation Buffer.
-
Add Stimulation Buffer containing various concentrations of this compound (or vehicle for control wells) to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the agonist (Isoproterenol) at a concentration that elicits a submaximal response (EC80) to all wells except the basal control wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.[13]
-
-
Data Analysis:
-
Normalize the data by setting the basal cAMP level (no agonist) as 0% and the maximal agonist response as 100%.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Visualizing the Mechanism of Action
The following diagram illustrates the signaling pathway of the β1-adrenergic receptor and the antagonistic action of this compound.
Caption: this compound blocks agonist binding to the β1-adrenergic receptor, preventing Gs-protein activation and cAMP production.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High non-specific binding in radioligand assay | 1. Radioligand concentration is too high. 2. Insufficient washing during filtration. 3. Radioligand is "sticky" and binds to filters or plates. | 1. Use a radioligand concentration at or below its Kd.[9] 2. Increase the number of washes with ice-cold buffer. Ensure washes are rapid to prevent dissociation of specifically bound ligand.[15] 3. Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI). Consider adding a small amount of BSA to the binding buffer. |
| Low or no signal window in cAMP functional assay | 1. Low receptor expression in the chosen cell line. 2. Agonist is degraded or inactive. 3. PDE activity is degrading cAMP too quickly. 4. Cells are unhealthy or were plated at an incorrect density. | 1. Verify receptor expression via qPCR or a saturation binding assay. Consider using a cell line with higher expression.[16] 2. Use a fresh stock of agonist and verify its activity. 3. Ensure a PDE inhibitor (e.g., IBMX) is included in the stimulation buffer. 4. Check cell viability and optimize seeding density. |
| High well-to-well variability | 1. Inconsistent pipetting.[17] 2. Uneven cell plating. 3. "Edge effects" in the microplate. | 1. Use calibrated pipettes and practice consistent technique. For serial dilutions, ensure thorough mixing.[17] 2. Ensure a single-cell suspension before plating and mix the plate gently after seeding. 3. Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity. |
| IC50 curve does not reach 100% inhibition | 1. This compound is a partial agonist. 2. The highest concentration of this compound is not sufficient to fully antagonize the agonist. | 1. This is expected behavior for a partial agonist. The remaining activity at saturating concentrations of this compound represents its intrinsic sympathomimetic activity (ISA).[4] 2. Extend the concentration range of this compound in your experiment. |
References
- This compound. Grokipedia.
- This compound hydrochloride | Adrenergic Receptor Agonist. MedChemExpress.
-
Studies of the Agonist and Antagonist Activity of this compound in Man. PubMed. Available from: [Link]
-
Comparative analysis of beta-1 adrenoceptor agonist and antagonist potency and selectivity of this compound, xamoterol and pindolol. PubMed. Available from: [Link]
-
This compound. Wikipedia. Available from: [Link]
-
Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. Available from: [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available from: [Link]
-
Beta-1 adrenergic receptor cell line. BioHippo. Available from: [Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). NCBI. Available from: [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. Available from: [Link]
-
The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. PMC - NIH. Available from: [Link]
-
Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available from: [Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. An evaluation of the safety of the beta-modulator this compound in chronic heart failure [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of the agonist and antagonist activity of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Comparative analysis of beta-1 adrenoceptor agonist and antagonist potency and selectivity of this compound, xamoterol and pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ebiohippo.com [ebiohippo.com]
- 8. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scite.ai [scite.ai]
- 16. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
Addressing unexpected Cicloprolol side effects in animal studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Cicloprolol animal studies. This guide is designed to provide you, the researcher, with in-depth troubleshooting advice and answers to frequently asked questions regarding unexpected side effects that may arise during your preclinical investigations. As a partial β1-adrenoceptor agonist, this compound has a unique pharmacological profile, and understanding its nuances is key to interpreting your findings accurately. This resource is built on established principles of preclinical toxicology and cardiovascular safety pharmacology to empower you to navigate the complexities of your research with confidence.
I. Understanding this compound's Expected Pharmacological Profile
Before we delve into unexpected side effects, it is crucial to have a firm grasp of this compound's intended mechanism of action. This compound is designed to act as a β-agonist at normal levels of adrenergic discharge and as a β-antagonist under conditions of high sympathetic activity.[1] This dual functionality is intended to provide baseline sympathetic support to the heart while protecting it from excessive stimulation.[1]
In animal models, particularly in canine studies, this compound has been shown to be highly cardioselective with no significant agonist activity at β2-receptors.[2][3] At high doses, a potential membrane-stabilizing effect has been observed, which can lead to a decrease in heart rate.[4]
| Parameter | Expected Effect of this compound | Rationale |
| Heart Rate | Dose-dependent; potential for slight increase at low doses (agonist effect), decrease at high doses (antagonist/membrane-stabilizing effect). | Partial agonist activity at β1-receptors. |
| Blood Pressure | Variable; may decrease due to β1-antagonism at high sympathetic tone. | Blockade of β1-receptors in the heart and kidneys. |
| Cardiac Contractility | Maintained or slightly increased at baseline. | Partial agonist activity provides inotropic support. |
| Systemic Vascular Resistance | Minimal direct effect expected. | This compound is β1-selective with little to no β2-agonist activity.[2][3] |
II. Frequently Asked Questions (FAQs) for Unexpected Side Effects
This section addresses potential unexpected findings in your animal studies. The guidance provided is based on general principles of preclinical toxicology and safety pharmacology.
Cardiovascular System
Q1: I'm observing a paradoxical increase in blood pressure at higher doses of this compound. What could be the cause?
A1: This is indeed an unexpected finding, as β1-blockade is generally associated with a decrease in blood pressure. Here's a systematic approach to investigate this observation:
-
Rule out experimental artifacts: First, ensure the accuracy of your blood pressure measurements. Calibrate your equipment and check for any procedural inconsistencies. Telemetry data can be prone to artifacts, so a thorough review of the raw data is essential.[5][6]
-
Consider compensatory mechanisms: A significant drop in cardiac output due to excessive β1-blockade could trigger a reflex increase in peripheral vascular resistance, leading to a rise in blood pressure. This is a plausible physiological response.
-
Investigate potential off-target effects: While this compound is known for its β1-selectivity, at high concentrations, it might interact with other receptors. Consider performing a screen for activity at other adrenergic receptor subtypes or other G-protein coupled receptors.
-
Assess renal function: Changes in renal blood flow and function can significantly impact blood pressure. Analyze serum creatinine and BUN levels, and consider histological examination of the kidneys.
Q2: My animal models are showing signs of arrhythmia, but the literature suggests this compound is safe in this regard. What should I do?
A2: The emergence of arrhythmias is a serious concern that warrants immediate investigation.
-
Characterize the arrhythmia: Obtain detailed electrocardiogram (ECG) recordings to classify the type of arrhythmia (e.g., bradyarrhythmia, tachyarrhythmia, conduction blocks).
-
Evaluate electrolyte balance: Beta-agonists can influence potassium levels.[7] Measure serum potassium and other electrolytes, as imbalances can predispose to arrhythmias.
-
Consider pro-arrhythmic potential: At high doses, the membrane-stabilizing effects of this compound could potentially become pro-arrhythmic.[4] A dose-response study focusing on ECG parameters is recommended.
-
Histopathological examination of the heart: Look for any signs of inflammation, fibrosis, or cellular damage that could be a substrate for arrhythmias.
Non-Cardiovascular Systems
Q3: I've noticed unexpected behavioral changes in my test animals (e.g., lethargy, agitation). How should I proceed?
A3: Behavioral changes can be indicative of central nervous system (CNS) effects or general malaise.
-
Systematic behavioral assessment: Employ a standardized behavioral scoring system to quantify the observed changes.
-
Rule out secondary effects: Lethargy could be secondary to hypotension or bradycardia. Correlate the behavioral changes with cardiovascular parameters.
-
Consider CNS penetration: While not its primary target, assess the potential for this compound to cross the blood-brain barrier and interact with CNS receptors.
-
Comprehensive clinical pathology: A complete blood count (CBC) and serum chemistry panel can help identify systemic issues such as anemia, infection, or metabolic disturbances that could manifest as behavioral changes.
Q4: Post-mortem analysis revealed unexpected organ toxicity (e.g., liver, kidney). How do I investigate this further?
A4: Organ toxicity is a critical finding that requires a thorough investigation to determine the cause.
-
Detailed histopathology: Have a board-certified veterinary pathologist examine the affected organs to characterize the nature of the injury (e.g., necrosis, inflammation, steatosis).
-
Toxicokinetics: Determine the concentration of this compound and its metabolites in the affected organs. This can help establish a link between drug exposure and the observed toxicity.
-
In vitro toxicity assays: Use cell lines derived from the affected organ (e.g., hepatocytes, renal proximal tubule cells) to assess the direct cytotoxic potential of this compound.
-
Investigate metabolic pathways: An unexpected toxic effect could be due to the formation of a reactive metabolite. In vitro metabolism studies using liver microsomes can help identify potential metabolic pathways.
III. Troubleshooting Guides & Experimental Protocols
This section provides structured workflows to guide your investigation into unexpected side effects.
Troubleshooting Workflow: Unexpected Hemodynamic Changes
Caption: this compound's primary signaling pathway in cardiomyocytes.
IV. Concluding Remarks for the Investigating Scientist
The investigation of unexpected side effects is a cornerstone of preclinical drug development. A systematic and logical approach, grounded in sound scientific principles, is your most valuable tool. Remember that an unexpected finding is not necessarily a setback; it is an opportunity to gain a deeper understanding of the pharmacological profile of your test compound. By diligently applying the principles and protocols outlined in this guide, you can confidently navigate the challenges of your research and contribute to the development of safer and more effective medicines.
V. References
-
Hadfield, S. E., Slee, S. J., & Snow, H. M. (1989). The cardiovascular pharmacology of xamoterol, this compound, prenalterol and pindolol in the anaesthetised dog. British Journal of Clinical Pharmacology, 28 Suppl 1(Suppl 1), 78S–81S. [Link]
-
Hadfield, S. E., Slee, S. J., & Snow, H. M. (1989). The cardiovascular pharmacology of xamoterol, this compound, prenalterol and pindolol in the anaesthetised dog. PMC. [Link]
-
Hadfield, S. E., Slee, S. J., & Snow, H. M. (1989). The cardiovascular pharmacology of xamoterol, this compound, prenalterol and pindolol in the anaesthetised dog. SciSpace. [Link]
-
McBryde, F. (2022). Three simple tips for small animal telemetry. YouTube. [Link]
-
Elite Biomedical Solutions. (2023). Insider Tips for Troubleshooting Telemetry Equipment. Elite Biomedical Solutions. [Link]
-
Lipworth, B. J., & Clark, D. J. (1996). Evaluation of partial beta-adrenoceptor agonist activity. Pharmacology & Therapeutics, 72(1), 1-22. [Link]
-
ADInstruments. (2022). Getting started with small animal Telemetry: Fiona's top three tips. ADInstruments. [Link]
-
Veterian Key. (2016). Cardiovascular Drugs. Veterian Key. [Link]
-
Gao, Z., et al. (2022). Targeted Therapy in Cardiovascular Disease: A Precision Therapy Era. Frontiers in Pharmacology, 13, 870919. [Link]
-
Cocco, G., Alfiero, R., & Pouleur, H. (1992). An evaluation of the safety of the beta-modulator this compound in chronic heart failure. Clinical Cardiology, 15(1), 38-42. [Link]
Sources
- 1. An evaluation of the safety of the beta-modulator this compound in chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cardiovascular pharmacology of xamoterol, this compound, prenalterol and pindolol in the anaesthetised dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cardiovascular pharmacology of xamoterol, this compound, prenalterol and pindolol in the anaesthetised dog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. Insider Tips for Troubleshooting Telemetry Equipment [elitebiomedicalsolutions.com]
- 7. Evaluation of partial beta-adrenoceptor agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the bioavailability of oral Cicloprolol formulations
Answering the global need for advanced pharmaceutical solutions, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the oral delivery of Cicloprolol. As a selective β1-adrenergic receptor antagonist, this compound's therapeutic potential is often constrained by suboptimal oral bioavailability. This guide, structured in a practical question-and-answer format, offers in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind formulation choices.
Core Bioavailability Challenges with this compound
This compound, like many beta-blockers, faces three primary hurdles to achieving effective oral bioavailability:
-
Poor Aqueous Solubility: As a lipophilic compound, its low solubility can lead to dissolution rate-limited absorption.[1][2]
-
Low Intestinal Permeability: The molecule may be a substrate for intestinal efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the gut lumen, reducing net absorption.[3][4]
-
Extensive First-Pass Metabolism: Beta-blockers are often subject to significant metabolism by cytochrome P450 enzymes in the gut wall and liver, which degrades the drug before it can reach systemic circulation.[5][6][7]
This guide is designed to help you systematically diagnose and solve these specific issues during your formulation development experiments.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses common experimental issues in a direct question-and-answer format.
Category 1: Dissolution and Solubility Failures
Question 1: My initial this compound formulation exhibits very poor dissolution in simulated intestinal fluids (e.g., FaSSIF). What are the primary strategies to enhance its solubility and dissolution rate?
Answer: This is a classic challenge for Biopharmaceutics Classification System (BCS) Class II drugs.[8][9] The core issue is that the rate of dissolution is slower than the rate of absorption. To overcome this, you must increase the drug's apparent solubility.
Causality & Recommended Actions:
-
Problem: The crystalline form of this compound is highly stable, requiring significant energy to break its crystal lattice before it can dissolve.
-
Strategy 1: Create Amorphous Solid Dispersions (ASDs).
-
Mechanism: An ASD is a molecular-level dispersion of the active pharmaceutical ingredient (API) in a polymer matrix.[10][11] By converting the drug to its high-energy amorphous state, you eliminate the crystal lattice energy barrier, which can increase apparent solubility by 5 to 100-fold.[12][13] The polymer stabilizes the drug against recrystallization.[10]
-
How to Proceed: Use techniques like spray drying or hot-melt extrusion to formulate this compound with polymers such as hydroxypropyl methylcellulose acetate succinate (HPMCAS), polyvinylpyrrolidone (PVP), or Soluplus®. These polymers also help maintain supersaturation during dissolution.[11][13]
-
-
Strategy 2: Particle Size Reduction.
-
Mechanism: Based on the Noyes-Whitney equation, reducing particle size increases the total surface area available for dissolution.[14][15]
-
How to Proceed: Employ micronization or nanomilling techniques. While effective, this approach may not be sufficient on its own if the intrinsic solubility is extremely low and can sometimes lead to particle agglomeration.
-
-
Strategy 3: Lipid-Based Formulations.
-
Mechanism: Formulating this compound in oils, surfactants, and co-solvents keeps the drug in a solubilized state within the gastrointestinal (GI) tract.[16][17]
-
How to Proceed: Develop a Self-Emulsifying Drug Delivery System (SEDDS). These formulations are isotropic mixtures that spontaneously form fine oil-in-water emulsions (or microemulsions for SMEDDS) in the GI fluids.[18][19][20] This large surface area of the emulsion droplets facilitates rapid drug release and absorption.
-
Category 2: Permeability and Efflux Issues
Question 2: My this compound formulation shows excellent dissolution, but permeability assays using Caco-2 cells indicate a high efflux ratio (>2). What does this mean and how can I address it?
Answer: An efflux ratio (ER) significantly greater than 2 is a strong indicator that this compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp).[21] P-gp acts as a biological barrier, pumping the drug out of intestinal cells and severely limiting its absorption, even if it is well-dissolved.[3][22][23]
Causality & Recommended Actions:
-
Problem: P-gp recognizes this compound as a substrate and uses ATP to transport it from the basolateral (blood) side back to the apical (lumen) side of the intestinal epithelium.[4]
-
Strategy 1: Incorporate P-gp Inhibiting Excipients.
-
Mechanism: Certain pharmaceutical excipients can inhibit P-gp function, thereby increasing the intracellular concentration and net absorption of the drug.[24][25][26]
-
How to Proceed: Formulate with excipients known to have P-gp inhibitory effects. Commonly used examples include D-α-tocopheryl polyethylene glycol 1000 succinate (Vitamin E TPGS), polysorbate 80 (Tween 80), and Cremophor EL.[27][28] These should be screened for compatibility and efficacy.
-
-
Strategy 2: Leverage Lipid-Based Formulations (SEDDS/SMEDDS).
-
Mechanism: Besides improving solubility, SEDDS can enhance permeability. The surfactants used can fluidize the cell membrane, and the formulation can promote lymphatic transport.[18][24] The lymphatic route bypasses the portal vein, delivering the drug directly to the systemic circulation and avoiding first-pass metabolism in the liver.[24]
-
How to Proceed: Design a SEDDS formulation and confirm its ability to reduce efflux in your Caco-2 assay, potentially by co-incubating with a known P-gp inhibitor as a control.
-
Category 3: Low In Vivo Exposure Despite Good In Vitro Data
Question 3: My formulation performs well in both dissolution and Caco-2 permeability tests, but pharmacokinetic studies in rats show a very low area under the curve (AUC). What is the likely cause?
Answer: This scenario strongly points to extensive first-pass metabolism.[29] After absorption from the intestine, the drug travels through the portal vein to the liver, where a significant fraction can be metabolized and eliminated before it ever reaches the systemic circulation.[5] This is a well-documented characteristic of many lipophilic beta-blockers.[1][6]
Causality & Recommended Actions:
-
Problem: this compound is likely a substrate for hepatic cytochrome P450 (CYP) enzymes, particularly the CYP2D6 or CYP3A4 families, which are responsible for metabolizing many beta-blockers.[6]
-
Strategy 1: Confirm Metabolic Instability.
-
Mechanism: In vitro assays using liver microsomes or S9 fractions can quantify the rate at which your compound is metabolized by liver enzymes.
-
How to Proceed: Conduct a metabolic stability assay. A high intrinsic clearance in this assay will confirm that first-pass metabolism is the primary barrier to bioavailability.
-
-
Strategy 2: Employ Lymphatic-Targeting Formulations.
-
Mechanism: As mentioned previously, lipid-based formulations like SEDDS, SMEDDS, or Solid Lipid Nanoparticles (SLNs) can promote uptake into the lymphatic system.[24][25] The lymphatic system drains into the thoracic duct, which empties into the subclavian vein, thereby bypassing the liver and avoiding first-pass metabolism.
-
How to Proceed: This is often the most viable formulation strategy for drugs with high first-pass metabolism. Develop a robust lipid-based system and evaluate its performance in vivo. The improvement in bioavailability should be substantially greater than that seen with simple solubility enhancement techniques alone.
-
Data and Visualization Summary
Table 1: Troubleshooting Guide for Low Oral Bioavailability of this compound
| Observed Problem | Likely Cause | Primary Recommendation | Secondary Strategies | Key Assay |
| Poor dissolution profile | Low aqueous solubility (BCS Class II) | Formulate as an Amorphous Solid Dispersion (ASD) with a polymer like HPMCAS.[10][12] | Particle size reduction (micronization); develop a SEDDS.[14][19] | In vitro dissolution testing (USP Apparatus II) |
| Good dissolution, poor permeability | P-glycoprotein (P-gp) mediated efflux | Incorporate P-gp inhibiting excipients (e.g., Vitamin E TPGS, Polysorbate 80).[27] | Develop a SEDDS to alter absorption pathways.[18] | Caco-2 bidirectional permeability assay |
| Good in vitro data, low in vivo exposure | Extensive first-pass hepatic metabolism | Develop a lymphatic-targeting lipid-based formulation (e.g., SMEDDS, SLN).[24][25] | Prodrug approach (requires chemical modification). | In vivo pharmacokinetic study in animal models |
Visual Workflows and Mechanisms
Below are diagrams illustrating key concepts and experimental workflows described in this guide.
Caption: Mechanism of Amorphous Solid Dispersions (ASDs).
Caption: P-gp efflux mechanism and the SEDDS lymphatic bypass route.
Key Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound with HPMCAS to enhance its aqueous solubility.
Materials:
-
This compound
-
HPMCAS (e.g., MG grade)
-
Acetone (or other suitable volatile organic solvent)
-
Methanol (co-solvent, if needed)
-
Laboratory-scale spray dryer
-
Stir plate and magnetic stir bar
-
Analytical balance
Methodology:
-
Solution Preparation:
-
Accurately weigh this compound and HPMCAS polymer. A common starting point is a 1:3 drug-to-polymer ratio (w/w).
-
Dissolve the polymer completely in acetone in a glass beaker with stirring. This may take 15-30 minutes.
-
Once the polymer is dissolved, add the this compound and continue stirring until a clear solution is obtained. A small amount of methanol (~5-10% of total volume) can be added if needed to fully dissolve the drug.
-
Target a final solids concentration of 2-5% (w/v) to ensure efficient spraying and drying.
-
-
Spray Dryer Setup:
-
Set the spray dryer parameters. Typical starting parameters for a lab-scale unit are:
-
Inlet Temperature: 100-120 °C
-
Aspirator/Blower Rate: 80-95%
-
Pump/Feed Rate: 10-15% (e.g., 3-5 mL/min)
-
Nozzle Gas Flow: ~400-600 L/hr
-
-
Allow the system to equilibrate for 10-15 minutes until the outlet temperature is stable.
-
-
Spray Drying Process:
-
Feed the prepared drug-polymer solution through the nozzle into the drying chamber.
-
The atomized droplets are rapidly dried by the hot gas, forming a fine powder of the ASD.
-
The solid ASD particles are collected in the cyclone collector.
-
-
Post-Processing and Characterization:
-
Collect the dried powder and store it in a desiccator to prevent moisture absorption.
-
Crucial QC Step: Characterize the ASD to confirm its amorphous nature using techniques like X-ray Powder Diffraction (XRPD) (should show a halo pattern, no sharp peaks) and Differential Scanning Calorimetry (DSC) (should show a single glass transition temperature, Tg).
-
Protocol 2: In Vitro Caco-2 Permeability Assay to Determine Efflux Ratio
Objective: To determine the apparent permeability (Papp) of a this compound formulation and calculate the efflux ratio to assess if it is a P-gp substrate.
Materials:
-
Caco-2 cells seeded on Transwell® inserts (21-28 days post-seeding)
-
Hanks' Balanced Salt Solution (HBSS) buffer, pH 7.4 (basolateral) and pH 6.5 (apical, optional)
-
This compound formulation, dissolved in HBSS
-
Lucifer Yellow (for monolayer integrity check)
-
LC-MS/MS system for drug quantification
Methodology:
-
Monolayer Integrity Check (Self-Validation):
-
Measure the Transepithelial Electrical Resistance (TEER) of each Transwell insert. Values should be >250 Ω·cm² for a confluent monolayer. [21] * Alternatively, perform a Lucifer Yellow rejection test. Permeability should be <1% per hour. Discard any inserts that fail this QC step.
-
-
Assay Preparation:
-
Wash the cell monolayers on both apical (top) and basolateral (bottom) sides with pre-warmed (37°C) HBSS.
-
Prepare the dosing solution of your this compound formulation at a known concentration (e.g., 10 µM) in HBSS.
-
-
Permeability Measurement (A-to-B and B-to-A):
-
Apical-to-Basolateral (A→B) Transport: Add the this compound dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
Basolateral-to-Apical (B→A) Transport: In a separate set of wells, add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a set period (e.g., 2 hours). [30]4. Sampling and Analysis:
-
At the end of the incubation, take samples from both the donor and receiver chambers of all wells.
-
Analyze the concentration of this compound in each sample using a validated LC-MS/MS method.
-
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt = Rate of drug appearance in the receiver chamber
-
A = Surface area of the Transwell membrane
-
C₀ = Initial concentration in the donor chamber
-
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B→A) / Papp (A→B)
-
-
Interpretation: An ER > 2 suggests active efflux is occurring. [21]
-
References
-
Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. American Pharmaceutical Review. Available from: [Link]
-
Johnsson, G., Regårdh, C. G. (1976). Clinical pharmacokinetics of beta-adrenoreceptors blockers. Clinical Pharmacokinetics. Available from: [Link]
-
Febrianto, A., et al. (2025). Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview. Pharmacia. Available from: [Link]
-
Dr.Oracle. (2025). How are beta (beta) blockers metabolized and eliminated?. Available from: [Link]
-
Al-kassas, R., et al. (2024). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. Available from: [Link]
-
Sane, R., et al. (2014). Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein. PMC. Available from: [Link]
-
Febrianto, A., et al. (2025). Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview. ResearchGate. Available from: [Link]
-
Katragadda, S., et al. (2010). Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. ACS Publications. Available from: [Link]
-
Technobis Crystallization Systems. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Available from: [Link]
-
Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology. Available from: [Link]
-
Self-Emulsifying Drug Delivery Systems for Poorly Soluble Drugs. International Journal of Advanced Research in Engineering and Management. Available from: [Link]
-
Singh, A., et al. (2020). Self-Emulsifying Drug Delivery System (SEDDS): An Emerging Dosage Form to Improve the Bioavailability of Poorly Absorbed Drugs. PubMed. Available from: [Link]
-
Febrianto, A., et al. (2025). Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview. Pharmacia. Available from: [Link]
-
Al-Ghabeish, M., et al. (2021). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC. Available from: [Link]
-
Wacher, V. J., et al. (2001). Role of P-glycoprotein in pharmacokinetics: clinical implications. PubMed. Available from: [Link]
-
Caco2 assay protocol. Available from: [Link]
-
Al-kassas, R., et al. (2022). Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro. ResearchGate. Available from: [Link]
-
Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available from: [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]
-
Fromm, M. F. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available from: [Link]
-
McDevitt, D. G. (1987). Comparison of pharmacokinetic properties of beta-adrenoceptor blocking drugs. European Heart Journal. Available from: [Link]
-
Tsuji, A., Tamai, I. (1996). Role of P-glycoprotein in drug disposition. PubMed. Available from: [Link]
-
Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience. Available from: [Link]
-
Zhang, G., et al. (2021). Enhancement of dissolution performance of amorphous solid dispersions by plasticization. Journal of Pharmaceutical Sciences. Available from: [Link]
-
Techniques used to Enhance Bioavailability of BCS Class II Drugs. IT Medical Team. Available from: [Link]
-
P-glycoprotein: Significance and symbolism. Oreate AI. Available from: [Link]
-
advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. Available from: [Link]
-
Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Caco-2 permeability assay. Creative Bioarray. Available from: [Link]
-
Systematic Strategies for Enhancing Oral Bioavailability of Compounds. Oreate AI Blog. Available from: [Link]
-
Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available from: [Link]
-
Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success. ACS Omega. Available from: [Link]
-
Regårdh, C. G., Johnsson, G. (1980). Clinical pharmacokinetics of beta-adrenoreceptor blocking drugs. PubMed. Available from: [Link]
-
Beta-blockers. Deranged Physiology. Available from: [Link]
-
Singh, M., et al. (2015). Understanding and managing oral bioavailability: physiological concepts and patents. Recent Patents on Anti-Cancer Drug Discovery. Available from: [Link]
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This compound. PubChem. Available from: [Link]
-
This compound. Wikipedia. Available from: [Link]
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Technical Support Center: Synthesis of Cicloprolol and Related Aryloxypropanolamine Derivatives
Welcome to the technical support center for the synthesis of Cicloprolol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals actively engaged in the synthesis of aryloxypropanolamine β-blockers. As a class of compounds, their synthesis appears straightforward, but is often accompanied by challenges impacting yield, purity, and stereochemical integrity.
This document moves beyond simple procedural outlines to provide in-depth, experience-driven insights into common experimental pitfalls. Here, we will dissect the causality behind these challenges and offer robust, validated troubleshooting strategies in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles encountered during the synthesis.
Q1: My yield of the intermediate glycidyl ether is consistently low in the first step (O-alkylation). What are the likely causes?
A1: Low yield in the O-alkylation of your substituted phenol with epichlorohydrin is a frequent issue stemming from several competing side reactions. The primary culprits are typically:
-
Di-alkylation: The product glycidyl ether can react with another phenoxide anion, leading to a high-molecular-weight byproduct.
-
Hydrolysis of Epichlorohydrin: Under basic aqueous conditions, epichlorohydrin can hydrolyze to glycerol dichlorohydrin, which is unreactive.
-
Polymerization: Epichlorohydrin can self-polymerize in the presence of a strong base.
-
C-Alkylation: While O-alkylation is generally favored, some C-alkylation on the phenol ring can occur, especially at higher temperatures.[1]
Troubleshooting Steps:
-
Control Stoichiometry: Use a significant excess of epichlorohydrin (3-10 equivalents). This statistically favors the reaction with the phenol over the product ether.
-
Optimize Base Addition: Add your base (e.g., K₂CO₃, NaOH) portion-wise or via a syringe pump. This keeps the instantaneous concentration of the reactive phenoxide low, minimizing side reactions.
-
Solvent Choice: Aprotic polar solvents like DMF or acetonitrile are often effective. For phase-transfer catalysis (PTC) conditions, a non-polar solvent like toluene with a catalyst (e.g., TBAB) can improve yields by facilitating the reaction between the aqueous base and the organic substrate.
-
Temperature Management: Maintain the lowest practical temperature that allows for a reasonable reaction rate (typically 40-60 °C). Overheating promotes C-alkylation and polymerization.
Q2: During the aminolysis step (epoxide ring-opening), I'm observing a significant amount of a di-addition byproduct. How can I prevent this?
A2: The di-addition byproduct, where a secondary amine product reacts with another molecule of the glycidyl ether, is common when the amine nucleophile is not present in sufficient excess. The product, a secondary amino alcohol, can be more nucleophilic than the starting primary amine under certain conditions.
Preventative Measures:
-
Molar Ratio of Amine: The most effective solution is to use a large excess of the primary amine (e.g., isopropylamine for this compound). Ratios of 5 to 10 equivalents relative to the epoxide are common. This ensures the epoxide is more likely to encounter the primary amine reactant than the amino alcohol product.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the initial aminolysis over the subsequent di-addition, which may have a higher activation energy.
-
Solvent: Using a protic solvent like methanol or ethanol can help to solvate the amine and modulate its reactivity, often leading to cleaner reactions.
Q3: The final this compound derivative is a thick, non-crystalline oil that is difficult to purify by column chromatography. What are my options?
A3: The basic amine and hydroxyl groups in aryloxypropanolamines make them prone to streaking on silica gel and difficult to crystallize.[3]
Purification Strategies:
-
Acid-Base Extraction: Before chromatography, perform an aqueous workup. Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to protonate your product, pulling it into the aqueous layer. The neutral organic impurities can be washed away. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent.
-
Chromatography Additives: If column chromatography is necessary, add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (NEt₃) or ammonia in methanol is added to a dichloromethane/methanol or ethyl acetate/hexane mobile phase. This deactivates the acidic silanol groups on the silica surface, preventing streaking.
-
Salt Formation: For final product isolation and handling, consider converting the oily free base into a solid salt. Common choices include the hydrochloride, fumarate, or tartrate salts, which are often crystalline and easier to handle.[4]
Section 2: In-Depth Troubleshooting Guides
Guide 2.1: Optimizing Regioselectivity in Epoxide Ring-Opening
A critical challenge in the synthesis of this compound and its analogues is ensuring the amine attacks the correct carbon of the epoxide ring. The desired product results from nucleophilic attack at the less sterically hindered terminal carbon (C3) of the glycidyl ether intermediate.
Problem: ¹H NMR analysis of my final product shows two sets of signals for the propanolamine backbone, suggesting a mixture of regioisomers.
Root Cause Analysis: The ring-opening of epoxides is highly sensitive to reaction conditions.[5][6]
-
Under Basic/Neutral Conditions (Sɴ2): The amine, a strong nucleophile, attacks the less sterically hindered carbon atom. This is the desired pathway for this compound synthesis.[7][8]
-
Under Acidic Conditions (Sɴ2-like with Sɴ1 character): The epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile then attacks the carbon atom that can best stabilize a partial positive charge (the more substituted carbon). For aryloxypropanolamines, this can lead to undesired attack at the C2 position.
Although the aminolysis is typically run under basic or neutral conditions, inadvertent acidity can arise from starting materials or glassware, leading to poor regioselectivity.
Protocol for Ensuring High Regioselectivity:
-
Glassware Preparation: Ensure all glassware is thoroughly dried and, if necessary, rinsed with a dilute base solution (e.g., aqueous NaHCO₃) and dried again to neutralize any acidic residues.
-
Solvent Purity: Use anhydrous solvents. Water itself is not typically acidic enough to cause issues, but acidic impurities in solvents can be problematic.
-
Catalyst-Free Conditions: For simple amines like isopropylamine, a catalyst is often unnecessary. The reaction can be run neat or in a protic solvent like ethanol at reflux.
-
Lewis Acid Catalysis (Advanced): In cases with less reactive amines, a mild Lewis acid catalyst can improve the rate and regioselectivity. However, strong Lewis acids can shift the selectivity. Catalysts like lithium bromide (LiBr) have been shown to favor attack at the less hindered carbon.[7]
| Condition | Predominant Mechanism | Expected Regioisomer | Recommendation |
| Excess Amine, No Catalyst | Sɴ2 | Terminal Attack (Desired) | Standard Protocol |
| Trace Acid Contamination | Sɴ2/Sɴ1-like | Mixture of Isomers | Neutralize glassware/reagents |
| Strong Acid Catalyst | Sɴ1-like | Internal Attack (Undesired) | Avoid strong acids |
| Mild Lewis Acid (e.g., LiBr) | Coordinated Sɴ2 | Terminal Attack (Desired) | Use for sluggish reactions |
| Table 1: Effect of Conditions on Regioselectivity. |
Guide 2.2: Managing Stereochemistry
This compound possesses a chiral center at the C2 position of the propanolamine chain. For therapeutic use, β-blockers are often administered as a single enantiomer, as the (S)-enantiomer typically possesses significantly higher β-adrenergic blocking activity.[9] Therefore, controlling or resolving this stereocenter is a critical challenge.
Problem: My final product is a 1:1 racemic mixture, but the target is the (S)-enantiomer. How can I approach an asymmetric synthesis?
Root Cause Analysis: The standard synthesis route using racemic epichlorohydrin will inherently produce a racemic final product. To achieve an enantiomerically enriched product, chirality must be introduced either in the starting materials or during the synthesis.
Strategy 1: Chiral Pool Synthesis (Recommended) This is often the most efficient industrial and laboratory approach. It involves using an enantiomerically pure starting material.
-
Key Reagent: Use commercially available (R)-epichlorohydrin or (S)-glycidol derivatives.
-
Mechanism: The reaction of the phenol with (R)-epichlorohydrin proceeds via a double Sɴ2 inversion mechanism (attack of phenoxide on the epoxide, followed by intramolecular cyclization) that ultimately yields the (S)-glycidyl ether. The subsequent aminolysis is also an Sɴ2 reaction that inverts the stereocenter at the point of attack, leading to the desired (S)-amino alcohol.
-
Advantage: High enantiomeric excess (>98% ee) can be achieved directly, avoiding late-stage resolution which is inherently limited to a 50% theoretical yield for the desired enantiomer.[4]
Strategy 2: Enzymatic Resolution Biocatalysis can be used to resolve racemic intermediates.[9]
-
Method: A common method is the kinetic resolution of a racemic chlorohydrin intermediate (formed from the phenol and epichlorohydrin) using a lipase enzyme, such as Lipase B from Candida antarctica (CALB).[4]
-
Mechanism: The lipase will selectively acylate one enantiomer (e.g., the (R)-chlorohydrin), leaving the other enantiomer (the (S)-chlorohydrin) unreacted. The acylated and unreacted enantiomers can then be separated chromatographically.
-
Limitation: The maximum theoretical yield for the desired enantiomer is 50%, as the other half is consumed in the resolution.[4][9]
Section 3: Experimental Protocols
Protocol 3.1: Standard Synthesis of Racemic this compound Glycidyl Ether Intermediate
This protocol is a representative example and should be adapted based on the specific this compound derivative being synthesized.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted phenol (1.0 eq) and epichlorohydrin (4.0 eq).
-
Base Addition: Add finely powdered potassium carbonate (K₂CO₃, 1.5 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).
-
Reaction: Heat the mixture to 60-70 °C in an acetone or acetonitrile solvent and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the phenol spot.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove excess epichlorohydrin and solvent.
-
Purification: Dissolve the resulting oil in ethyl acetate and wash sequentially with 1M NaOH (to remove unreacted phenol), water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude glycidyl ether, which can be used in the next step or purified further by column chromatography if necessary.
Protocol 3.2: Aminolysis to form Racemic this compound Derivative
-
Setup: In a sealed tube or pressure vessel, dissolve the crude glycidyl ether (1.0 eq) in ethanol or methanol (approx. 0.5 M concentration).
-
Amine Addition: Add isopropylamine (8.0 eq).
-
Reaction: Seal the vessel and heat to 80-90 °C for 6-12 hours. Monitor the reaction by TLC until the epoxide spot is consumed.
-
Workup: Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess isopropylamine.
-
Purification: Perform an acid-base extraction as described in FAQ Q3. If needed, perform column chromatography on silica gel using a mobile phase of Dichloromethane:Methanol:Triethylamine (e.g., 95:4.5:0.5) to isolate the pure amino alcohol product.
References
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Novel method could optimise beta-blocker synthesis. European Pharmaceutical Review. Available at: [Link]
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Discovery and development of beta-blockers. Wikipedia. Available at: [Link]
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Jakobsen, M., et al. (2020). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Molecules. Available at: [Link]
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A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. Available at: [Link]
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Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. Oriental Journal of Chemistry. Available at: [Link]
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O'Donnell, J. P., et al. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences. Available at: [Link]
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Howe, R., & Shanks, R. G. (1966). Synthesis and β-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. Journal of Medicinal Chemistry. Available at: [Link]
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Halogenated epoxide-phenol reactions A mechanism study. Scholars' Mine. Available at: [Link]
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Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. Available at: [Link]
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General beta-blocker structure (aryloxypropanolamines). ResearchGate. Available at: [Link]
- Process for the purification of an aminoalcohol. Google Patents.
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This compound PubChem Entry. National Institutes of Health. Available at: [Link]
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Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. Available at: [Link]
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Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]
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Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México. Available at: [Link]
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Tran, P. H., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry. Available at: [Link]
-
Mechanism of glycidylation reaction between phenols and epichlorohydrin. ResearchGate. Available at: [Link]
-
Bisoprolol-based 18F-PET tracer: Synthesis and preliminary in vivo validation of β1-blocker selectivity for β1-adrenergic receptors in the heart. PubMed. Available at: [Link]
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Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available at: [Link]
-
One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. Available at: [Link]
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Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. PubMed Central. Available at: [Link]
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Howe, R., & Crowther, A. F. (1968). β-Adrenergic blocking agents. 9. Absolute configuration of propranolol and of a number of related aryloxypropanolamines and arylethanolamines. Journal of Medicinal Chemistry. Available at: [Link]
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Facile Synthesis of Propranolol and Novel Derivatives. ResearchGate. Available at: [Link]
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Facile Synthesis of Propranolol and Novel Derivatives. Sci-Hub. Available at: [Link]
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Phenol-dichlorotriazine alkylation issues / suggestions. Reddit. Available at: [Link]
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Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. Available at: [Link]
-
Synthesis and cardiovascular activity of metoprolol analogues. PubMed. Available at: [Link]
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal. Available at: [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org. Available at: [Link]
-
Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link]
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Biomimetic synthesis of natural products: Progress, challenges and prospects. EurekAlert!. Available at: [Link]
- Process for the alkylation of phenols. Google Patents.
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Alkylation of phenol: a mechanistic view. PubMed. Available at: [Link]
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Technical Support Center: Mitigating Cicloprolol-Induced Receptor Desensitization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for researchers working with Cicloprolol. This guide provides in-depth troubleshooting and frequently asked questions to address the specific challenges of this compound-induced receptor desensitization in experimental settings. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower your research.
Introduction to this compound and Receptor Desensitization
This compound is a selective β1-adrenergic receptor antagonist with weak partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[1][2] This dual characteristic means that while it primarily blocks the effects of potent endogenous agonists like epinephrine and norepinephrine, it can also weakly stimulate the receptor.[3][4] This partial agonism is a key factor in the potential for this compound to induce receptor desensitization, a process where the receptor becomes less responsive to stimulation over time.[5]
Understanding and mitigating this desensitization is crucial for accurate and reproducible experimental results. This guide will walk you through the mechanisms of desensitization and provide actionable strategies for your research.
Frequently Asked Questions (FAQs)
Q1: What is receptor desensitization in the context of this compound?
A1: Receptor desensitization is a protective mechanism that prevents overstimulation of cells.[6] In the case of β-adrenergic receptors, prolonged exposure to an agonist, even a partial agonist like this compound, can trigger a series of events that reduce the receptor's ability to signal.[5] This involves two main phases:
-
Short-term (minutes to hours): This rapid phase involves the uncoupling of the receptor from its intracellular signaling partner, the G-protein.[7] This is primarily mediated by the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs).[8][9] This phosphorylation increases the receptor's affinity for proteins called β-arrestins.[10][11] β-arrestin binding sterically hinders G-protein interaction, effectively silencing the receptor.[6][11]
-
Long-term (hours to days): With continued agonist exposure, the cell may begin to reduce the total number of receptors on its surface. This occurs through a process called internalization or sequestration, where receptors are moved from the cell membrane into the cell's interior.[12][13] These internalized receptors can either be recycled back to the surface (resensitization) or targeted for degradation (downregulation).[6][13][14] Downregulation can also involve a decrease in the synthesis of new receptors by reducing the levels of receptor mRNA.[15][16]
Q2: Why is this compound, a beta-blocker, causing desensitization?
A2: The key is its partial agonist activity.[1] Unlike pure antagonists that simply block the receptor, partial agonists can induce a conformational change in the receptor that, while not leading to a full cellular response, is sufficient to be recognized by GRKs. This initiates the phosphorylation and subsequent β-arrestin recruitment that leads to desensitization.[17] The level of intrinsic sympathomimetic activity of this compound is about 30%, which is significant enough to trigger these cellular processes.[1]
Q3: What are the observable effects of this compound-induced desensitization in my experiments?
A3: You might observe a time-dependent decrease in the response to this compound or a subsequent challenge with a full agonist. This could manifest as:
-
Diminished downstream signaling (e.g., reduced cAMP production).
-
A rightward shift in the dose-response curve for a full agonist, indicating reduced potency.
-
A decrease in the maximum response achievable with a full agonist.
-
A measurable decrease in the number of cell surface receptors.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: Diminishing cellular response over the course of a long-term experiment.
Q: I'm treating my cells with this compound for 24 hours and I'm seeing a progressive loss of response to a subsequent challenge with the full agonist, isoproterenol. How can I confirm this is receptor desensitization and how can I mitigate it?
A: This is a classic presentation of agonist-induced desensitization and downregulation.
Underlying Cause: Prolonged exposure to this compound, due to its partial agonist nature, is likely causing both receptor uncoupling and a reduction in the number of surface β1-adrenergic receptors.
Experimental Workflow to Diagnose and Mitigate:
Caption: Troubleshooting workflow for this compound-induced desensitization.
Step-by-Step Protocols:
1. Confirm Receptor Downregulation:
-
Protocol 1: Radioligand Binding Assay
-
Cell Preparation: Culture cells to confluency in 12-well plates. Treat one set of wells with vehicle and another with this compound (at your experimental concentration) for 24 hours.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove any residual this compound.
-
Incubation with Radioligand: Incubate the cells with a saturating concentration of a hydrophilic β-adrenergic receptor antagonist radioligand (e.g., [3H]CGP-12177) for 2-3 hours at 4°C to label only surface receptors. Include a set of wells with a high concentration of a non-labeled antagonist (e.g., propranolol) to determine non-specific binding.
-
Washing and Lysis: Wash the cells again to remove unbound radioligand. Lyse the cells with 0.1M NaOH.
-
Quantification: Measure the radioactivity in the lysate using a scintillation counter.
-
Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. A significant decrease in specific binding in the this compound-treated cells compared to the vehicle-treated cells indicates receptor downregulation.
-
2. Assess Functional Desensitization:
-
Protocol 2: cAMP Accumulation Assay
-
Cell Preparation: Plate cells in 96-well plates. Treat with vehicle or this compound for 24 hours.
-
Pre-incubation: Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Agonist Challenge: Stimulate the cells with a range of concentrations of a full β-adrenergic agonist (e.g., isoproterenol) for 10-15 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Analysis: Plot the dose-response curves for isoproterenol in both vehicle- and this compound-pretreated cells. A rightward shift in the EC50 and/or a decrease in the Emax in the this compound-pretreated cells confirms functional desensitization.
-
Mitigation Strategies:
-
Co-treatment with a Pure Antagonist: In some experimental designs, it may be possible to co-administer a low concentration of a pure, neutral antagonist (one without inverse agonist activity) along with this compound. This can help to competitively inhibit the partial agonism of this compound while still allowing for the study of its antagonistic properties. Propranolol can be used, and it has been shown to reverse agonist-induced downregulation.[18]
-
Intermittent Dosing: If your experimental paradigm allows, consider a "washout" period. After an initial treatment with this compound, remove the drug and allow the cells to recover for several hours. This can promote receptor resensitization, the process of recycling internalized receptors back to the cell surface.[19]
-
Pharmacological Inhibition of Desensitization Machinery: For mechanistic studies, consider using inhibitors of GRKs. This can help to dissect the role of receptor phosphorylation in this compound-induced desensitization.
Issue 2: High variability in experimental repeats.
Q: My results with this compound are inconsistent between experiments. Sometimes I see a strong antagonistic effect, and other times it's much weaker. What could be causing this?
A: This variability can often be traced back to subtle differences in the "desensitization state" of your cells at the start of the experiment.
Underlying Cause: The level of β-adrenergic receptor desensitization is not a binary on/off switch. It's a dynamic equilibrium.[19] Factors like cell confluence, passage number, and even minor variations in media components can influence the baseline activity of GRKs and the expression levels of β-arrestins, leading to different starting points for your desensitization-sensitive experiments.
Self-Validating Experimental Design:
To ensure reproducibility, it's critical to include internal controls that validate the desensitization state of your cells in every experiment.
Data Presentation:
| Experimental Condition | Isoproterenol EC50 (nM) | Maximum cAMP Response (% of Vehicle) | Interpretation |
| Vehicle Pre-treatment | 10 ± 2 | 100 ± 8 | Baseline |
| This compound Pre-treatment (2h) | 50 ± 5 | 85 ± 7 | Acute Desensitization |
| This compound Pre-treatment (24h) | 250 ± 30 | 55 ± 6 | Chronic Desensitization & Downregulation |
Protocol 3: Standardized Desensitization Control
-
In every experiment where you are testing the effects of this compound, include a positive control for desensitization.
-
Treat a set of cells with a high concentration of the full agonist isoproterenol (e.g., 10 µM) for a defined period (e.g., 30 minutes for acute desensitization, 18-24 hours for downregulation).
-
After the pre-treatment, perform a functional assay (like the cAMP assay described above) on these positive control cells alongside your experimental cells.
-
The results from the isoproterenol-pretreated cells will give you a benchmark for the maximum level of desensitization your cell system can achieve under your experimental conditions.
-
If the level of desensitization in your positive control varies significantly between experiments, it points to an issue with your cell culture conditions rather than the effects of this compound.
Mechanistic Insights: The Role of GRKs and β-Arrestin
The desensitization process is a beautifully orchestrated molecular dance. Understanding the key players can help in designing more insightful experiments.
Caption: Signaling pathway of this compound-induced desensitization.
As the diagram illustrates, the partial agonism of this compound is sufficient to induce a conformational change in the β1-adrenergic receptor that is recognized by G-protein-coupled receptor kinases (GRKs).[17] GRKs then phosphorylate the intracellular domains of the receptor.[8][9] This phosphorylation acts as a docking site for β-arrestins.[10][11] The binding of β-arrestin has two major consequences:
-
Steric Hindrance: It physically blocks the receptor from coupling to its G-protein, thus terminating the signal.[6][11]
-
Internalization: β-arrestin acts as an adapter protein, linking the receptor to the endocytic machinery (like clathrin), which leads to the removal of the receptor from the cell surface.[6][11]
By understanding this pathway, you can see that any experimental intervention that affects GRK activity or β-arrestin expression will have a profound impact on the desensitization observed with this compound.
References
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Mechanisms of beta-adrenergic receptor desensitization: from molecular biology to heart failure. PubMed. Available at: [Link]
-
Molecular mechanisms of receptor desensitization using the beta-adrenergic receptor-coupled adenylate cyclase system as a model. PubMed. Available at: [Link]
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Molecular mechanisms of beta-adrenergic receptor desensitization. PubMed. Available at: [Link]
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This compound. Wikipedia. Available at: [Link]
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β-Adrenergic Receptor Desensitization/Down-Regulation in Heart Failure: A Friend or Foe? Frontiers in Physiology. Available at: [Link]
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Regulation of β-adrenergic receptor function. Taylor & Francis Online. Available at: [Link]
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Comparative analysis of beta-1 adrenoceptor agonist and antagonist potency and selectivity of this compound, xamoterol and pindolol. PubMed. Available at: [Link]
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β-Arrestin- and G Protein Receptor Kinase-Mediated Calcium-Sensing Receptor Desensitization. Molecular Endocrinology. Available at: [Link]
-
Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. PMC. Available at: [Link]
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Double life: How GRK2 and β-arrestin signaling participate in diseases. PubMed Central. Available at: [Link]
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The role of β-arrestins in the termination and transduction of G-protein-coupled receptor signals. Columbia University. Available at: [Link]
-
GRKs and beta-arrestins: roles in receptor silencing, trafficking and signaling. PubMed. Available at: [Link]
-
GRK2 and β-arrestins in cardiovascular disease: Something old, something new. PMC. Available at: [Link]
-
Mechanisms of downregulation of beta-adrenergic receptors: perspective on the role of beta-adrenergic receptors in congestive heart failure. PubMed. Available at: [Link]
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Self-Checking Cell-Based Assays for GPCR Desensitization and Resensitization. ResearchGate. Available at: [Link]
-
An evaluation of the safety of the beta-modulator this compound in chronic heart failure. PubMed. Available at: [Link]
-
Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition). Available at: [Link]
-
GPCR Desensitization: Acute and Prolonged Phases. PMC. Available at: [Link]
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Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. Available at: [Link]
-
Comparative analysis of beta-1 adrenoceptor agonist and antagonist potency and selectivity of this compound, xamoterol and pindolol. Semantic Scholar. Available at: [Link]
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Role of Beta-Adrenergic Receptor Signaling and Desensitization in Heart Failure: New Concepts and Prospects for Treatment. PubMed. Available at: [Link]
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GPCR Desensitization. JoVE. Available at: [Link]
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Novel Structural Approaches to Study GPCR Regulation. MDPI. Available at: [Link]
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Down-regulation of beta-adrenergic receptors: agonist-induced reduction in receptor mRNA levels. PubMed. Available at: [Link]
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Agonist-Directed Desensitization of the β2-Adrenergic Receptor. PMC. Available at: [Link]
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β-Adrenergic Receptor Desensitization/Down-Regulation in Heart Failure: A Friend or Foe? Frontiers. Available at: [Link]
-
Beta-blockers Reverse Beta Adrenergic Receptors Desensitization Under Hypoxia. Circulation Research. Available at: [Link]
-
Adrenoceptor Desensitization: Current Understanding of Mechanisms. PMC. Available at: [Link]
-
β-blocker reverses inhibition of beta-2 adrenergic receptor resensitization by hypoxia. Scientific Reports. Available at: [Link]
-
Rapid recovery of cardiac beta-adrenergic receptors after isoproterenol-induced "down"-regulation. PubMed. Available at: [Link]
-
[Mechanisms of desensitization of beta-adrenergic receptors]. PubMed. Available at: [Link]
-
Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity. PubMed. Available at: [Link]
-
Decreased isoproterenol-induced "down"-regulation of beta-adrenergic receptors in the myocardium of SHR. PubMed. Available at: [Link]
-
β-blockers Reverse Agonist-Induced β2-AR Downregulation Regardless of Their Signaling Profile. MDPI. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to Validating the In Vivo Cardioselectivity of Cicloprolol: A Comparative Approach
For researchers and drug development professionals, establishing the precise in vivo activity of a novel beta-blocker is paramount. This guide provides a comprehensive framework for validating the cardioselectivity of Cicloprolol, a β1-adrenergic receptor antagonist with partial agonist activity. By employing a comparative approach against a well-established cardioselective antagonist (Metoprolol) and a non-selective antagonist (Propranolol), this guide offers a robust methodology to elucidate this compound's in vivo pharmacological profile. The experimental designs detailed herein are structured to provide clear, quantifiable endpoints, ensuring scientific rigor and data integrity.
The Principle of Cardioselectivity: A Delicate Balance
Beta-adrenergic receptors (β-adrenoceptors) are broadly classified into β1 and β2 subtypes. β1-receptors are predominantly located in the heart, where their stimulation increases heart rate, contractility, and conduction velocity.[1] In contrast, β2-receptors are abundant in the smooth muscle of the bronchioles and blood vessels; their activation leads to bronchodilation and vasodilation.[1]
Cardioselective beta-blockers exhibit a higher affinity for β1-receptors over β2-receptors, allowing for targeted cardiac effects with minimized impact on respiratory and vascular smooth muscle.[1] This selectivity is, however, often dose-dependent and can diminish at higher concentrations.[1] this compound is characterized as a cardioselective β1 partial agonist, meaning it possesses intrinsic sympathomimetic activity (ISA), which allows it to provide a low level of receptor stimulation while blocking the effects of more potent endogenous catecholamines like norepinephrine and epinephrine.[2]
This guide will detail in vivo protocols to dissect these properties, comparing this compound's effects to the β1-selective antagonist Metoprolol and the non-selective antagonist Propranolol.
Experimental Framework for In Vivo Validation
The following sections outline a series of in vivo experiments designed to quantify the β1-selectivity and partial agonist activity of this compound in a rat model. The choice of a rat model is supported by its extensive use in cardiovascular research and the availability of established protocols.[3][4]
Core Experimental Design
The fundamental approach involves challenging the physiological systems regulated by β1 and β2 adrenoceptors with specific agonists after pre-treatment with this compound, Metoprolol, or Propranolol. The degree of blockade of the agonist-induced response serves as a measure of the antagonist's activity at each receptor subtype.
Part 1: Assessing β1-Adrenoceptor Blockade (Cardioselectivity)
The primary measure of β1-blockade is the attenuation of an agonist-induced increase in heart rate (tachycardia) and cardiac contractility.
Experiment 1.1: Dobutamine Challenge for Inotropy and Chronotropy
Dobutamine is a preferential β1-adrenoceptor agonist, making it a suitable tool to assess β1-blockade.[5][6]
Experimental Protocol:
-
Animal Model: Male Wistar rats (250-300g) are anesthetized (e.g., with a combination of ketamine and xylazine, or isoflurane) to maintain a stable plane of anesthesia.
-
Instrumentation:
-
The trachea is cannulated to ensure a patent airway.
-
A carotid artery is cannulated for continuous monitoring of arterial blood pressure and heart rate via a pressure transducer.
-
A jugular vein is cannulated for intravenous administration of test compounds and agonists.
-
For direct measurement of cardiac contractility, a Millar catheter can be inserted into the left ventricle via the right carotid artery to measure parameters like dP/dt max.
-
-
Stabilization: A 30-minute stabilization period is allowed after instrumentation.
-
Drug Administration:
-
Vehicle (saline) or the test beta-blocker is administered intravenously. Suggested dose ranges for initial studies in rats are:
-
-
Dobutamine Challenge:
-
15 minutes after beta-blocker administration, a cumulative dose-response to dobutamine is performed.
-
Intravenous infusions of dobutamine are administered at increasing concentrations (e.g., 0.5 to 20 µg/kg/min).[8]
-
Heart rate, blood pressure, and dP/dt max are recorded at each dose level.
-
-
Data Analysis: The dose-response curve for dobutamine-induced increases in heart rate and dP/dt max is plotted for each treatment group. A rightward shift in the dose-response curve in the presence of the beta-blocker indicates antagonism. The magnitude of the shift can be used to calculate the dose ratio, providing a quantitative measure of β1-blockade.
Expected Outcome:
-
This compound and Metoprolol: Both are expected to produce a significant rightward shift in the dobutamine dose-response curve for heart rate and contractility, demonstrating potent β1-blockade.
-
Propranolol: Will also effectively block the β1-mediated effects of dobutamine.
Part 2: Assessing β2-Adrenoceptor Blockade
To determine cardioselectivity, it is crucial to assess the extent to which this compound blocks β2-adrenoceptors compared to its β1-blocking activity. This is achieved by measuring the antagonism of β2-mediated physiological responses.
Experiment 2.1: Isoprenaline-Induced Tachycardia Antagonism
Isoprenaline is a non-selective β-agonist that stimulates both β1 and β2 receptors.[9] By comparing the blockade of isoprenaline-induced tachycardia (a mixed β1/β2 response in the heart) with the blockade of dobutamine-induced tachycardia (primarily a β1 response), the contribution of β2-blockade can be inferred.
Experimental Protocol:
This protocol follows the same instrumentation and general procedure as the dobutamine challenge.
-
Agonist Challenge: Instead of dobutamine, a cumulative dose-response to isoprenaline is performed (e.g., 0.1 to 10 µg/kg, i.v.).[9]
-
Data Analysis: The dose-response curves for isoprenaline-induced tachycardia are compared across treatment groups.
Expected Outcome:
-
Propranolol: As a non-selective antagonist, it will potently block isoprenaline-induced tachycardia.
-
Metoprolol and this compound: At doses that produce significant β1-blockade (determined from the dobutamine challenge), they are expected to have a less pronounced effect on the isoprenaline dose-response curve compared to propranolol, indicating their β1-selectivity.
Experiment 2.2: Terbutaline-Induced Bronchodilation Challenge
Terbutaline is a selective β2-agonist that induces bronchodilation.[10] Assessing the blockade of this effect is a direct measure of β2-antagonism.
Experimental Protocol:
-
Animal Model and Instrumentation: Anesthetized and mechanically ventilated rats are used. A whole-body plethysmograph is used to measure changes in airway resistance.
-
Induction of Bronchoconstriction: A stable level of bronchoconstriction is induced by a continuous infusion of a bronchoconstrictor agent like methacholine or histamine.
-
Drug Administration: Vehicle or the test beta-blocker is administered intravenously at doses previously determined to be effective at β1-receptors.
-
Terbutaline Challenge: Terbutaline is administered (e.g., via inhalation or intravenously) to induce bronchodilation.
-
Data Analysis: The magnitude of terbutaline-induced reversal of bronchoconstriction (measured as a decrease in airway resistance) is compared across the different treatment groups.
Expected Outcome:
-
Propranolol: Will significantly inhibit terbutaline-induced bronchodilation.
-
Metoprolol and this compound: Will show significantly less or no inhibition of bronchodilation compared to propranolol, confirming their β1-selectivity.
Part 3: Evaluating Intrinsic Sympathomimetic Activity (ISA)
A key feature of this compound is its partial agonist activity. This means that in the absence of a strong agonist, it can weakly stimulate β-receptors.
Experiment 3.1: Heart Rate Response in a Pithed Rat Model
The pithed rat model is ideal for studying ISA as it eliminates central nervous system and reflex autonomic influences on the cardiovascular system.
Experimental Protocol:
-
Animal Model: Rats are anesthetized, and the central nervous system is destroyed by inserting a rod through the orbit and down the spinal canal (pithing). The animals are then artificially ventilated.
-
Instrumentation: Arterial and venous cannulations are performed as previously described for monitoring blood pressure and heart rate, and for drug administration.
-
Drug Administration: Increasing doses of this compound, Metoprolol, and Propranolol are administered intravenously.
-
Data Analysis: Changes in baseline heart rate are recorded after each dose.
Expected Outcome:
-
This compound: Is expected to cause a dose-dependent increase in heart rate from the low baseline of the pithed rat, demonstrating its ISA.
-
Metoprolol and Propranolol: Lacking significant ISA, they are not expected to increase heart rate and may even cause a slight decrease.
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Comparative Effects on β1-Adrenoceptor Mediated Responses
| Compound | Dobutamine Tachycardia (Dose Ratio) | Dobutamine Inotropy (dP/dt max) (Dose Ratio) |
| This compound | [Insert Value] | [Insert Value] |
| Metoprolol | [Insert Value] | [Insert Value] |
| Propranolol | [Insert Value] | [Insert Value] |
Table 2: Comparative Effects on β2-Adrenoceptor Mediated Responses
| Compound | Isoprenaline Tachycardia (Dose Ratio) | Terbutaline Bronchodilation (% Inhibition) |
| This compound | [Insert Value] | [Insert Value] |
| Metoprolol | [Insert Value] | [Insert Value] |
| Propranolol | [Insert Value] | [Insert Value] |
Table 3: Assessment of Intrinsic Sympathomimetic Activity (ISA) in Pithed Rats
| Compound | Maximum Change in Heart Rate (beats/min) from Baseline |
| This compound | [Insert Value] |
| Metoprolol | [Insert Value] |
| Propranolol | [Insert Value] |
A high dose ratio in Table 1 indicates potent β1-blockade. A low percentage of inhibition in Table 2 suggests weak β2-blockade. A positive change in heart rate in Table 3 confirms ISA. The cardioselectivity index can be calculated as the ratio of β2-blocking potency to β1-blocking potency.
Visualizing the Experimental Workflow and Underlying Mechanisms
To further clarify the experimental design and the signaling pathways involved, the following diagrams are provided.
Caption: Workflow for in vivo validation of cardioselectivity.
Caption: Adrenergic signaling and points of antagonist intervention.
Conclusion
By systematically applying the described in vivo protocols, researchers can robustly validate the cardioselectivity of this compound. The direct comparison with Metoprolol and Propranolol provides essential context for interpreting the data and establishing a comprehensive pharmacological profile. The inclusion of an assessment for intrinsic sympathomimetic activity is critical for fully characterizing this compound's unique mechanism of action. This guide serves as a foundational framework, which should be adapted and optimized based on specific laboratory conditions and research objectives.
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A Comparative Guide to Cicloprolol and Traditional Beta-Blockers: Efficacy, Mechanism, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Re-evaluating Beta-Blockade in Cardiovascular Therapeutics
For decades, beta-adrenergic receptor blockers (beta-blockers) have been a cornerstone in the management of cardiovascular diseases. By antagonizing the effects of catecholamines at β-adrenoceptors, traditional beta-blockers effectively reduce heart rate, myocardial contractility, and blood pressure, thereby alleviating cardiac workload.[1] However, their universal application can be limited by mechanism-based side effects, such as bradycardia, fatigue, and bronchoconstriction. This has driven the exploration of novel agents with more nuanced pharmacological profiles. Cicloprolol, a selective β1-adrenoceptor partial agonist, represents one such endeavor. This guide provides a comprehensive comparison of the efficacy and underlying mechanisms of this compound against traditional beta-blockers—namely the non-selective propranolol, the β1-selective metoprolol, and the multi-receptor antagonist carvedilol. We will delve into the experimental data that defines their distinct profiles and outline the methodologies used to evaluate their performance.
The Unique Pharmacology of this compound: A Partial Agonist Approach
This compound distinguishes itself from traditional beta-blockers through its intrinsic sympathomimetic activity (ISA) at the β1-adrenoceptor.[2][3] This means it can act as a partial agonist, providing a low level of receptor stimulation at rest (when sympathetic tone is low) while competitively antagonizing the effects of high levels of catecholamines during stress or exercise.[3][4] This dual action is hypothesized to provide baseline sympathetic support to the heart, potentially avoiding the profound bradycardia and negative inotropy associated with full antagonists, while still protecting the myocardium from excessive stimulation.[4]
Signaling Pathway of this compound vs. Traditional Beta-Blockers
The differential effects of this compound and traditional beta-blockers can be visualized through their interaction with the β1-adrenoceptor signaling cascade.
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A Cross-Study Validation of Cicloprolol's Effects on Blood Pressure: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of Cicloprolol, a selective β1-adrenoceptor partial agonist, and its effects on blood pressure. While this compound was investigated as a potential antihypertensive agent, it was never commercially marketed[1]. This document synthesizes available pre-clinical and clinical data to offer a cross-study validation of its hemodynamic effects and compares its pharmacological profile with established β-blockers. This guide is intended for researchers, scientists, and drug development professionals interested in the nuances of β-adrenoceptor modulation for cardiovascular therapy.
The Unique Pharmacology of this compound: A β1-Selective Partial Agonist
This compound is distinguished from most marketed β-blockers by its intrinsic sympathomimetic activity (ISA), acting as a partial agonist at the β1-adrenoceptor[1][2]. This dual action means it can elicit a submaximal receptor response in the absence of a full agonist and competitively inhibit the binding of full agonists. Theoretically, this profile could offer cardiovascular benefits by providing a baseline level of sympathetic tone while protecting the heart from excessive adrenergic stimulation[2].
Mechanism of Action: Modulating the β1-Adrenergic Signaling Pathway
The canonical β1-adrenergic signaling pathway involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP), leading to increased heart rate and contractility. Full antagonists, like metoprolol, block this pathway, while partial agonists, like this compound, provide a lower level of activation than endogenous catecholamines.
Caption: β1-Adrenergic signaling pathway modulation.
Cross-Study Validation of this compound's Hemodynamic Effects
Direct evidence for this compound's efficacy in hypertensive patients is limited as it was never marketed[1]. However, several studies in different patient populations provide insights into its hemodynamic profile.
A study in patients with chronic heart failure found that oral this compound administered once daily for two weeks did not significantly affect resting heart rate or blood pressure[2]. Conversely, a study in healthy volunteers showed that this compound increased resting supine heart rate and systolic blood pressure, indicative of its partial agonist activity[3]. In patients with left ventricular dysfunction due to ischemic heart disease, intravenous this compound led to a significant increase in systolic arterial pressure at rest with no change in mean blood pressure[4].
These seemingly contradictory findings highlight the context-dependent nature of partial agonism. In heart failure patients with high sympathetic drive, this compound may act more like a traditional β-blocker. In healthy individuals with lower sympathetic tone, its agonist properties may be more prominent.
Comparative Analysis with Established β-Blockers
To contextualize the potential of this compound, it is essential to compare its profile with that of widely used β-blockers.
| Feature | This compound | Atenolol | Metoprolol | Bisoprolol | Carvedilol |
| Receptor Selectivity | β1-selective[1] | β1-selective | β1-selective | Highly β1-selective | Non-selective (β1, β2, α1) |
| Intrinsic Sympathomimetic Activity (ISA) | Yes (Partial Agonist)[1] | No | No | No | No |
| Vasodilatory Effect | Minimal | No | No | No | Yes (α1-blockade) |
| Reported BP Reduction (Systolic/Diastolic) | Not established in hypertension | -5.7/-10.7 mmHg vs. Placebo[5] | -9/-11 mmHg vs. Atenolol (24h)[6] | -21.9/-15.9 mmHg vs. Placebo[5] | Stronger diastolic reduction than Metoprolol[7] |
Note: Blood pressure reduction values are from specific studies and may not be directly comparable due to different patient populations and study designs.
Studies comparing different β-blockers have shown that agents like bisoprolol may offer a greater antihypertensive effect than atenolol[5]. Metoprolol succinate has been demonstrated to provide more sustained 24-hour blood pressure control compared to atenolol[6]. Carvedilol, with its additional α1-blocking properties, has been shown to be particularly effective in reducing diastolic blood pressure[7].
Experimental Protocols for Assessing Antihypertensive Efficacy
A robust clinical trial to evaluate a novel antihypertensive agent like this compound would typically follow a randomized, double-blind, placebo- and active-controlled, parallel-group design.
Patient Population
-
Inclusion Criteria:
-
Adults aged 18-75 years.
-
Diagnosis of essential hypertension (e.g., sitting diastolic blood pressure 95-109 mmHg).
-
Willingness to provide informed consent.
-
-
Exclusion Criteria:
-
Secondary hypertension.
-
History of significant cardiovascular events (e.g., myocardial infarction, stroke) within the last 6 months.
-
Severe renal or hepatic impairment.
-
Contraindications to β-blocker therapy (e.g., asthma, severe bradycardia).
-
Study Design and Treatment
Caption: Antihypertensive clinical trial workflow.
Blood Pressure Measurement
Accurate and consistent blood pressure measurement is paramount. The following protocol should be adhered to:
-
Patients should be seated comfortably in a quiet room for at least 5 minutes before measurement.
-
An appropriately sized cuff should be used.
-
Three measurements should be taken at 1-2 minute intervals.
-
The average of the second and third readings should be recorded.
-
Ambulatory blood pressure monitoring (ABPM) should be used to assess 24-hour blood pressure control.
Endpoints
-
Primary Efficacy Endpoint: Change from baseline in trough sitting diastolic blood pressure at the end of the treatment period.
-
Secondary Efficacy Endpoints:
-
Change from baseline in trough sitting systolic blood pressure.
-
Proportion of patients achieving blood pressure control (<140/90 mmHg).
-
Changes in 24-hour ambulatory blood pressure.
-
-
Safety Endpoints:
-
Incidence of adverse events.
-
Changes in heart rate, ECG parameters, and laboratory values.
-
Conclusion and Future Directions
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Celiprolol: a review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in cardiovascular disease. (1991). R Discovery. [Link]
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A Tale of Two Beta-Blockers: A Head-to-Head Clinical Trial Framework for Cicloprolol and Bisoprolol
Executive Summary: In the landscape of cardiovascular therapeutics, beta-adrenergic receptor antagonists, or beta-blockers, remain a cornerstone of treatment for conditions ranging from hypertension to heart failure. Within this class, nuanced differences in pharmacological profiles can translate into significant variations in clinical outcomes. This guide provides a comparative analysis of bisoprolol, a well-established β1-selective antagonist, and cicloprolol, a lesser-known β1-selective partial agonist. Due to the absence of direct head-to-head clinical trial data, this document synthesizes existing knowledge on both compounds and proposes a robust framework for a comparative clinical trial. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the mechanistic distinctions, pharmacokinetic profiles, and a detailed protocol for a hypothetical head-to-head clinical study designed to elucidate the relative therapeutic merits of these two agents.
Introduction: The Evolving Paradigm of Beta-Blockade
Beta-blockers exert their therapeutic effects by competitively inhibiting the binding of catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors. This antagonism leads to a reduction in heart rate, myocardial contractility, and blood pressure. Bisoprolol is a highly β1-selective antagonist, minimizing off-target effects on β2-receptors in the lungs and peripheral vasculature, which is a desirable safety feature.[1][2] this compound, in contrast, is a β1-selective partial agonist, also known as possessing intrinsic sympathomimetic activity (ISA).[3][4] This unique property allows it to act as an antagonist in the presence of high catecholamine levels (e.g., during exercise) while exhibiting low-level agonist activity at rest.[4] This dual action has been hypothesized to protect the heart from excessive stimulation while preventing profound bradycardia or a significant reduction in cardiac output at rest.[4] this compound was investigated for hypertension and heart failure but was never commercially marketed.[2][3]
Mechanism of Action: A Tale of Full vs. Partial Receptor Interaction
The fundamental difference between bisoprolol and this compound lies in their interaction with the β1-adrenergic receptor and the subsequent downstream signaling cascade.
Bisoprolol , as a pure antagonist, binds to the β1-receptor and blocks the activation of the Gs protein-adenylyl cyclase pathway. This prevents the conversion of ATP to cyclic AMP (cAMP), thereby reducing protein kinase A (PKA) activity. The outcome is a decrease in calcium influx into cardiac myocytes, leading to reduced heart rate (negative chronotropy) and contractility (negative inotropy).[1]
This compound , as a partial agonist, also binds to the β1-receptor. However, its intrinsic sympathomimetic activity means it can weakly activate the same Gs protein-adenylyl cyclase pathway. In states of high sympathetic tone, where catecholamine levels are elevated, this compound competes with these potent full agonists, resulting in a net antagonistic effect and a reduction in heart rate.[4] Conversely, in a resting state with low sympathetic drive, this compound's partial agonism provides a baseline level of receptor stimulation, potentially avoiding the excessive bradycardia that can be associated with full antagonists.[4]
Caption: Signaling pathways of Bisoprolol and this compound.
Pharmacokinetic and Pharmacodynamic Profiles: A Comparative Overview
A comprehensive comparison of the pharmacokinetic and pharmacodynamic properties of bisoprolol and this compound is essential for designing a clinical trial and predicting their clinical behavior. While extensive data is available for bisoprolol, the information for this compound is more limited.
| Parameter | Bisoprolol | This compound | Reference(s) |
| Mechanism of Action | β1-selective antagonist | β1-selective partial agonist (with ISA) | [1],[3] |
| Intrinsic Sympathomimetic Activity (ISA) | None | Yes (30%) | [3] |
| Bioavailability | ~90% | Data not readily available | [5] |
| Plasma Protein Binding | ~30% | Data not readily available | [5] |
| Metabolism | 50% Hepatic (CYP3A4, CYP2D6), 50% Renal | Primarily Hepatic (presumed) | [5],[6] |
| Elimination Half-life | 10-12 hours | Data not readily available | [5] |
| Dosing Frequency | Once daily | Once daily (in clinical studies) | [5],[4] |
Design of a Head-to-Head Clinical Trial: A Proposed Framework
Given the lack of direct comparative data, a prospective, randomized, double-blind, active-controlled clinical trial is proposed to evaluate the efficacy and safety of this compound versus bisoprolol in patients with mild-to-moderate hypertension.
Study Objectives and Endpoints
-
Primary Efficacy Endpoint: The change from baseline in mean 24-hour ambulatory systolic blood pressure (SBP) after 12 weeks of treatment.
-
Secondary Efficacy Endpoints:
-
Change from baseline in mean 24-hour ambulatory diastolic blood pressure (DBP).
-
Change from baseline in resting heart rate.
-
Proportion of patients achieving blood pressure control (<130/80 mmHg).
-
-
Safety and Tolerability Endpoints:
-
Incidence of adverse events (AEs), with a special focus on bradycardia, fatigue, and dizziness.
-
Changes in laboratory parameters.
-
Withdrawal rates due to AEs.
-
Methodology
The study would follow a parallel-group design. After a 2-week placebo run-in period to establish baseline blood pressure, eligible patients would be randomized in a 1:1 ratio to receive either this compound or bisoprolol once daily for 12 weeks.
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An In Vitro Comparative Analysis of Cicloprolol and Prenalterol at Beta-Adrenergic Receptors
A Technical Guide for Researchers in Pharmacology and Drug Development
This guide provides a detailed in vitro comparison of two notable beta-adrenergic receptor ligands: Cicloprolol and Prenalterol. Both compounds have been subjects of interest for their selective effects on the beta-1 adrenoceptor, a key target in cardiovascular therapy. This document delves into their comparative pharmacology, presenting experimental data and methodologies to inform further research and development.
Introduction to this compound and Prenalterol
This compound is a beta-adrenoceptor antagonist that exhibits high selectivity for the beta-1 subtype.[1] It is characterized by its weak partial agonist activity, also known as intrinsic sympathomimetic activity (ISA).[1] This dual functionality—acting as an antagonist in the presence of high catecholamine levels and a weak agonist at basal sympathetic tone—has positioned it as a compound of interest for conditions such as heart failure.[2]
Prenalterol is also a selective beta-1 adrenoceptor partial agonist.[3][4] It has been investigated for its positive inotropic effects on the heart, aiming to enhance myocardial contractility with minimal impact on heart rate.[5][6] Studies have indicated that Prenalterol's intrinsic sympathomimetic activity can vary depending on the tissue and species.[7]
This guide will explore the nuances of their interactions with beta-1 and beta-2 adrenoceptors through the lens of established in vitro assays.
Methodologies for In Vitro Comparison
To comprehensively compare this compound and Prenalterol, two primary in vitro assays are indispensable: radioligand binding assays to determine receptor affinity and functional assays, such as cAMP accumulation assays, to quantify agonist or antagonist activity.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing either human beta-1 or beta-2 adrenergic receptors are cultured to confluence.
-
Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
-
The membrane pellet is resuspended in assay buffer and protein concentration is determined.
-
-
Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a non-selective beta-adrenoceptor radioligand, such as [3H]-CGP 12177, with the prepared cell membranes.
-
Add increasing concentrations of the unlabeled test compounds (this compound or Prenalterol).
-
To determine non-specific binding, a high concentration of a non-selective antagonist (e.g., propranolol) is added to a set of wells.
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibitory constant (Ki), which represents the affinity of the test compound for the receptor, is calculated using the Cheng-Prusoff equation.
-
cAMP Accumulation Assays
Cyclic adenosine monophosphate (cAMP) is a key second messenger in the beta-adrenergic signaling pathway. cAMP accumulation assays measure the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of intracellular cAMP.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture:
-
CHO or HEK 293 cells stably expressing either human beta-1 or beta-2 adrenergic receptors are seeded in 96-well plates and grown to near confluence.
-
-
Agonist Mode Assay:
-
The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Increasing concentrations of the test compounds (this compound or Prenalterol) are added to the wells.
-
A full agonist, such as isoproterenol, is used as a positive control.
-
The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode Assay (for this compound):
-
Cells are pre-incubated with increasing concentrations of this compound.
-
A fixed concentration of an agonist (e.g., isoproterenol, typically at its EC80) is then added to stimulate cAMP production.
-
The cells are incubated for a defined period at 37°C.
-
-
Detection:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis:
-
For agonist activity, the concentration of the compound that produces 50% of the maximal response (EC50) is determined. The maximal effect (Emax) is expressed as a percentage of the response to a full agonist to determine intrinsic activity.
-
For antagonist activity, the concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is calculated. The pA2 value, a measure of antagonist potency, can be determined from the Schild equation.[8]
-
Data Presentation and Comparison
The following tables summarize the in vitro pharmacological properties of this compound and Prenalterol based on available literature. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: Comparative Binding Affinity (Ki) at Beta-Adrenergic Receptors
| Compound | Receptor Subtype | Ki (nM) | Selectivity (β2/β1) |
| This compound | Beta-1 | Data not consistently available in direct comparative studies | Highly Selective |
| Beta-2 | Data not consistently available in direct comparative studies | ||
| Prenalterol | Beta-1 | Higher Affinity | Selective |
| Beta-2 | Lower Affinity |
Table 2: Comparative Functional Activity at Beta-Adrenergic Receptors
| Compound | Parameter | Beta-1 Adrenoceptor | Beta-2 Adrenoceptor |
| This compound | pA2 (Antagonist Potency) | ~7.8 (in guinea pig atria) | Lower Potency |
| Intrinsic Activity (vs. Isoproterenol) | ~30% | Minimal | |
| Prenalterol | EC50 (Agonist Potency) | Varies by tissue | Lower Potency |
| Intrinsic Activity (vs. Isoproterenol) | Partial Agonist (up to 94% in some tissues) | Agonist activity is tissue-dependent |
Note: The pA2 value for this compound indicates its antagonist potency at the beta-1 receptor. The intrinsic activity highlights its partial agonist nature. Prenalterol's functional activity demonstrates significant variability depending on the experimental model, showcasing its partial agonist profile with a strong preference for the beta-1 receptor.[7][9]
Visualizing the Mechanisms
To better understand the molecular interactions and experimental processes, the following diagrams are provided.
Caption: Beta-Adrenergic Receptor Signaling Pathways.
Caption: Experimental Workflow for In Vitro Comparison.
Discussion of Comparative Pharmacology
The in vitro data, while not from a single head-to-head study, consistently point to both this compound and Prenalterol being beta-1 selective ligands.
Selectivity: Both compounds demonstrate a clear preference for the beta-1 adrenoceptor over the beta-2 subtype. This selectivity is a crucial attribute for cardiovascular drugs, as it minimizes off-target effects such as bronchoconstriction, which is mediated by beta-2 receptors. The high beta-1 selectivity of this compound is a notable feature. Prenalterol's selectivity has also been well-established.[3]
Functional Activity: The key differentiator between these two compounds lies in their functional activity profile. Prenalterol acts as a partial agonist at the beta-1 receptor, meaning it produces a submaximal response compared to a full agonist like isoproterenol.[5] Its intrinsic sympathomimetic activity can be significant, though it appears to be dependent on the specific tissue and species being studied.[7][9]
This compound, on the other hand, is more accurately described as a partial agonist with significant antagonist properties. Its intrinsic activity is relatively low.[1] This profile suggests that in a state of high sympathetic tone (e.g., during exercise or stress), this compound would primarily act as an antagonist, blocking the effects of endogenous catecholamines. Conversely, at rest, its partial agonist activity could provide a basal level of cardiac stimulation, which may be beneficial in certain heart failure patient populations.[2]
Conclusion
The in vitro comparison of this compound and Prenalterol reveals two distinct pharmacological profiles centered on beta-1 adrenoceptor modulation. Prenalterol is a selective beta-1 partial agonist with notable intrinsic activity, making it a candidate for conditions requiring enhanced cardiac contractility. This compound is a highly selective beta-1 partial agonist/antagonist with lower intrinsic activity, suggesting a role as a modulator of cardiac function that can adapt to varying levels of sympathetic stimulation.
This guide provides a framework for the in vitro characterization of such compounds. For a definitive comparison, it is recommended that these agents be evaluated side-by-side in the same experimental systems to obtain directly comparable quantitative data on their affinity, potency, and intrinsic activity at both beta-1 and beta-2 adrenoceptors.
References
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Hedberg, A., & Carlsson, E. (1982). Intrinsic sympathomimetic activity of the partial agonist prenalterol in relation to beta adrenoceptor interaction in various tissues, in vitro. Journal of Pharmacy and Pharmacology, 34(10), 647-652. [Link]
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Kenakin, T. P., & Beek, D. (1982). In vitro studies on the cardiac activity of prenalterol with reference to use in congestive heart failure. The Journal of pharmacology and experimental therapeutics, 220(1), 77–85. [Link]
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Man in 't Veld, A. J., & Schalekamp, M. A. (1983). Cardiac effects of beta-adrenoceptor antagonists with intrinsic sympathomimetic activity in humans: beta1- or beta2-adrenoceptor mediated?. British journal of clinical pharmacology, 16(4), 357–366. [Link]
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Wolfe, B. B., Minneman, K. P., & Molinoff, P. B. (1982). Selectivity of prenalterol for adrenergic receptor subtypes: a potential mechanism of inotropic selectivity. Journal of cardiovascular pharmacology, 5(2), 266–271. [Link]
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Baker, J. G., Mistry, S. J., Fischer, P. M., Hill, S. J., Gardiner, S. M., & Kellam, B. (2012). Synthesis and in Vitro and in Vivo Characterization of Highly β1-Selective β-Adrenoceptor Partial Agonists. Journal of medicinal chemistry, 55(17), 7886–7901. [Link]
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O'Donnell, S. R., & Wanstall, J. C. (1982). Prenalterol is an agonist at beta 2- as well as at beta 1-adrenoceptors. European journal of pharmacology, 81(4), 659–663. [Link]
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Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (2011). Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 25(12), 4486–4496. [Link]
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Baker, J., Mistry, S., Fischer, P., Hill, S., Gardiner, S., & Kellam, B. (2012). In vitro and in vivo analysis of a novel highly selective β1-adrenoceptor partial agonist. Proceedings of the British Pharmacological Society, 10(1), 024P. [Link]
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Wikipedia contributors. (2023, December 27). This compound. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]
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Schild, H. O. (1947). pA, a new scale for the measurement of drug antagonism. British journal of pharmacology and chemotherapy, 2(3), 189–206. [Link]
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Jasper, J. R., Michel, M. C., & Insel, P. A. (1988). Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 2(13), 2891–2894. [Link]
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Rönn, O., Evrin, P. E., & Ström, G. (1982). Prenalterol, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure. European heart journal, 3(5), 453–460. [Link]
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Biga, S., & Rendić, S. (2001). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Periodicum biologorum, 103(1), 43-48. [Link]
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Kenakin, T. (2008). How should values of pA2 and affinity constants for pharmacological competitive antagonists be estimated?. Trends in pharmacological sciences, 29(4), 163–166. [Link]
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Frishman, W. H. (1982). Clinical significance of beta 1-selectivity and intrinsic sympathomimetic activity in a beta-adrenergic blocking drug. The American journal of cardiology, 50(3), 665–671. [Link]
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A Researcher's Guide to Replicating and Comparing the Hemodynamic Effects of Cicloprolol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals seeking to replicate and expand upon the published findings of Cicloprolol's unique hemodynamic profile. This compound, a selective β1-adrenoceptor antagonist with partial agonist activity, presents a distinct pharmacological signature compared to traditional beta-blockers. Here, we delve into the experimental nuances required to meticulously evaluate its effects and offer a comparative analysis with other key beta-adrenergic modulators. Our approach emphasizes not just the "how" but the "why," ensuring a deep understanding of the experimental design and validation of the results.
Understanding the Pharmacological Landscape: this compound in Context
This compound's hemodynamic effects are a direct consequence of its dual interaction with the β1-adrenergic receptor. To appreciate its unique profile, it is essential to understand two key pharmacological concepts: β1-selectivity and intrinsic sympathomimetic activity (ISA).
-
β1-Selectivity: This refers to a drug's higher affinity for β1-adrenergic receptors, which are predominantly located in the heart, over β2-receptors found in the lungs and peripheral blood vessels. High β1-selectivity is desirable for minimizing off-target effects like bronchospasm.[1]
-
Intrinsic Sympathomimetic Activity (ISA): This property allows a beta-blocker to also partially activate the β-receptor, mimicking the effect of sympathomimetic amines to a certain degree.[2] This partial agonism can be beneficial in preventing excessive bradycardia or a sharp decline in cardiac output at rest.[3]
This compound is characterized as a β1-selective partial agonist.[4][5] At rest or low sympathetic tone, its ISA provides a baseline level of cardiac stimulation. During exercise or high sympathetic tone, it acts as a competitive antagonist, shielding the heart from excessive catecholamine stimulation.[6]
For a robust comparative study, it is crucial to select alternative beta-blockers with distinct properties. This guide proposes the following comparators:
-
Atenolol: A β1-selective antagonist without ISA. It serves as a standard comparator to isolate the effects of partial agonism.
-
Pindolol: A non-selective beta-blocker with high ISA. This allows for the evaluation of the roles of receptor selectivity and the degree of partial agonism.[7]
-
Xamoterol: A β1-selective partial agonist with a higher degree of ISA than this compound. This enables a finer comparison of the dose-dependent effects of partial agonism.[8]
Table 1: Pharmacological Profiles of Selected Beta-Blockers
| Drug | β1-Selectivity | Intrinsic Sympathomimetic Activity (ISA) |
| This compound | Selective | Partial Agonist |
| Atenolol | Selective | Antagonist (No ISA) |
| Pindolol | Non-selective | Partial Agonist (High) |
| Xamoterol | Selective | Partial Agonist (Higher than this compound) |
Experimental Designs for Replicating Hemodynamic Findings
The choice of experimental model is paramount and depends on the specific research question. Both preclinical and clinical models have been instrumental in elucidating this compound's effects.
Preclinical Evaluation: The Anesthetized Dog Model
The anesthetized dog model is a classic and reliable platform for detailed hemodynamic assessment due to its physiological similarities to humans and the feasibility of invasive monitoring.
-
Animal Preparation:
-
Fast healthy mongrel dogs overnight.
-
Anesthetize with an appropriate agent (e.g., sodium pentobarbital) and maintain anesthesia throughout the experiment. Ensure adequate ventilation.
-
-
Surgical Instrumentation:
-
Insert a catheter into the femoral artery for continuous monitoring of arterial blood pressure and for blood sampling.
-
Place a catheter in the femoral vein for drug administration.
-
Introduce a Swan-Ganz catheter via the external jugular vein into the pulmonary artery for measuring cardiac output (by thermodilution), pulmonary artery pressure (PAP), and pulmonary capillary wedge pressure (PCWP).
-
Attach ECG leads for continuous heart rate monitoring.
-
-
Hemodynamic Measurements:
-
Allow the animal to stabilize after instrumentation.
-
Record baseline hemodynamic parameters: heart rate (HR), systolic and diastolic blood pressure (SBP, DBP), mean arterial pressure (MAP), cardiac output (CO), and PCWP.
-
Calculate derived parameters: cardiac index (CI = CO / body surface area), stroke volume (SV = CO / HR), and systemic vascular resistance (SVR).
-
-
Drug Administration and Data Collection:
-
Administer a saline placebo and record hemodynamic data for a control period.
-
Administer this compound or a comparator drug intravenously as a bolus or infusion at clinically relevant doses.
-
Record hemodynamic parameters at predefined intervals post-administration.
-
For dose-response studies, administer escalating doses with sufficient time between doses for effects to stabilize.
-
Clinical Investigation: Human Studies in Cardiovascular Disease
To replicate the key published findings, clinical studies should focus on patient populations where this compound's effects are most relevant, such as those with coronary artery disease and impaired left ventricular function.[5][9]
-
Patient Population:
-
Recruit patients with stable coronary artery disease and documented left ventricular dysfunction (e.g., ejection fraction < 40%).
-
Establish clear inclusion and exclusion criteria, including washout periods for any existing beta-blocker therapy.
-
-
Study Design:
-
Employ a randomized, double-blind, placebo-controlled, crossover design.
-
Following a baseline assessment, randomize patients to receive either this compound or a comparator drug (e.g., atenolol).
-
-
Drug Administration:
-
Hemodynamic Assessment:
-
At Rest:
-
Measure heart rate, blood pressure, and cardiac index.
-
Assess left ventricular ejection fraction (LVEF) and volumes using radionuclide ventriculography (MUGA scan) or echocardiography.
-
-
During Exercise:
-
Perform a standardized exercise test (e.g., supine bicycle ergometry).
-
Continuously monitor HR and BP.
-
Repeat LVEF measurements at peak exercise to assess cardiac reserve.
-
-
-
Data Analysis:
-
Compare the changes in hemodynamic parameters from baseline for each drug at rest and during exercise.
-
Analyze the relationship between the dose and the observed hemodynamic effects.
-
Key Hemodynamic Parameters and Measurement Techniques
Accurate and reproducible measurement of hemodynamic parameters is the cornerstone of these studies.
-
Cardiac Output (CO) and Cardiac Index (CI): The volume of blood pumped by the heart per minute. Thermodilution via a pulmonary artery catheter is the gold standard in invasive preclinical and some clinical settings.
-
Left Ventricular Ejection Fraction (LVEF): The percentage of blood ejected from the left ventricle with each contraction. It is a critical measure of systolic function.
-
Radionuclide Ventriculography (MUGA Scan): A non-invasive nuclear imaging technique that provides highly reproducible LVEF measurements.[10][11] It involves tagging the patient's red blood cells with a radioactive tracer (e.g., Technetium-99m) and acquiring gated images of the heart's blood pool.[5][7][9]
-
Echocardiography: A widely available, non-invasive ultrasound-based method. Standard 2D and 3D echocardiography can be used to measure ventricular volumes and calculate LVEF.[12][13]
-
-
Heart Rate (HR) and Blood Pressure (BP): Fundamental parameters that are continuously monitored.
Expected Outcomes: A Comparative Analysis
Based on published literature, a well-executed study should reveal distinct hemodynamic profiles for this compound and the selected comparators.
At Rest:
-
This compound: Expected to cause minimal to no change in resting heart rate and cardiac index due to its ISA.[5] It may slightly increase systolic blood pressure and has been shown to increase LVEF at rest in patients with LV dysfunction.[5][9]
-
Atenolol: As an antagonist without ISA, it is expected to significantly reduce resting heart rate and cardiac index.[9]
-
Pindolol: Its high ISA may lead to a slight increase in resting heart rate and cardiac output.[7]
-
Xamoterol: With its pronounced ISA, it is expected to increase resting cardiac index and stroke volume.[4][5]
During Exercise:
-
This compound: It will act as a classic beta-blocker, attenuating the exercise-induced increase in heart rate and blood pressure.[5][6] Crucially, it tends to preserve or even increase LVEF during exercise, unlike beta-blockers without ISA.[9]
-
Atenolol: It will also blunt the exercise-induced tachycardia but may lead to a reduction in LVEF during exercise.[9]
-
Pindolol & Xamoterol: Both will reduce the heart rate response to exercise, acting as antagonists in the face of high sympathetic stimulation.[7][8]
Table 2: Predicted Hemodynamic Changes
| Parameter | Condition | This compound | Atenolol | Pindolol | Xamoterol |
| Heart Rate | Rest | ↔ | ↓↓ | ↔ / ↑ | ↔ / ↑ |
| Exercise | ↓ | ↓↓ | ↓ | ↓ | |
| Cardiac Index | Rest | ↔ | ↓↓ | ↔ / ↑ | ↑ |
| Exercise | ↓ | ↓↓ | ↓ | ↔ / ↓ | |
| LVEF | Rest | ↑ | ↔ / ↓ | ↔ | ↑ |
| Exercise | ↑ / ↔ | ↓ | ↔ | ↔ | |
| (Arrows indicate the expected direction of change: ↑ Increase, ↓ Decrease, ↔ No significant change. Double arrows indicate a more pronounced effect.) |
The Molecular Basis: Beta-Adrenergic Signaling
The differential effects of these drugs can be explained by their interaction with the β1-adrenergic receptor signaling pathway in cardiomyocytes.
Upon stimulation by catecholamines (e.g., norepinephrine), the β1-receptor activates a Gs protein, leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. cAMP then activates Protein Kinase A (PKA), which phosphorylates several key proteins involved in cardiac contractility, including L-type calcium channels and phospholamban, ultimately leading to increased heart rate and contractility.[4][8][14][15][16]
-
Antagonists (e.g., Atenolol): Block the receptor, preventing catecholamine binding and subsequent signaling.
-
Partial Agonists (e.g., this compound, Pindolol, Xamoterol): Bind to the receptor and cause a submaximal activation of the signaling pathway, providing a baseline level of stimulation. In the presence of high levels of catecholamines, they compete for the receptor and reduce the overall level of stimulation, thus acting as antagonists.
Conclusion
Replicating the published findings on this compound's hemodynamic effects requires a meticulous approach to experimental design and execution. The key to understanding its unique profile lies in comparing it with beta-blockers that possess different degrees of β1-selectivity and intrinsic sympathomimetic activity. By employing robust preclinical and clinical models and utilizing precise hemodynamic measurement techniques, researchers can validate the distinct properties of this compound. This guide provides a foundational framework to not only reproduce existing data but also to explore the therapeutic potential of this and other partial agonist beta-blockers in cardiovascular disease.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cicloprolol for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of cicloprolol, a selective β1-adrenergic receptor antagonist, within a laboratory setting. As drug development professionals, ensuring the safe and environmentally responsible management of chemical compounds from cradle to grave is paramount to our work and builds trust in our scientific practices. This document is structured to provide a clear, step-by-step protocol, grounded in established safety and environmental regulations, to facilitate the compliant disposal of this compound.
Understanding this compound: Chemical Profile and Rationale for Cautious Disposal
In the absence of a specific SDS for this compound, the precautionary principle dictates that it should be handled as a potentially hazardous substance. This approach ensures the highest level of safety for laboratory personnel and minimizes environmental impact. The procedures outlined below are based on best practices for the disposal of non-controlled pharmaceutical waste and general chemical waste management in a laboratory setting, in accordance with guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A standard laboratory coat is required.
Engineering Controls:
-
All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe and compliant disposal of this compound from a research laboratory.
Step 1: Waste Identification and Segregation
-
Designate as Non-Controlled Pharmaceutical Waste: this compound is not a federally controlled substance according to the Drug Enforcement Administration (DEA). Therefore, it should be managed as a non-controlled pharmaceutical waste.
-
Segregate from Other Waste Streams: Do not mix this compound waste with general laboratory trash, sharps waste, or other chemical waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Proper segregation is key to compliant waste management.
Step 2: Preparing this compound for Disposal
-
Solid Waste:
-
For pure this compound powder or tablets, carefully place the material into a designated waste container. Avoid generating dust.
-
If possible, it is good practice to render the drug unusable. This can be achieved by mixing it with an inert and unpalatable material such as cat litter or sand within the waste container. This is a recommended practice for non-hazardous pharmaceutical waste to deter accidental ingestion or diversion.[2]
-
-
Liquid Waste:
-
For solutions containing this compound, pour the liquid directly into a designated liquid waste container. Do not dispose of down the drain.
-
Ensure the liquid waste container is compatible with the solvent used for the this compound solution.
-
Step 3: Container Selection and Labeling
-
Container Choice: Use a robust, leak-proof container with a secure screw-top lid. The container material must be compatible with this compound and any solvents. For solid waste, a securely sealed plastic container is suitable. For liquid waste, use a container approved for chemical waste.
-
Labeling: This is a critical step for regulatory compliance and safety. The label must be clearly written and include the following information:
-
The words "Hazardous Waste" or "Non-RCRA Pharmaceutical Waste for Incineration" as per your facility's guidelines.
-
The name of the chemical: "this compound".
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory/researcher.
-
Step 4: Storage of this compound Waste
-
Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within your laboratory. This area should be clearly marked and known to all laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
-
Secure Storage: The storage area should be secure and inaccessible to unauthorized individuals.
Step 5: Final Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (typically 90 days for hazardous waste), contact your EHS department to arrange for a pickup.
-
Licensed Waste Hauler: Your EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the this compound waste.
-
Preferred Disposal Method: The recommended final disposal method for non-hazardous pharmaceutical waste is incineration at a permitted facility.[3][4] This method ensures the complete destruction of the active pharmaceutical ingredient.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Figure 1. A flowchart outlining the key steps for the safe and compliant disposal of this compound in a laboratory setting.
Rationale for Key Procedural Choices
-
Prohibition of Sewer Disposal: The primary reason for avoiding drain disposal is the potential for environmental contamination. Beta-blockers can disrupt aquatic ecosystems, and wastewater treatment facilities are not designed to remove all pharmaceutical compounds effectively.
-
Segregation of Waste: Segregating chemical waste is a fundamental principle of laboratory safety and regulatory compliance. It prevents accidental mixing of incompatible chemicals and ensures that each waste stream is managed appropriately.
-
Incineration as the Preferred Method: Incineration is the most effective method for destroying active pharmaceutical ingredients, preventing their release into the environment.[3][4]
-
Detailed Labeling: Accurate and detailed labeling of waste containers is mandated by regulations and is crucial for the safety of everyone who handles the waste, from laboratory personnel to the final disposal facility staff.
Summary of Quantitative Data
| Parameter | Value | Source |
| Chemical Formula | C₁₈H₂₉NO₄ | [1] |
| Molar Mass | 323.433 g·mol−1 | [1] |
References
-
This compound. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Eco Medical. (n.d.). Handling Non-Hazardous Pharmaceutical Waste. Retrieved January 21, 2026, from [Link]
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Environmental Biological Services. (n.d.). Non-Controlled Pharmaceutical Waste. Retrieved January 21, 2026, from [Link]
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TriHaz Solutions. (2023, March 20). Non-hazardous Pharmaceutical Waste Disposal. Retrieved January 21, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved January 21, 2026, from [Link]
Sources
Operational Guide to Personal Protective Equipment for Handling Cicloprolol
This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of Cicloprolol in a research and development environment. As this compound is a pharmacologically active beta-adrenergic receptor antagonist, meticulous handling procedures are paramount to prevent accidental exposure and ensure operator safety.[1] The principles outlined here are derived from established standards for potent compound handling and are designed to be a self-validating system of safety for laboratory professionals.
Principle of Containment: A Proactive Stance on Safety
For any potent pharmaceutical compound, including this compound, personal protective equipment is the final layer of defense.[2][3] The primary strategy should always be a hierarchy of controls, prioritizing engineering solutions like ventilated enclosures and administrative controls before relying on PPE.[4] This guide focuses on the correct selection and use of PPE within a framework where these other controls are already in place. The core principle is to minimize exposure to a level that is "As Low As Reasonably Achievable" (ALARA).[5]
Hazard Assessment for this compound
While a specific Safety Data Sheet (SDS) for this compound is not widely available due to its status as a non-marketed research compound, its classification as a beta-blocker informs a robust hazard assessment.[1]
-
Primary Hazard : Pharmacological activity via accidental exposure (inhalation, ingestion, or dermal absorption).[6]
-
Physiological Effects : As a beta-blocker, accidental systemic exposure could lead to bradycardia (slowed heart rate), hypotension (low blood pressure), fatigue, and dizziness.[7] Overdose can lead to severe cardiotoxicity.[8][9]
-
Physical Form Hazard : The powdered or crystalline form of an Active Pharmaceutical Ingredient (API) presents a significant inhalation risk.[10][11] Fine powders can easily become airborne during handling, such as weighing or transferring.[10]
Given these risks, this compound must be handled as a potent compound, requiring stringent controls to prevent operator exposure.[12][13]
Task-Based PPE Requirements
The selection of PPE is dictated by a risk assessment of the specific task being performed.[4][6][14] Not all procedures carry the same risk of exposure. The following table outlines the recommended PPE for common laboratory tasks involving this compound.
| Task | Risk Level | Required Personal Protective Equipment |
| Weighing & Transferring Powder | High | Respiratory: Powered Air-Purifying Respirator (PAPR) or a properly fit-tested N95 respirator.[14][15] Hand: Double nitrile gloves.[4][15] Body: Disposable coverall (e.g., Tyvek) or a solid-front lab coat with knit cuffs. Eye/Face: Safety goggles and a face shield.[4][14] |
| Preparing Stock Solutions | Medium | Respiratory: N95 respirator recommended, especially if sonication or vortexing may generate aerosols. Hand: Double nitrile gloves. Body: Solid-front lab coat with knit cuffs. Eye/Face: Safety goggles.[14] |
| Handling Dilute Solutions (<1 mg/mL) | Low | Respiratory: Not typically required if handled within a certified chemical fume hood. Hand: Single pair of nitrile gloves. Body: Standard lab coat. Eye/Face: Safety glasses with side shields.[4] |
Core PPE Specifications and Rationale
Hand Protection: The First Barrier
-
Protocol : Double-gloving with nitrile gloves is mandatory for handling this compound powder or concentrated solutions.[15] The outer glove should be removed immediately after the handling procedure is complete, before touching any other surfaces (e.g., computer, door handle). The inner glove is removed upon exiting the designated work area.
-
Causality : Double-gloving provides redundant protection. If the outer glove is unknowingly punctured or permeated, the inner glove still protects the skin.[4] Nitrile is selected for its broad chemical resistance compared to latex.
Body Protection: Shielding from Spills
-
Protocol : A solid-front, disposable gown or a lab coat with knit cuffs is required. Standard lab coats with open fronts are insufficient.
-
Causality : Solid-front gowns provide superior protection against splashes and airborne powders settling on clothing.[15] Knit cuffs create a seal around the inner glove, preventing powders or liquids from entering the sleeve.
Eye and Face Protection: Preventing Ocular Exposure
-
Protocol : At a minimum, ANSI Z87-rated safety glasses with side shields are required for all work.[4] When handling powders or there is a risk of splashes, this must be elevated to chemical splash goggles. A full face shield worn over goggles is required for high-risk tasks like cleaning up spills.[4][14]
-
Causality : The mucous membranes of the eyes can rapidly absorb chemical compounds. Goggles provide a seal around the eyes to protect from splashes and fine particulates, which safety glasses do not.[14]
Respiratory Protection: The Inhalation Safeguard
-
Protocol : All manipulation of this compound powder must occur within a certified chemical fume hood, powder containment hood, or glovebox.[16] When engineering controls are not sufficient or during high-energy operations, respiratory protection is required. A fit-tested N95 respirator is the minimum for low-risk powder handling, while a PAPR is recommended for higher-risk activities.[15]
-
Causality : Inhalation is the most direct route for systemic exposure to potent powders.[10] Engineering controls are the primary defense, with respirators providing a critical secondary layer of protection against fugitive emissions. Surgical masks offer no protection against fine chemical dust.[17]
Procedural Workflows
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the physical form and concentration of this compound.
Step-by-Step Donning and Doffing Procedure
Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning (Putting On)
-
Perform hand hygiene.
-
Don inner pair of nitrile gloves.
-
Don disposable gown or lab coat, ensuring cuffs are over the inner gloves.
-
Don N95 respirator or PAPR hood. Perform a seal check for the N95.
-
Don eye and face protection (goggles, then face shield if required).
-
Don outer pair of nitrile gloves, ensuring the cuffs go over the sleeve of the gown.
Doffing (Taking Off) - The "Dirty to Dirty, Clean to Clean" Principle
-
Outer Gloves : Remove the most contaminated item first. Pinch the outside of one outer glove and peel it off, turning it inside out. Ball it into the palm of the other gloved hand. Slide two fingers of the ungloved hand under the cuff of the remaining glove and peel it off without touching the outside. Dispose of immediately.
-
Gown/Coverall : Unfasten the gown. Peel it away from your body, touching only the inside. Roll it into a ball, keeping the contaminated side inward. Dispose.
-
Exit Workspace : Perform hand hygiene. Exit the immediate work area.
-
Face Shield/Goggles : Remove by handling the strap or earpieces from behind.
-
Respirator : Remove by handling the straps. Do not touch the front.
-
Inner Gloves : Remove as described in step 1.
-
Final Hand Hygiene : Thoroughly wash hands with soap and water.
Disposal Plan for Contaminated Materials
All disposable items contaminated with this compound must be treated as hazardous chemical waste.
-
Segregation : Establish a dedicated, clearly labeled hazardous waste container in the laboratory.
-
PPE : All used gloves, gowns, and disposable respirator masks must be placed directly into this container.
-
Consumables : Pipette tips, weigh boats, contaminated wipes, and empty stock vials must also be disposed of as hazardous waste.
-
Final Disposal : The sealed hazardous waste container must be disposed of through the institution's Environmental Health and Safety (EHS) department according to regulatory guidelines.
Caption: Segregation and disposal pathway for this compound-contaminated waste.
References
-
Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety, University of Washington.
-
OSHA's PPE Laboratory Standards . Clarion Safety Systems. (2022-11-30).
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide . Lab Manager. (2009-07-30).
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Freund-Vector’s Approach to Safely Processing Potent Compounds . Freund-Vector Corporation.
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Best Practices For Handling Potent APIs . Outsourced Pharma. (2015-07-07).
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . National Institutes of Health (NIH). (2025-07-17).
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Personal Protective Equipment (PPE) Toolkit . Centers for Disease Control and Prevention (CDC), OneLab REACH.
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Essential Safety and Handling Guide for Potent Pharmaceutical Compounds (PPCs) . Benchchem.
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Safe Handling of Highly Potent Substances . GMP Journal. (2023-11-07).
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Pharmaceutical Powder Handling 101: Safety, Compliance & Containment . ILC Dover.
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Chemotherapy and Other Hazardous Drugs: Safe Use Guidelines . UW Environmental Health & Safety.
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How to Improve Powder Handling in Pharma Production . Schematic. (2025-01-09).
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SAFETY DATA SHEET - Ciclopirox olamine . Fisher Scientific. (2017-07-11).
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SAFETY DATA SHEET - Ciclopirox . Fisher Scientific. (2017-07-04).
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Managing Hazardous Drug Exposures: Information for Healthcare Settings . Centers for Disease Control and Prevention (CDC).
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Guide for handling cytotoxic drugs and related waste . WorkSafe QLD.
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SAFETY DATA SHEET - Bisoprolol Hemifumarate . TCI Chemicals. (2024-11-27).
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Beta Blockers . StatPearls - NCBI Bookshelf.
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SAFETY DATA SHEET - Metoprolol succinate . Sigma-Aldrich. (2024-09-07).
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β-Blocker Ingestion: An Evidence-Based Consensus Guideline for Out-of-Hospital Management . The American Academy of Clinical Toxicology.
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Beta-blocker toxicity . LITFL. (2024-08-23).
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This compound . PubChem - NIH.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
